molecular formula C3H7O7P B1199676 2-Phosphoglyceric Acid CAS No. 2553-59-5

2-Phosphoglyceric Acid

货号: B1199676
CAS 编号: 2553-59-5
分子量: 186.06 g/mol
InChI 键: GXIURPTVHJPJLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-phosphoglyceric acid is a monophosphoglyceric acid having the phospho group at the 2-position. It is a monophosphoglyceric acid and a tetronic acid derivative. It is functionally related to a glyceric acid. It is a conjugate acid of a 2-phosphoglycerate(3-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Homo sapiens, Candida albicans, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-hydroxy-2-phosphonooxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIURPTVHJPJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948430
Record name 3-Hydroxy-2-(phosphonooxy)propanoic acid
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Molecular Weight

186.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Phosphoglyceric acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2553-59-5
Record name 2-Phosphoglyceric acid
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Record name 2-Phosphoglycerate
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Record name 3-Hydroxy-2-(phosphonooxy)propanoic acid
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Record name 2-Phosphoglyceric acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of 2-Phosphoglyceric Acid in Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in virtually all living organisms.[1] This ten-step enzymatic cascade, occurring in the cytosol, not only generates ATP and NADH but also provides crucial intermediates for various biosynthetic pathways. Among these intermediates, 2-Phosphoglyceric acid (2-PG) holds a unique and critical position. It is the substrate for the ninth step of glycolysis, a reaction that sets the stage for the final, high-energy payoff phase of this central metabolic route. This technical guide provides an in-depth exploration of the role of 2-PG in glycolysis, detailing the enzymatic conversion to phosphoenolpyruvate (PEP), its regulation, quantitative aspects, and its significance as a metabolic nexus and a target for drug development.

The Conversion of this compound to Phosphoenolpyruvate

In the penultimate step of glycolysis, this compound is converted to the high-energy compound phosphoenolpyruvate (PEP).[2] This dehydration reaction is catalyzed by the enzyme enolase (also known as phosphopyruvate hydratase or 2-phospho-D-glycerate hydro-lyase).[3] The reaction is reversible and involves the removal of a water molecule.[1]

2-Phospho-D-glycerate ⇌ Phosphoenolpyruvate + H₂O [3]

The significance of this step lies in the redistribution of energy within the molecule. While 2-PG is a low-energy phosphate ester, the product, PEP, possesses a very high-energy phosphate bond. This transformation is crucial as it primes the molecule for the subsequent transfer of its phosphate group to ADP to form ATP in the final step of glycolysis, a process known as substrate-level phosphorylation.

The Enzymatic Mechanism of Enolase

Enolase is a metalloenzyme that requires the presence of two divalent metal ions, typically magnesium (Mg²⁺), for its catalytic activity.[4] One Mg²⁺ ion acts as a conformational ion, binding to the carboxylate group of the substrate and orienting it in the active site. The second Mg²⁺ ion is the catalytic ion and participates directly in the dehydration reaction.

The conversion of 2-PG to PEP proceeds via an E1cB (unimolecular conjugate base elimination) mechanism.[3] The key steps are as follows:

  • Binding of 2-PG: The substrate, 2-PG, binds to the active site of enolase. The carboxyl group of 2-PG coordinates with the two magnesium ions.[3]

  • Proton Abstraction: A basic amino acid residue in the active site, typically a lysine, abstracts the acidic proton from the C-2 of 2-PG, forming a carbanion intermediate. The negative charge of this intermediate is stabilized by the coordinated magnesium ions.[3]

  • Elimination of the Hydroxyl Group: An acidic amino acid residue, such as a glutamate, protonates the hydroxyl group on C-3, facilitating its departure as a water molecule.[3]

  • Formation of PEP: The elimination of the water molecule results in the formation of a double bond between C-2 and C-3, yielding the product phosphoenolpyruvate (PEP).[3]

Quantitative Data on the Enolase-Catalyzed Reaction

The efficiency and thermodynamics of the conversion of 2-PG to PEP have been extensively studied. The following tables summarize key quantitative data for the enzyme enolase and the reaction it catalyzes.

ParameterValueSpecies/Conditions
K_m_ for 2-PG 0.07 mMRabbit Muscle
0.1 - 0.5 mMYeast
V_max_ Variable (dependent on enzyme conc.)-
k_cat_ ~72 s⁻¹Yeast
Optimal pH 6.5 - 8.0Varies by isoform and species

Table 1: Kinetic Parameters of Enolase

ParameterValueConditions
ΔG°' +1.8 kJ/molStandard conditions (25°C, pH 7.0)
ΔG (cellular) Near 0Dependent on cellular concentrations of 2-PG and PEP
ΔH°' +3.2 kJ/molCalorimetric measurement

Table 2: Thermodynamic Data for the Conversion of 2-PG to PEP

Regulation of the 2-PG to PEP Conversion

The activity of enolase is subject to regulation by various factors, ensuring that the rate of glycolysis is attuned to the cell's metabolic needs.

  • Substrate and Product Concentration: The reversible nature of the enolase-catalyzed reaction means that its direction is influenced by the relative concentrations of 2-PG and PEP. High levels of 2-PG favor the forward reaction, while an accumulation of PEP can drive the reverse reaction, which is relevant in gluconeogenesis.[5]

  • Divalent Cations: The requirement for two Mg²⁺ ions for catalytic activity makes enolase activity sensitive to the intracellular concentration of these ions. Other divalent cations can sometimes substitute for Mg²⁺, but often with lower efficiency.

  • Inhibitors: Fluoride is a well-known inhibitor of enolase. In the presence of phosphate, fluoride forms a complex with the magnesium ion at the active site, which mimics the phosphate group of the substrate and blocks the enzyme's activity.[3]

  • Enolase Isoforms: In vertebrates, there are three main isoforms of enolase: alpha-enolase (ENO1), beta-enolase (ENO3), and gamma-enolase (ENO2).[4] These isoforms exhibit tissue-specific expression and may have different kinetic properties, suggesting differential regulation tailored to the metabolic requirements of specific tissues.[6][7] For example, gamma-enolase is predominantly found in neurons, while beta-enolase is specific to muscle tissue.[6][7]

Connection to Other Metabolic Pathways

This compound and its immediate precursor, 3-phosphoglycerate (3-PG), are not confined to the linear pathway of glycolysis. They serve as important branch points to other metabolic routes.

  • Serine Biosynthesis: 3-phosphoglycerate is the starting point for the phosphorylated pathway of serine biosynthesis.[8][9][10] The enzyme 3-phosphoglycerate dehydrogenase oxidizes 3-PG to 3-phosphohydroxypyruvate, initiating a three-step pathway that leads to the synthesis of the amino acid serine.[11] Serine, in turn, is a precursor for the synthesis of other amino acids like glycine and cysteine, as well as for the production of phospholipids and nucleotides.

  • Gluconeogenesis: As the enolase reaction is reversible, 2-PG is an essential intermediate in gluconeogenesis, the pathway for the synthesis of glucose from non-carbohydrate precursors.[5] During gluconeogenesis, PEP is converted to 2-PG by enolase, reversing the glycolytic step.[5] The regulation of glycolysis and gluconeogenesis is tightly coordinated to prevent futile cycling, and the direction of the enolase reaction is dictated by the prevailing metabolic state of the cell.[12]

Experimental Protocols

Spectrophotometric Assay of Enolase Activity

This protocol describes a continuous spectrophotometric rate determination assay for enolase activity. The formation of PEP from 2-PG is coupled to the pyruvate kinase and lactate dehydrogenase reactions, and the activity is measured by monitoring the decrease in NADH absorbance at 340 nm.

Materials:

  • Triethanolamine buffer (100 mM, pH 7.6)

  • 2-Phosphoglycerate (2-PG) solution (20 mM)

  • Adenosine 5'-diphosphate (ADP) solution (25 mM)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (3 mM)

  • Magnesium sulfate (MgSO₄) solution (100 mM)

  • Potassium chloride (KCl) solution (1 M)

  • Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mixture (e.g., 600-1000 units/mL PK, 900-1400 units/mL LDH)

  • Enzyme sample (e.g., purified enolase or cell lysate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture by combining the following in a cuvette:

    • 1.0 mL Triethanolamine buffer

    • 0.1 mL ADP solution

    • 0.1 mL NADH solution

    • 0.1 mL MgSO₄ solution

    • 0.1 mL KCl solution

    • 0.02 mL PK/LDH enzyme mixture

    • Deionized water to a final volume of 2.9 mL

  • Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 0.1 mL of the enzyme sample to the cuvette and mix thoroughly by inversion.

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

  • Enolase activity (in Units/mL) can be calculated using the following formula:

    Activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume) / (ε_NADH * Sample volume * light path length)

    where ε_NADH is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

Quantification of 2-Phosphoglycerate using LC-MS/MS

This protocol provides a general workflow for the quantification of 2-PG in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Materials:

  • Biological sample (e.g., cell culture, tissue homogenate)

  • Internal standard (e.g., ¹³C-labeled 2-PG)

  • Methanol, ice-cold

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase ion-pairing)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample, add 400 µL of ice-cold methanol containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatographic gradient.

    • Detect and quantify 2-PG and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode. A common transition for 2-PG is m/z 185 -> m/z 97 (H₂PO₄⁻).

  • Data Analysis:

    • Integrate the peak areas for 2-PG and the internal standard.

    • Calculate the ratio of the peak area of 2-PG to the peak area of the internal standard.

    • Determine the concentration of 2-PG in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of 2-PG.

Drug Development Targeting Enolase

The central role of enolase in glycolysis, particularly in rapidly proliferating cells like cancer cells, has made it an attractive target for drug development.[13] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making them highly dependent on this pathway for energy and biosynthetic precursors.

Mechanism of Action of Enolase Inhibitors:

  • Active Site Inhibition: Many enolase inhibitors are designed to bind to the active site of the enzyme, preventing the substrate from binding and thus blocking the catalytic reaction.[13] These can be substrate analogs or small molecules that interact with key residues in the active site.

  • Disruption of Dimerization: Since enolase is active as a dimer, compounds that interfere with the dimerization of enolase subunits can also inhibit its activity.

  • Targeting Isoform Specificity: Given the tissue-specific expression of enolase isoforms, developing inhibitors that are selective for a particular isoform is a key strategy. For example, targeting the neuron-specific gamma-enolase (ENO2) is being explored for the treatment of certain cancers that overexpress this isoform.[14]

Several small molecule inhibitors of enolase, such as ENOblock and phosphonoacetohydroxamate, have been identified and are being investigated for their therapeutic potential in cancer and other diseases.[3][15]

Mandatory Visualizations

Glycolysis_Pathway cluster_glycolysis Glycolysis Payoff Phase cluster_inputs_outputs G3P Glyceraldehyde-3-phosphate BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PGK nadh_out1 NADH atp_out1 ATP PG2 2-Phosphoglycerate PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP Enolase h2o_out H₂O Pyruvate Pyruvate PEP->Pyruvate PK atp_out2 ATP nad_in1 NAD+ adp_in1 ADP adp_in2 ADP

Caption: Glycolysis pathway focusing on 2-Phosphoglycerate.

Enolase_Mechanism cluster_mechanism Enolase Catalytic Mechanism cluster_cofactors PG2 2-Phosphoglycerate binds to active site Carbanion Carbanion Intermediate (stabilized by Mg²⁺) PG2->Carbanion Proton abstraction by Lysine Mg1 Mg²⁺ PG2->Mg1 Mg2 Mg²⁺ PG2->Mg2 PEP Phosphoenolpyruvate (product released) Carbanion->PEP Hydroxyl group elimination (protonated by Glutamate) H2O H₂O

Caption: Mechanism of the enolase-catalyzed reaction.

Experimental_Workflow cluster_workflow Enolase Activity Assay Workflow Sample Sample Preparation (e.g., cell lysate) Initiate Initiate Reaction (add enzyme sample) Sample->Initiate Reaction Prepare Reaction Mixture (Buffer, ADP, NADH, Mg²⁺, KCl, PK/LDH) Reaction->Initiate Measure Spectrophotometric Measurement (ΔA₃₄₀/min) Initiate->Measure Calculate Calculate Enolase Activity Measure->Calculate

Caption: Experimental workflow for an enolase activity assay.

References

An In-depth Technical Guide to 2-Phosphoglyceric Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phosphoglyceric acid (2-PG), also known as 2-phosphoglycerate, is a crucial intermediate metabolite in the central metabolic pathway of glycolysis.[1][2][3] As a key player in cellular energy production, the study of 2-PG and its associated enzymes offers significant insights into metabolic regulation and provides potential targets for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, biological roles, and experimental analysis of this compound.

Chemical Structure and Properties

This compound is a glyceric acid that is phosphorylated at the second carbon.[2][4] Its chemical structure consists of a three-carbon backbone with a carboxyl group, a phosphate group, and a hydroxyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3-hydroxy-2-phosphonooxypropanoic acid[2][4][5]
Other Names 2-Phosphoglycerate, 2PG[2]
Molecular Formula C3H7O7P[2][4]
Molecular Weight 186.06 g/mol [2][4]
CAS Number 2553-59-5[4][5]
Water Solubility 20.3 g/L[6][7][8]
logP -2.2[6][7][8]
pKa (Strongest Acidic) 0.81[6][7][8]
pKa (Strongest Basic) -3.1[6][7][8]
Physiological Charge -3[6][7][8]
Hydrogen Bond Donor Count 4[6][7][8]
Hydrogen Bond Acceptor Count 6[6][7][8]
Polar Surface Area 124.29 Ų[6][7][8]

Biological Role in Glycolysis

This compound is a key intermediate in the glycolysis pathway, which is the metabolic process that breaks down glucose to produce energy in the form of ATP.[1][3][9] It is the product of the isomerization of 3-phosphoglycerate and the substrate for the formation of phosphoenolpyruvate.

The conversion of 3-phosphoglycerate to 2-phosphoglycerate is catalyzed by the enzyme phosphoglycerate mutase.[9][10] Subsequently, the enzyme enolase catalyzes the dehydration of 2-phosphoglycerate to form phosphoenolpyruvate (PEP).[2][10][11] This reaction is a critical step in glycolysis as it generates a high-energy phosphate bond that is used in the final step of glycolysis to produce ATP.[1][11]

Glycolysis_Pathway 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase (-H2O)

Figure 1: Conversion of 2-Phosphoglycerate in Glycolysis.

Relevance in Disease and Drug Development

The enzymes that metabolize this compound are of significant interest in drug development. Overexpression of phosphoglycerate mutase has been linked to tumor growth and survival in several types of cancer.[12] This makes it a potential target for anticancer therapies. Furthermore, deficiencies in glycolytic enzymes, including those involved in 2-PG metabolism, can lead to metabolic disorders.[13]

Experimental Protocols

Enzymatic Assay of 2-Phosphoglycerate

A common method for the quantification of 2-Phosphoglycerate in biological samples is a coupled enzymatic assay. This assay can be adapted for either colorimetric or fluorometric detection.

Principle: The assay is based on the conversion of 2-PG to intermediates that ultimately produce a detectable signal. 2-PG is first converted to phosphoenolpyruvate (PEP) by enolase. PEP is then converted to pyruvate by pyruvate kinase, with the concomitant production of ATP. The pyruvate is then oxidized by pyruvate oxidase to produce a colored or fluorescent compound.[12][13] The intensity of the signal is directly proportional to the amount of 2-PG in the sample.[13]

Methodology:

  • Sample Preparation:

    • For cell or tissue samples, homogenize the sample in an appropriate assay buffer.

    • Centrifuge the homogenate to remove insoluble material.

    • The supernatant can be used directly for the assay. Deproteinization may be required for certain sample types to avoid enzyme interference.

  • Standard Curve Preparation:

    • Prepare a series of standards of known 2-PG concentrations by diluting a stock solution in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the sample or standard.

    • Prepare a reaction mixture containing enolase, pyruvate kinase, pyruvate oxidase, and the detection probe (colorimetric or fluorometric).

    • Add the reaction mixture to each well to initiate the reaction.

    • For a negative control, a parallel reaction is set up without the addition of enolase. The 2-PG concentration is determined by the difference between the readings with and without enolase.[12]

  • Incubation and Detection:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).[12]

    • Measure the absorbance at 570 nm for a colorimetric assay or fluorescence at Ex/Em = 535/587 nm for a fluorometric assay using a microplate reader.[13]

  • Data Analysis:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the standard curve of signal intensity versus 2-PG concentration.

    • Determine the 2-PG concentration in the samples from the standard curve.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Sample_Prep Sample Preparation Add_Reagents Add Sample/Standard to 96-well Plate Sample_Prep->Add_Reagents Standard_Prep Standard Curve Preparation Standard_Prep->Add_Reagents Add_Enzyme_Mix Add Reaction Mix (with/without Enolase) Add_Reagents->Add_Enzyme_Mix Incubate Incubate Add_Enzyme_Mix->Incubate Measure_Signal Measure Absorbance or Fluorescence Incubate->Measure_Signal Analyze Calculate 2-PG Concentration Measure_Signal->Analyze

Figure 2: Experimental workflow for the enzymatic assay of 2-Phosphoglycerate.

Conclusion

This compound is a fundamentally important molecule in cellular metabolism. A thorough understanding of its chemical properties and biological functions is essential for researchers in biochemistry, cell biology, and drug discovery. The methodologies and data presented in this guide provide a solid foundation for further investigation into the roles of 2-PG in health and disease, and for the development of novel therapeutic strategies targeting metabolic pathways.

References

The Pivotal Role of 2-Phosphoglyceric Acid in Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth examination of 2-Phosphoglyceric acid (2-PG), a critical intermediate in cellular respiration. We explore its core function within the glycolytic pathway, focusing on the enzymatic conversion to phosphoenolpyruvate (PEP) by enolase. This document details the thermodynamics, kinetics, and regulation of this reaction. Furthermore, we present detailed experimental protocols for analyzing enolase activity and discuss the significance of 2-PG and enolase as targets for drug development in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential metabolite.

Introduction to this compound in Cellular Respiration

Cellular respiration is a fundamental metabolic process that converts biochemical energy from nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell. Glycolysis, the initial stage of this process, is a nearly universal pathway in which a glucose molecule is broken down into two molecules of pyruvate.[1][2][3] This ten-step pathway, occurring in the cytosol, is central to energy metabolism.[3]

This compound (2-PG), also known as 2-phosphoglycerate, is the substrate for the ninth step of glycolysis.[4][5] It is formed from its isomer, 3-phosphoglycerate, by the action of phosphoglycerate mutase.[2][3][6] The subsequent conversion of 2-PG is a crucial preparatory step that sets the stage for the second substrate-level phosphorylation event in glycolysis, leading to ATP synthesis.[7]

Core Function: The Dehydration of 2-PG in Glycolysis

The primary role of this compound in cellular respiration is to serve as the precursor to phosphoenolpyruvate (PEP) in the glycolytic pathway.[2][4] This conversion is a dehydration reaction catalyzed by the enzyme enolase (EC 4.2.1.11), also known as phosphopyruvate hydratase.[8][9][10] In this reversible reaction, a molecule of water is eliminated from 2-PG, creating a high-energy enol-phosphate linkage in PEP.[2][10][11]

The formation of PEP is energetically significant. While 2-PG is a relatively stable, low-energy molecule, PEP is unstable and possesses a high phosphate group transfer potential.[2] This instability is key to the final step of glycolysis, where PEP readily donates its phosphate group to ADP to form ATP, a reaction catalyzed by pyruvate kinase.[2][3] Thus, the conversion of 2-PG to PEP is an essential step that rearranges the molecule to trap a larger portion of the metabolic energy, which can then be used for ATP synthesis.

Glycolysis_Context cluster_glycolysis Glycolysis: Payoff Phase (Steps 8-10) 3PG 3-Phosphoglycerate 2PG This compound 3PG->2PG Phosphoglycerate Mutase PEP Phosphoenolpyruvate 2PG->PEP Enolase (-H₂O) Pyr Pyruvate PEP->Pyr Pyruvate Kinase (ADP -> ATP)

Caption: The position of this compound in the late payoff phase of glycolysis.

Enzymology of the Conversion: Enolase

Enolase is a highly conserved metalloenzyme that catalyzes the reversible dehydration of 2-PG to PEP.[9][10] It is a member of the lyase family, specifically the hydro-lyases, which cleave carbon-oxygen bonds.[8][9]

Mechanism of Action

The catalytic mechanism of enolase is an E1cB elimination reaction that proceeds through a carbanion intermediate.[8][9] The reaction requires the presence of two divalent metal ions, typically magnesium (Mg²⁺), per active site.[10] One "conformational" ion binds to the enzyme and induces the correct conformation for substrate binding, while the second "catalytic" ion participates directly in the dehydration.[3][12]

The key steps are:

  • Substrate Binding: The carboxyl group of 2-PG coordinates with the two Mg²⁺ ions in the active site.[8] This binding increases the acidity of the proton at the C-2 position.[8][9]

  • Proton Abstraction: A basic amino acid residue, typically a lysine (Lys345), acts as a general base to abstract the acidic proton from C-2, forming a carbanion intermediate.[8][10]

  • Intermediate Stabilization: The resulting negative charge on the intermediate is stabilized by resonance with the adjacent carboxylate group and by coordination with the Mg²⁺ ions.[8]

  • Hydroxyl Group Elimination: The hydroxyl group at C-3 is eliminated as a water molecule, facilitated by an acidic residue (e.g., Glu211).[10] This results in the formation of the double bond characteristic of PEP.[11]

Enolase_Mechanism cluster_mechanism Enolase Catalytic Cycle Start Enolase Active Site (with 2 Mg²⁺) Bind 1. 2-PG Substrate Binds Start->Bind Deprotonate 2. Lys345 abstracts C-2 proton Bind->Deprotonate Intermediate 3. Carbanion Intermediate (Stabilized by Mg²⁺) Deprotonate->Intermediate Eliminate 4. OH⁻ group eliminated from C-3 Intermediate->Eliminate Release 5. PEP and H₂O are released Eliminate->Release End Regenerated Enolase Release->End End->Start Ready for next cycle

Caption: A logical workflow of the catalytic mechanism of Enolase.

Thermodynamics and Kinetics

The conversion of 2-PG to PEP is a reversible reaction with a small positive standard free energy change (ΔG°'), indicating it is slightly unfavorable under standard conditions. However, within the cell, the reaction proceeds in the forward direction because the product, PEP, is rapidly consumed in the subsequent, highly exergonic pyruvate kinase reaction.

ParameterValueConditionsReference(s)
Standard Free Energy (ΔG°') +1.7 kJ/mol to +1.8 kJ/mol25 °C, pH 7.0[13][14][15]
Actual Free Energy (ΔG) -2.4 kJ/mol37 °C, [2PG]=0.5 mM, [PEP]=0.1 mM[13]

Table 1: Thermodynamic Properties of the 2-PG to PEP Conversion.

The kinetic properties of enolase have been characterized in various organisms. The Michaelis constant (Kₘ) for 2-PG typically falls within the low millimolar to micromolar range, reflecting the enzyme's high affinity for its substrate.

Organism / IsoformKₘ for 2-PG (mM)Vₘₐₓ (U/mg or mM/min)Temperature (°C)Reference(s)
Streptococcus rattus4.35Not specifiedNot specified[16]
Chloroflexus aurantiacus0.16147 U/mg25[12]
Chloroflexus aurantiacus0.03300 U/mg80[12]
Recombinant α-enolase1.5265.36 mM PEP/minNot specified[17]

Table 2: Selected Kinetic Parameters for Enolase.

Intracellular Concentrations

The intracellular concentration of 2-PG is tightly regulated and varies depending on the cell type and its metabolic state. These concentrations are maintained at levels appropriate for the kinetic parameters of enolase.

Organism / Cell Type[2-PG] Concentration (mM)NotesReference(s)
Entamoeba histolytica0.04Intracellular fluid volume estimate used[18]
Human ErythrocytesVariableInfluenced by 2,3-diphosphoglycerate levels[19][20]
E. coli~0.1 - 0.5General estimate from various studies[21]

Table 3: Representative Intracellular Concentrations of this compound.

Regulation of the 2-PG to PEP Conversion

While the 2-PG to PEP step is not a primary point of regulation for the overall glycolytic flux, the activity of enolase is subject to control.

  • Substrate Availability: The reaction is influenced by the concentrations of its substrate (2-PG) and product (PEP).[8]

  • Cofactor Concentration: The availability of Mg²⁺ ions is crucial for catalytic activity.[10] Fluoride ions are known inhibitors of enolase, particularly in the presence of phosphate, as they form a complex with the magnesium ions at the active site, blocking substrate binding.[10][22]

  • Riboregulation: Recent studies have uncovered a novel regulatory mechanism in which RNA molecules can directly bind to Enolase 1 (ENO1) and inhibit its enzymatic activity.[23][24] This binding is enhanced by the acetylation of ENO1, a process regulated by the deacetylase SIRT2.[23][24] This "riboregulation" provides a link between cellular metabolism and gene expression, with implications for processes like stem cell differentiation.[23][25]

Role in Other Metabolic Pathways

The reversibility of the enolase reaction means it also functions in gluconeogenesis , the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors.[26] In this pathway, enolase catalyzes the hydration of PEP to form 2-PG, which is then converted to 3-phosphoglycerate and continues up the pathway towards glucose.[26][27] The direction of the reaction is dictated by the relative concentrations of 2-PG and PEP in the cell, which are in turn controlled by the overall metabolic state (glycolytic vs. gluconeogenic).[8]

Enolase and 2-PG as Drug Targets

The critical role of enolase in the metabolism of cancer cells and pathogenic organisms has made it an attractive target for drug development.

  • Oncology: Many cancer cells exhibit a high rate of glycolysis (the Warburg effect) and often overexpress enolase.[25] Inhibiting enolase can disrupt the energy supply to these cells. Small molecule inhibitors like ENOblock (also known as AP-III-a4) have been developed that bind directly to enolase and inhibit its activity, showing potential to reduce cancer cell metastasis.[8][28][29]

  • Infectious Diseases: Enolase is a highly conserved enzyme essential for pathogens.[30] Furthermore, in many bacteria and fungi, enolase acts as a "moonlighting" protein, localizing to the cell surface where it functions as a plasminogen receptor, aiding in tissue invasion.[17] Inhibitors such as phosphonoacetohydroxamate and the natural antibiotic SF2312 are potent enolase inhibitors that have been investigated as potential treatments for infectious diseases.[8][29]

Experimental Protocols

Spectrophotometric Assay of Enolase Activity

This protocol describes a continuous coupled enzyme assay to determine the kinetic parameters of enolase. The formation of PEP from 2-PG is coupled to the pyruvate kinase and lactate dehydrogenase reactions, and the activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Principle:

  • Enolase: 2-Phosphoglycerate → Phosphoenolpyruvate + H₂O

  • Pyruvate Kinase (PK): Phosphoenolpyruvate + ADP → Pyruvate + ATP

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH oxidation is directly proportional to the rate of PEP formation by enolase, assuming enolase is the rate-limiting step.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Magnesium Chloride (MgCl₂) solution (e.g., 100 mM)

  • Potassium Chloride (KCl) solution (e.g., 1 M)

  • Adenosine Diphosphate (ADP) solution (e.g., 20 mM)

  • NADH solution (e.g., 5 mM)

  • This compound (2-PG) substrate solutions of various concentrations

  • Pyruvate Kinase (PK) enzyme solution (sufficient excess)

  • Lactate Dehydrogenase (LDH) enzyme solution (sufficient excess)

  • Purified Enolase enzyme sample

  • UV-Vis Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction master mix in a 1 mL cuvette containing the final concentrations of buffer, MgCl₂, KCl, ADP, NADH, PK, and LDH.

  • Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer for 5 minutes.

  • Initiate the background reaction by adding the enolase sample. Monitor the absorbance at 340 nm for 2-3 minutes to ensure there is no activity in the absence of the primary substrate.

  • Initiate the primary reaction by adding a specific volume of the 2-PG substrate stock solution.

  • Immediately begin recording the decrease in absorbance at 340 nm over time for 5-10 minutes. The rate should be linear.

  • Calculate the reaction velocity (v) using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Repeat steps 1-6 for a range of 2-PG concentrations.

  • Plot the reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. A Lineweaver-Burk plot (1/v vs. 1/[S]) can also be used.

Assay_Workflow cluster_workflow Enolase Coupled Assay Workflow Prep 1. Prepare Master Mix (Buffer, ADP, NADH, PK, LDH, Mg²⁺) Equil 2. Equilibrate Cuvette in Spectrophotometer Prep->Equil AddEnz 3. Add Enolase Sample (Measure Background) Equil->AddEnz AddSub 4. Add 2-PG Substrate (Start Reaction) AddEnz->AddSub Measure 5. Record A₃₄₀ Decrease Over Time AddSub->Measure Calc 6. Calculate Velocity (v) Measure->Calc Repeat 7. Repeat for multiple [2-PG] Calc->Repeat Repeat->AddSub Next [S] Plot 8. Plot v vs. [S] Determine Kₘ and Vₘₐₓ Repeat->Plot All [S] tested

Caption: Workflow for the spectrophotometric coupled assay of enolase activity.

Conclusion

This compound occupies a pivotal, albeit unassuming, position in cellular respiration. Its primary function as the substrate for enolase facilitates a critical molecular rearrangement that is indispensable for efficient ATP production in the final step of glycolysis. The enzyme enolase, with its conserved mechanism and structure, presents a validated target for the development of novel therapeutics against cancer and infectious diseases. A thorough understanding of the kinetics, thermodynamics, and regulation surrounding the 2-PG to PEP conversion is therefore essential for researchers and clinicians working at the intersection of metabolism, disease, and drug discovery.

References

2-Phosphoglyceric Acid: A Pivotal Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phosphoglyceric acid (2-PG), also known as 2-phosphoglycerate, is a critical metabolic intermediate situated at a key junction of central carbon metabolism. As the substrate for the ninth step of glycolysis, its conversion to phosphoenolpyruvate (PEP) by the enzyme enolase represents a crucial dehydration reaction that sets the stage for the final substrate-level phosphorylation in the pathway.[1][2][3][4] Beyond its canonical role in glycolysis and gluconeogenesis, 2-PG is involved in other significant metabolic pathways, including the biosynthesis of the amino acid serine. Given its central position, the enzymes that produce and consume 2-PG are of significant interest as potential targets for therapeutic intervention in various diseases, including cancer and infectious diseases. This technical guide provides a comprehensive overview of 2-PG as a metabolic intermediate, focusing on quantitative data, experimental methodologies, and the intricate signaling and metabolic pathways in which it participates.

Core Metabolic Pathways Involving this compound

2-PG is a key player in two of the most fundamental and highly conserved metabolic pathways: glycolysis and gluconeogenesis.

Glycolysis

In the payoff phase of glycolysis, 3-phosphoglycerate is isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGAM).[5][6] Subsequently, enolase (ENO) catalyzes the dehydration of 2-PG to form phosphoenolpyruvate (PEP).[1][2][3][7] This reaction is a critical step as it creates a high-energy phosphate bond in PEP, which is then utilized in the final step of glycolysis to generate ATP.

Glycolysis_Step 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase (-H2O) Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate Phosphoglycerate Dehydrogenase 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine Phosphoserine Aminotransferase L-Serine L-Serine 3-Phosphoserine->L-Serine Phosphoserine Phosphatase Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Sample_Homogenization Homogenize/Lyse Sample Centrifugation Centrifuge & Deproteinate Sample_Homogenization->Centrifugation Plate_Loading Load Samples & Standards into 96-well Plate Centrifugation->Plate_Loading Standard_Dilution Prepare 2-PG Standards Standard_Dilution->Plate_Loading Reaction_Mix Prepare & Add Reaction Mix Plate_Loading->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Fluorescence_Reading Read Fluorescence Incubation->Fluorescence_Reading Data_Analysis Analyze Data & Calculate Concentration Fluorescence_Reading->Data_Analysis

References

The Discovery and Elucidation of 2-Phosphoglyceric Acid: A Cornerstone of Glycolysis

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 20, 2025

This technical guide delves into the historical discovery and scientific elucidation of 2-Phosphoglyceric acid (2-PGA), a critical intermediate in the metabolic pathway of glycolysis. Aimed at researchers, scientists, and professionals in drug development, this document provides an in-depth account of the key experiments, methodologies, and quantitative data that led to our current understanding of this pivotal molecule.

Introduction: The Quest to Understand Fermentation

The story of this compound is intrinsically linked to the broader scientific endeavor to unravel the mechanisms of alcoholic fermentation and muscle contraction. In the early 20th century, scientists like Gustav Embden, Otto Meyerhof, and Jakub Parnas were pioneering the field of biochemistry, meticulously dissecting the series of chemical reactions that convert glucose into energy. Their collective work on what is now known as the Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, laid the foundation for modern metabolism research.

The Discovery of this compound

The definitive identification of this compound as a distinct intermediate in glycolysis can be traced back to the meticulous work of Otto Meyerhof and his collaborator Walter Kiessling. In their seminal 1935 publication, they detailed the isolation and enzymatic characterization of this crucial compound.

Key Publication

Meyerhof, O., & Kiessling, W. (1935). Über die Isolierung der 2-Phosphoglycerinsäure und die enzymatische Umwandlung der 3-Phosphoglycerinsäure in 2-Phosphoglycerinsäure. Biochemische Zeitschrift, 276, 239-253.

This paper provided the first conclusive evidence for the existence of 2-PGA and its relationship with its isomer, 3-Phosphoglyceric acid (3-PGA).

Experimental Protocols of the Era

The methodologies employed by Meyerhof and Kiessling were groundbreaking for their time and relied on a combination of chemical precipitation, enzymatic assays, and careful analytical measurements.

Isolation of this compound from Fermentation Mixtures

The initial challenge was to isolate the phosphorylated intermediates from complex biological mixtures like yeast extracts undergoing fermentation. The general approach involved the following steps:

  • Initiation of Fermentation: A cell-free yeast extract was prepared, and fermentation was initiated by adding glucose and inorganic phosphate.

  • Termination of Reaction and Deproteinization: At a specific point in the fermentation process, the reaction was stopped, and proteins were removed, typically by adding trichloroacetic acid (TCA).

  • Fractional Precipitation of Phosphorylated Compounds: The deproteinized extract contained a mixture of sugar phosphates. These were separated based on the differential solubility of their barium or lead salts in water and ethanol. This was a common and crucial technique in the 1930s for separating phosphorylated intermediates.

    • The extract was neutralized, and a solution of barium acetate or lead acetate was added.

    • By carefully adjusting the pH and ethanol concentration, different fractions of phosphorylated compounds could be precipitated.

  • Removal of Cations and Isolation of the Free Acid: The precipitated barium or lead salts of the phosphoglyceric acids were collected. The cations were then removed by treatment with sulfuric acid (for barium salts) or hydrogen sulfide (for lead salts), leaving the free phosphoglyceric acids in solution.

Enzymatic Conversion and Characterization

A key part of Meyerhof and Kiessling's work was demonstrating the enzymatic conversion of 3-PGA to 2-PGA. This was achieved through the following experimental setup:

  • Preparation of Enzyme Extract: An enzyme preparation, later identified as phosphoglycerate mutase, was obtained from muscle or yeast extracts.

  • Incubation: A purified sample of 3-PGA was incubated with the enzyme extract.

  • Analysis of the Product: After incubation, the reaction mixture was analyzed to detect the formation of a new compound, 2-PGA. This analysis would have relied on measuring changes in specific chemical properties or the ability of the product to be acted upon by other enzymes, such as enolase.

The discovery of the enzyme enolase by Karl Lohmann and Otto Meyerhof in 1934 was a critical piece of the puzzle, as it provided a specific enzymatic reaction for the further metabolism of 2-PGA to phosphoenolpyruvate (PEP).

Quantitative Data from Early Studies

Parameter MeasuredTypical Method of the EraPurpose
Inorganic Phosphate Colorimetric methods (e.g., Fiske-Subbarow method)To measure the uptake of inorganic phosphate during fermentation and its release upon hydrolysis of phosphate esters.
Total Phosphorus Acid digestion followed by colorimetric phosphate determinationTo determine the total amount of phosphorylated compounds.
Esterified Phosphate Difference between total and inorganic phosphateTo quantify the amount of sugar phosphates formed.
Specific Sugar Phosphates Fractional precipitation and subsequent analysis of the fractionsTo isolate and quantify individual intermediates like 3-PGA and 2-PGA.

Signaling Pathways and Logical Relationships

The discovery of 2-PGA was instrumental in completing our understanding of the central part of the glycolytic pathway.

Glycolysis_Pathway cluster_glycolysis Glycolysis (Payoff Phase) 3_PGA 3-Phosphoglycerate 2_PGA 2-Phosphoglycerate 3_PGA->2_PGA Phosphoglycerate Mutase PEP Phosphoenolpyruvate 2_PGA->PEP Enolase Experimental_Workflow cluster_workflow Isolation of this compound (circa 1935) Start Yeast Fermentation Mixture TCA TCA Precipitation (Deproteinization) Start->TCA Filtrate Protein-Free Filtrate TCA->Filtrate Precipitation Fractional Precipitation with Barium/Lead Salts Filtrate->Precipitation Phosphate_Esters Precipitated Phosphate Esters Precipitation->Phosphate_Esters Acid_Treatment Acid Treatment (e.g., H2SO4) Phosphate_Esters->Acid_Treatment Isolated_2PGA Isolated this compound Acid_Treatment->Isolated_2PGA

An In-depth Technical Guide to the Enzymatic Conversion of 3-Phosphoglycerate to 2-Phosphoglycerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 3-phosphoglycerate (3-PGA) to 2-phosphoglycerate (2-PGA), a critical reaction in central carbon metabolism. This guide details the responsible enzyme, phosphoglycerate mutase (PGM), its mechanistic intricacies, its role in metabolic pathways, relevant kinetic data, and detailed experimental protocols for its study.

Introduction

The isomerization of 3-PGA to 2-PGA is the eighth step of the glycolytic pathway and is catalyzed by the enzyme phosphoglycerate mutase (PGM).[1] This reversible reaction is essential for setting up the subsequent dehydration step that forms the high-energy phosphate bond in phosphoenolpyruvate. PGM is a ubiquitous enzyme found in all domains of life and exists in two distinct, non-homologous forms: the cofactor-dependent phosphoglycerate mutase (dPGM) and the cofactor-independent phosphoglycerate mutase (iPGM). Understanding the structure, function, and regulation of these enzymes is critical for research in metabolism, infectious diseases, and oncology.

Enzymatic Mechanism

The two classes of phosphoglycerate mutase, dPGM and iPGM, catalyze the same overall reaction but through different chemical mechanisms.

Cofactor-Dependent Phosphoglycerate Mutase (dPGM)

The dPGM enzyme is predominantly found in vertebrates and some bacteria and fungi. Its catalytic cycle requires the presence of a catalytic amount of 2,3-bisphosphoglycerate (2,3-BPG) and involves a phosphohistidine intermediate.

The mechanism proceeds as follows:

  • Phosphorylation of the Enzyme: The active site histidine is initially phosphorylated by 2,3-BPG.

  • Substrate Binding: A molecule of 3-PGA binds to the active site.

  • Phosphoryl Transfer to Substrate: The phosphoryl group from the phosphohistidine is transferred to the C-2 hydroxyl group of 3-PGA, forming a transient 2,3-bisphosphoglycerate intermediate.

  • Phosphoryl Transfer from Substrate: The phosphoryl group from the C-3 position of the intermediate is transferred back to the active site histidine.

  • Product Release: The product, 2-PGA, is released, regenerating the phosphorylated enzyme for the next catalytic cycle.

dPGM_Mechanism E_P E-His-P E_P_3PGA E-His-P • 3-PGA E_P->E_P_3PGA + 3-PGA E_His_23BPG E-His • 2,3-BPG E_P_3PGA->E_His_23BPG Phosphoryl transfer E_His_P_2PGA E-His-P • 2-PGA E_His_23BPG->E_His_P_2PGA Phosphoryl transfer E_P_final E-His-P E_His_P_2PGA->E_P_final - 2-PGA

dPGM Catalytic Mechanism
Cofactor-Independent Phosphoglycerate Mutase (iPGM)

The iPGM enzyme is found in plants, nematodes, and various bacteria. Unlike dPGM, it does not require 2,3-BPG as a cofactor. The mechanism of iPGM involves a phosphoserine intermediate.

The mechanism proceeds as follows:

  • Substrate Binding: 3-PGA binds to the active site.

  • Nucleophilic Attack: An active site serine residue performs a nucleophilic attack on the phosphate group of 3-PGA, forming a covalent phosphoserine intermediate and releasing dephosphorylated glycerate.

  • Reorientation of Glycerate: The glycerate molecule reorients within the active site.

  • Phosphoryl Transfer to Glycerate: The phosphate group is transferred from the phosphoserine back to the hydroxyl group at the C-2 position of the glycerate.

  • Product Release: The product, 2-PGA, is released from the enzyme.

iPGM_Mechanism E_Ser_OH E-Ser-OH E_Ser_OH_3PGA E-Ser-OH • 3-PGA E_Ser_OH->E_Ser_OH_3PGA + 3-PGA E_Ser_P_Glycerate E-Ser-P • Glycerate E_Ser_OH_3PGA->E_Ser_P_Glycerate Phosphoryl transfer E_Ser_OH_2PGA E-Ser-OH • 2-PGA E_Ser_P_Glycerate->E_Ser_OH_2PGA Phosphoryl transfer E_Ser_OH_final E-Ser-OH E_Ser_OH_2PGA->E_Ser_OH_final - 2-PGA

iPGM Catalytic Mechanism

Role in Metabolic Pathways

The conversion of 3-PGA to 2-PGA is a key step in both glycolysis and gluconeogenesis, highlighting its central role in cellular energy metabolism.

Glycolysis

In glycolysis, phosphoglycerate mutase catalyzes the eighth step, positioning the phosphate group for the subsequent formation of the high-energy compound phosphoenolpyruvate. This reaction is near equilibrium and its direction is primarily driven by the concentrations of the substrate and product.

Glycolysis_Pathway cluster_glycolysis Glycolysis Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-Phosphate->1,3-Bisphosphoglycerate GAPDH 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate PGK 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate PGM Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate PK

PGM in the Glycolytic Pathway

Quantitative Kinetic Data

The kinetic parameters of phosphoglycerate mutase vary between its two isoforms and across different species. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate.

Enzyme TypeOrganismSubstrateKm (µM)Vmax / kcatReference
dPGM Gallus gallus (Chicken)3-PGA~200Not Reported[2]
Gallus gallus (Chicken)2-PGA14Not Reported[2]
Gallus gallus (Chicken)2,3-BPG0.069Not Reported[2]
Oryctolagus cuniculus (Rabbit)3-PGA100-200Not Reported[1]
Lactococcus lactis3-PGA10003200 s-1 (kcat)
iPGM Bacillus megaterium3-PGA500Not Reported
Bacillus megateriumMn2+40Not Reported
Hyphomicrobium x3-PGA6000Not Reported
Hyphomicrobium x2-PGA690Not Reported
Hyphomicrobium x2,3-BPG80Not Reported
Pseudomonas ami3-PGA3400Not Reported
Pseudomonas ami2-PGA370Not Reported
Pseudomonas ami2,3-BPG10Not Reported

Experimental Protocols

Spectrophotometric Assay for Phosphoglycerate Mutase Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of phosphoglycerate mutase. The conversion of 3-PGA to 2-PGA is coupled to the reactions catalyzed by enolase, pyruvate kinase, and lactate dehydrogenase. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.6)

  • MgCl2 (10 mM)

  • ADP (10 mM)

  • NADH (10 mM)

  • 2,3-Bisphosphoglycerate (for dPGM) (1 mM)

  • 3-Phosphoglycerate (substrate) (50 mM)

  • Enolase (sufficient units)

  • Pyruvate Kinase (sufficient units)

  • Lactate Dehydrogenase (sufficient units)

  • Phosphoglycerate Mutase sample (cell lysate or purified enzyme)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, MgCl2, ADP, NADH, 2,3-BPG (if assaying dPGM), enolase, pyruvate kinase, and lactate dehydrogenase. The final concentrations in the cuvette should be optimized for the specific enzyme source.

  • Blank Measurement: To a cuvette, add the master mix and the appropriate volume of buffer or sample buffer without the enzyme. Place the cuvette in the spectrophotometer and zero the absorbance at 340 nm.

  • Initiate the Reaction: Add the phosphoglycerate mutase sample to a new cuvette containing the master mix.

  • Start the Assay: Add the substrate, 3-phosphoglycerate, to the cuvette to initiate the reaction. Quickly mix by inverting the cuvette and place it in the spectrophotometer.

  • Monitor Absorbance: Record the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Calculate Activity: Determine the linear rate of absorbance change (ΔA340/min). The activity of phosphoglycerate mutase can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

One unit of phosphoglycerate mutase activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of 3-PGA to 2-PGA per minute under the specified conditions.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents and Master Mix C Add Master Mix and Enzyme to Cuvette A->C B Prepare Enzyme Sample and Substrate B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance at 340 nm D->E F Determine Rate of Absorbance Change E->F G Calculate Enzyme Activity F->G

Enzyme Kinetics Assay Workflow

References

The Pivotal Role of 2-Phosphoglyceric Acid in Gluconeogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, is essential for maintaining blood glucose homeostasis, particularly during periods of fasting, starvation, or intense exercise. While seemingly a reversal of glycolysis, gluconeogenesis employs distinct enzymatic reactions to bypass the irreversible steps of glycolysis, ensuring thermodynamic favorability. This technical guide provides an in-depth examination of a critical juncture in the gluconeogenic pathway: the conversion involving 2-phosphoglyceric acid (2-PG). This stage, catalyzed by the enzymes phosphoglycerate mutase and enolase, represents a reversible segment shared with glycolysis and is crucial for the successful synthesis of glucose. Understanding the kinetics, thermodynamics, and regulation of these steps is paramount for researchers in metabolic diseases and professionals in drug development targeting metabolic pathways.

The Conversion of this compound in the Gluconeogenic Pathway

In the intricate sequence of gluconeogenesis, this compound stands as a key intermediate. Its formation and subsequent conversion are central to the pathway's progression towards glucose synthesis. This process involves two key, reversible enzymatic reactions.

From Phosphoenolpyruvate to this compound: The Role of Enolase

The first step in this sequence, moving in the gluconeogenic direction, is the hydration of phosphoenolpyruvate (PEP) to form this compound. This reaction is catalyzed by the enzyme enolase (EC 4.2.1.11), also known as phosphopyruvate hydratase.[1][2] This reaction is a reversible dehydration in the glycolytic direction and, consequently, a hydration reaction in the context of gluconeogenesis.[1][3]

The reaction can be summarized as:

Phosphoenolpyruvate + H₂O ⇌ this compound

Enolase is a metalloenzyme that requires the presence of divalent metal cations for its catalytic activity, with magnesium (Mg²⁺) being the most effective activator.[4][5] Two Mg²⁺ ions are involved in the catalytic mechanism: one "conformational" ion that facilitates substrate binding and a "catalytic" ion that participates directly in the reaction.[1][4]

From this compound to 3-Phosphoglyceric Acid: The Role of Phosphoglycerate Mutase

Following its formation, this compound is isomerized to 3-phosphoglyceric acid (3-PG) by the enzyme phosphoglycerate mutase (PGM) (EC 5.4.2.11).[6][7] This is a reversible reaction that repositions the phosphate group from the C2 to the C3 position of the glycerate backbone.[7]

The reaction is as follows:

This compound ⇌ 3-Phosphoglyceric Acid

In many organisms, including mammals, phosphoglycerate mutase is dependent on a catalytic amount of 2,3-bisphosphoglycerate (2,3-BPG) as a cofactor.[6] The enzyme's mechanism involves a phospho-histidine intermediate within its active site.[7]

Quantitative Data

The efficiency and directionality of these enzymatic steps are governed by their kinetic and thermodynamic properties, as well as the intracellular concentrations of the metabolites.

Enzyme Kinetics

The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are critical parameters for understanding enzyme-substrate interactions and catalytic efficiency. The following table summarizes available kinetic data for enolase and phosphoglycerate mutase. Note that kinetic parameters can vary based on the source of the enzyme and experimental conditions.

EnzymeSubstrate (Gluconeogenic Direction)Organism/TissueKm (mM)kcat (s⁻¹)Reference(s)
Enolase 1 (ENO1)Phosphoenolpyruvate (PEP)Human Muscle0.199-[6]
Phosphoglycerate Mutase 1 (PGAM1)2-Phosphoglycerate (2-PG)Human (Recombinant)~0.350318 - 563[6]

Note: Data for the gluconeogenic direction can be limited; some values are inferred from studies on glycolysis.

Thermodynamic Properties

The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction under cellular conditions. The standard free energy change (ΔG°') is the value under standard conditions (298.15 K, 1 atm, pH 7.0, and 1 M concentrations).

ReactionEnzymeΔG°' (kJ/mol)Cellular ΔG (kJ/mol) (Erythrocyte)Reference(s)
Phosphoenolpyruvate + H₂O → 2-PhosphoglycerateEnolase-1.8-1.1[3]
2-Phosphoglycerate → 3-PhosphoglyceratePhosphoglycerate Mutase-4.4-0.83[3]

Note: The direction of the reaction under cellular conditions is determined by the actual concentrations of substrates and products.

Metabolite Concentrations

The intracellular concentrations of these intermediates are crucial for determining the physiological direction and rate of the reactions. The following table presents data from rat liver, a primary site of gluconeogenesis, under fasting conditions, which favor this pathway.

MetaboliteTissueConditionConcentration (nmol/g wet weight)Reference(s)
3-Phosphoglycerate (3-PG)Rat LiverFasted~120[1]
2-Phosphoglycerate (2-PG)Rat LiverFasted~20[1]
Phosphoenolpyruvate (PEP)Rat LiverFasted~100[1]

Signaling Pathways and Logical Relationships

The gluconeogenesis pathway is tightly regulated to prevent futile cycling with glycolysis. While the steps involving 2-PG are reversible and not primary points of allosteric regulation, the overall flux through this part of the pathway is controlled by the activity of the irreversible enzymes of gluconeogenesis and glycolysis.

Gluconeogenesis_Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate Oxaloacetate->PEP PEPCK Two_PG 2-Phosphoglycerate PEP->Two_PG Enolase Three_PG 3-Phosphoglycerate Two_PG->Three_PG Phosphoglycerate Mutase OneThree_BPG 1,3-Bisphosphoglycerate Three_PG->OneThree_BPG Phosphoglycerate Kinase G3P Glyceraldehyde-3-Phosphate OneThree_BPG->G3P GAPDH F16BP Fructose-1,6-Bisphosphate G3P->F16BP F6P Fructose-6-Phosphate F16BP->F6P Fructose-1,6-Bisphosphatase G6P Glucose-6-Phosphate F6P->G6P Phosphoglucose Isomerase Glucose Glucose G6P->Glucose Glucose-6-Phosphatase

Figure 1. Simplified Gluconeogenesis Pathway Highlighting 2-Phosphoglycerate.

Experimental Protocols

Accurate measurement of the enzymatic activity of enolase and phosphoglycerate mutase is fundamental for studying their roles in gluconeogenesis. The following are detailed methodologies for spectrophotometric assays.

Protocol 1: Enolase Activity Assay (Gluconeogenic Direction)

This assay measures the conversion of PEP to 2-PG. The subsequent reactions are coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Principle:

  • Enolase: Phosphoenolpyruvate + H₂O → 2-Phosphoglycerate

  • Phosphoglycerate Mutase (PGM): 2-Phosphoglycerate → 3-Phosphoglycerate

  • Phosphoglycerate Kinase (PGK): 3-Phosphoglycerate + ATP → 1,3-Bisphosphoglycerate + ADP

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): 1,3-Bisphosphoglycerate + NADH + H⁺ → Glyceraldehyde-3-Phosphate + NAD⁺ + Pi

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Magnesium Chloride (MgCl₂) (10 mM)

  • Adenosine Triphosphate (ATP) (1 mM)

  • NADH (0.2 mM)

  • Phosphoenolpyruvate (PEP) (2 mM)

  • Phosphoglycerate Mutase (PGM) (excess)

  • Phosphoglycerate Kinase (PGK) (excess)

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) (excess)

  • Enzyme sample (e.g., cell lysate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and NADH in a cuvette.

  • Add the coupling enzymes (PGM, PGK, and GAPDH) to the reaction mixture.

  • Add the enzyme sample to the cuvette and mix gently.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding PEP.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The rate is proportional to the enolase activity.

Enolase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, MgCl2, ATP, NADH) add_coupling Add Coupling Enzymes (PGM, PGK, GAPDH) prep_mix->add_coupling add_sample Add Enzyme Sample add_coupling->add_sample equilibrate Equilibrate to Temperature add_sample->equilibrate start_reaction Initiate with PEP equilibrate->start_reaction monitor_abs Monitor A340 Decrease start_reaction->monitor_abs calculate_rate Calculate Rate of NADH Oxidation monitor_abs->calculate_rate

Figure 2. Experimental Workflow for Coupled Enolase Activity Assay.
Protocol 2: Phosphoglycerate Mutase Activity Assay (Gluconeogenic Direction)

This assay measures the conversion of 2-PG to 3-PG. The production of 3-PG is coupled to the oxidation of NADH.

Principle:

  • Phosphoglycerate Mutase (PGM): 2-Phosphoglycerate → 3-Phosphoglycerate

  • Phosphoglycerate Kinase (PGK): 3-Phosphoglycerate + ATP → 1,3-Bisphosphoglycerate + ADP

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): 1,3-Bisphosphoglycerate + NADH + H⁺ → Glyceraldehyde-3-Phosphate + NAD⁺ + Pi

Materials:

  • Triethanolamine buffer (100 mM, pH 7.6)

  • Magnesium Sulfate (MgSO₄) (5 mM)

  • Adenosine Triphosphate (ATP) (1 mM)

  • NADH (0.2 mM)

  • 2,3-Bisphosphoglycerate (2,3-BPG) (0.01 mM)

  • 2-Phosphoglycerate (2-PG) (5 mM)

  • Phosphoglycerate Kinase (PGK) (excess)

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) (excess)

  • Enzyme sample (e.g., purified PGM or cell lysate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing triethanolamine buffer, MgSO₄, ATP, NADH, and 2,3-BPG.

  • Add the coupling enzymes (PGK and GAPDH) to the mixture.

  • Add the enzyme sample and mix.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C).

  • Start the reaction by adding 2-PG.

  • Record the decrease in absorbance at 340 nm over time.

  • Determine the rate of NADH oxidation from the linear phase of the reaction, which is proportional to the PGM activity.

Conclusion

The enzymatic conversions centered around this compound are integral to the gluconeogenic pathway. While these reversible steps are not the primary sites of metabolic regulation, their efficiency, governed by enzyme kinetics and substrate availability, is crucial for the overall flux of carbon towards glucose synthesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals aiming to dissect the intricacies of gluconeogenesis. A deeper understanding of these core reactions can pave the way for novel therapeutic strategies for metabolic disorders such as type 2 diabetes, where the dysregulation of gluconeogenesis is a key pathological feature. Further research focusing on the specific kinetics and regulation of these enzymes in human liver under various physiological and pathophysiological states will be invaluable in advancing our knowledge and therapeutic capabilities.

References

Regulating the Crossroads of Glycolysis: An In-depth Technical Guide to 2-Phosphoglyceric Acid Concentration in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phosphoglyceric acid (2-PG), a central intermediate in the glycolytic pathway, stands at a critical metabolic juncture. Its cellular concentration is a finely tuned parameter, reflecting the balance between catabolic energy production and anabolic biosynthesis. The enzymes responsible for its formation and consumption, phosphoglycerate mutase (PGM) and enolase, are subject to a multi-layered regulatory network. This technical guide provides a comprehensive overview of the mechanisms governing intracellular 2-PG levels, offering insights for researchers in metabolic diseases, oncology, and drug development.

I. Enzymatic Control of 2-Phosphoglycerate Levels

The concentration of 2-PG is primarily dictated by the activities of two key glycolytic enzymes: phosphoglycerate mutase (PGM), which catalyzes its synthesis from 3-phosphoglycerate (3-PG), and enolase, which converts it to phosphoenolpyruvate (PEP).

A. Phosphoglycerate Mutase (PGAM)

PGM catalyzes the reversible isomerization of 3-PG to 2-PG. In mammals, two main isoforms exist: the B-type (brain) and the M-type (muscle)[1]. While not a primary rate-limiting step in glycolysis, its activity is crucial for maintaining the flow of metabolites through the pathway.

B. Enolase (ENO)

Enolase, a metalloenzyme, catalyzes the dehydration of 2-PG to the high-energy intermediate PEP[2]. This reversible reaction is a critical step preceding the final ATP-generating step of glycolysis[3].

II. Quantitative Data on Enzyme Kinetics and Metabolite Concentrations

Understanding the quantitative aspects of 2-PG regulation is essential for building accurate metabolic models and identifying potential therapeutic targets. The following tables summarize key kinetic parameters for PGM and enolase, and reported intracellular concentrations of 2-PG under various conditions.

Table 1: Kinetic Parameters of Phosphoglycerate Mutase (PGM)
Organism/TissueIsoformSubstrateK_m_ (μM)V_max_ (U/mg)InhibitorK_i_ (μM)Reference(s)
Chicken Breast Muscle-2,3-Bisphosphoglycerate0.069-2-Phosphoglycerate4[4]
Chicken Breast Muscle-2-Phosphoglycerate14---[4]
Chicken Breast Muscle-3-Phosphoglycerate~200---[4]

Note: Further research is needed to populate a more comprehensive table with Vmax values and data from a wider range of organisms and conditions.

Table 2: Kinetic Parameters of Enolase (ENO)
Organism/TissueIsoformSubstrateK_m_ (μM)V_max_ (μM/s)InhibitorK_i_ (μM)Reference(s)
General-2-Phosphoglycerate81.25--[5][6]
Klebsiella pneumoniae-2-Phospho-D-glycerate425---[7]
Human Muscle-2-Phospho-D-glycerate199---[7]
Streptococcus iniaerENO2-Phosphoglycerate152065360--[8]

Note: Vmax values are often reported in different units and require standardization for direct comparison. The provided values are as reported in the source.

Table 3: Intracellular Concentrations of 2-Phosphoglycerate (2-PG)
Cell Type/TissueCondition2-PG Concentration (nmol/10^6^ cells or nmol/g tissue)Reference(s)
H1299 (Lung Cancer Cells)Control (shRNA)~1.5[9]
H1299 (Lung Cancer Cells)PGAM1 Knockdown~0.5[9]
A549 (Lung Cancer Cells)Control (shRNA)~2.0[9]
A549 (Lung Cancer Cells)PGAM1 Knockdown~0.8[9]
Mouse TissuesBrain4.3 - 16.9 nmol/g wet wt (as phosphoglycerates)[10]
Mouse TissuesLiver4.3 - 16.9 nmol/g wet wt (as phosphoglycerates)[10]
Mouse TissuesKidney4.3 - 16.9 nmol/g wet wt (as phosphoglycerates)[10]
Human Red Blood CellsNormal10.0 ± 0.2 nmol/ml[10]

Note: Data on absolute 2-PG concentrations are limited and often reported as part of a larger metabolomics study. The values for mouse tissues represent total phosphoglycerates.

III. Regulatory Mechanisms

The cellular level of 2-PG is not solely dependent on the intrinsic kinetic properties of PGM and enolase but is also subject to intricate regulatory mechanisms, including allosteric control, post-translational modifications, and transcriptional regulation.

A. Allosteric Regulation

While the primary regulation of glycolysis occurs at the steps catalyzed by hexokinase, phosphofructokinase, and pyruvate kinase, there is emerging evidence for allosteric control of PGM and enolase.

  • Phosphoglycerate Mutase (PGM): Novel allosteric inhibitors of PGAM1, such as HKB99, have been identified that block the conformational changes required for its catalytic activity[6][11]. These inhibitors have shown promise in suppressing tumor growth and metastasis in non-small-cell lung cancer[6][11].

  • Enolase: While the molecule ENOblock was initially described as an allosteric inhibitor, it was later found to interfere with the in vitro assay rather than directly inhibiting the enzyme's catalytic activity[12]. However, it does alter the cellular localization of enolase, affecting its non-glycolytic functions[12]. Fluoride is a well-known competitive inhibitor of enolase[12].

B. Post-Translational Modifications

Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for regulating enzyme activity in response to cellular signals.

  • Phosphoglycerate Mutase (PGAM1):

    • Acetylation: PGAM1 is deacetylated by the NAD+-dependent deacetylase SIRT1[13][14]. Deacetylation of PGAM1, particularly at lysine residues within the C-terminal "cap," reduces its enzymatic activity[13][14]. Conversely, acetylated PGAM1 exhibits enhanced activity[13]. Under conditions of glucose restriction, SIRT1 levels increase, leading to PGAM1 deacetylation and a subsequent decrease in glycolytic flux[13].

  • Enolase:

    • Phosphorylation: Phosphorylation of enolase has been observed to decrease its catalytic activity[2][15]. For instance, in Bacillus anthracis, the Ser/Thr protein kinase PrkC phosphorylates enolase, leading to a 60% reduction in its activity[15]. While phosphorylation at serine 419 in human α-enolase did not appear to impact its enzymatic activity, it did regulate its nuclear export[2].

    • Other Modifications: α-enolase can undergo other PTMs, including methylation and acetylation, which can alter its isoelectric point and potentially its function and subcellular localization[16].

C. Transcriptional Regulation

The expression levels of PGM and enolase are subject to transcriptional control, adapting the cell's metabolic capacity to long-term changes in its environment and physiological state.

  • Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in glycolysis, including both ENO1 and PGAM1[9][17][18]. The promoter of the ENO1 gene contains a hypoxia-responsive element (HRE) to which HIF-1α binds, leading to its upregulation[17]. This adaptive response allows cells to increase their reliance on anaerobic glycolysis for ATP production when oxygen is scarce.

  • Other Transcriptional Regulators: The expression of PGM and enolase is also influenced by other transcription factors and signaling pathways. For example, in regulatory T cells (Tregs), PGAM expression is physiologically upregulated, and its activity supports Treg differentiation and suppressive function[19].

IV. Signaling Pathways and Logical Relationships

The regulation of 2-PG concentration is integrated into broader cellular signaling networks. The following diagrams illustrate some of the key regulatory pathways.

Regulation_of_PGAM1_by_SIRT1 Glucose_Restriction Glucose Restriction SIRT1 SIRT1 Glucose_Restriction->SIRT1 increases levels PGAM1_deacetylated PGAM1 (Deacetylated) [Low Activity] SIRT1->PGAM1_deacetylated deacetylates NAD_plus NAD+ NAD_plus->SIRT1 activates PGAM1_acetylated PGAM1 (Acetylated) [High Activity] PGAM1_acetylated->PGAM1_deacetylated Glycolytic_Flux Glycolytic Flux PGAM1_acetylated->Glycolytic_Flux increases PGAM1_deacetylated->Glycolytic_Flux decreases

Caption: SIRT1-mediated deacetylation of PGAM1.

HIF1a_Regulation_of_Glycolysis Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HRE Hypoxia Response Element (HRE) HIF1a->HRE binds to ENO1_gene ENO1 Gene HRE->ENO1_gene activates transcription PGAM1_gene PGAM1 Gene HRE->PGAM1_gene activates transcription ENO1_protein Enolase 1 ENO1_gene->ENO1_protein expresses PGAM1_protein PGAM1 PGAM1_gene->PGAM1_protein expresses Glycolysis Increased Glycolytic Flux ENO1_protein->Glycolysis PGAM1_protein->Glycolysis

Caption: Transcriptional regulation by HIF-1α.

V. Experimental Protocols

Accurate measurement of 2-PG and the activity of its related enzymes is crucial for research in this area.

A. Measurement of 2-Phosphoglycerate Concentration by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like 2-PG in complex biological samples[10][11][20].

1. Sample Preparation (from cell culture):

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
  • Scrape and collect the cell suspension.
  • Lyse cells by sonication or freeze-thaw cycles.
  • Centrifuge to pellet cellular debris.
  • Collect the supernatant containing metabolites.

2. LC-MS/MS Analysis:

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of polar metabolites.
  • Mobile Phase: Employ a gradient of an aqueous solvent (e.g., water with ammonium acetate and acetic acid) and an organic solvent (e.g., acetonitrile).
  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for 2-PG should be used.
  • Quantification: Use a stable isotope-labeled internal standard for 2-PG to correct for matrix effects and variations in instrument response.

Sample [label="Biological Sample\n(Cells/Tissue)"]; Extraction [label="Metabolite Extraction\n(e.g., 80% Methanol)"]; Centrifugation [label="Centrifugation"]; Supernatant [label="Supernatant\n(containing 2-PG)"]; LC [label="Liquid Chromatography\n(HILIC)"]; MSMS [label="Tandem Mass\nSpectrometry (MRM)"]; Data [label="Data Analysis\n(Quantification)"];

Sample -> Extraction; Extraction -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> LC; LC -> MSMS; MSMS -> Data; }

Caption: LC-MS/MS workflow for 2-PG analysis.
B. Phosphoglycerate Mutase (PGM) Activity Assay

This coupled-enzyme assay measures the conversion of 3-PG to 2-PG by monitoring the subsequent reactions that lead to the oxidation of NADH[13].

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl

  • NADH: 0.2 mM

  • ADP: 1.5 mM

  • 2,3-Bisphosphoglycerate: 10 μM

  • Lactate Dehydrogenase (LDH): 0.6 U/mL

  • Pyruvate Kinase (PK): 0.5 U/mL

  • Enolase: 0.3 U/mL

  • Substrate: 1 mM 3-Phosphoglycerate

  • Sample: Cell or tissue lysate

Procedure:

  • Prepare a reaction mixture containing all reagents except the substrate.

  • Add the sample (lysate) to the reaction mixture and incubate to allow for temperature equilibration.

  • Initiate the reaction by adding 3-phosphoglycerate.

  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

  • Calculate the rate of the reaction from the linear portion of the absorbance curve.

C. Enolase Activity Assay

This assay measures the production of PEP from 2-PG by monitoring the increase in absorbance at 240 nm[21].

Reagents:

  • Assay Buffer: e.g., 50 mM imidazole-HCl, pH 6.8, containing 2 mM MgSO₄

  • Substrate: 1 mM 2-Phosphoglycerate

  • Enzyme: Purified enolase or cell/tissue lysate

Procedure:

  • Add the assay buffer and substrate to a cuvette.

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the increase in absorbance at 240 nm (due to PEP formation) for a set period (e.g., 1 minute) at a constant temperature (e.g., 25°C).

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of PEP.

Alternatively, a coupled-enzyme assay can be used where the PEP produced is converted to pyruvate by pyruvate kinase, which is then reduced to lactate by lactate dehydrogenase, consuming NADH that can be monitored at 340 nm[22].

Enzyme_Assay_Workflow cluster_PGM PGM Activity Assay cluster_Enolase Enolase Activity Assay PGM_S 3-PG PGM_E PGM PGM_S->PGM_E PGM_P 2-PG PGM_E->PGM_P PGM_Coupled Coupled Reactions (Enolase, PK, LDH) PGM_P->PGM_Coupled PGM_Readout NADH Oxidation (Absorbance at 340 nm) PGM_Coupled->PGM_Readout ENO_S 2-PG ENO_E Enolase ENO_S->ENO_E ENO_P PEP ENO_E->ENO_P ENO_Readout PEP Formation (Absorbance at 240 nm) ENO_P->ENO_Readout

Caption: Workflows for PGM and Enolase activity assays.

VI. Conclusion

The cellular concentration of this compound is a tightly regulated parameter, governed by the interplay of enzymatic activity, allosteric control, post-translational modifications, and transcriptional regulation. Understanding these intricate mechanisms is fundamental to comprehending cellular metabolism in both health and disease. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the role of 2-PG and its regulatory network in various pathological conditions and to explore novel therapeutic strategies targeting this critical metabolic node. Further research into the allosteric regulation of PGM and enolase, as well as the tissue-specific and disease-specific variations in 2-PG levels, will undoubtedly uncover new avenues for therapeutic intervention.

References

Stereoisomers of 2-Phosphoglyceric Acid: A Technical Guide to Their Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phosphoglyceric acid (2-PGA), a pivotal intermediate in central carbon metabolism, exists as two stereoisomers: D-2-phosphoglyceric acid and L-2-phosphoglyceric acid. This technical guide provides an in-depth analysis of these stereoisomers, focusing on their distinct biological roles and relevance. The D-enantiomer is the well-established, biologically active form, participating as a crucial substrate in glycolysis and gluconeogenesis. In contrast, the L-enantiomer is not a known substrate for the key enzymes in these pathways, rendering it biologically inert in this context. This guide details the enzymatic stereospecificity that governs these interactions, presents quantitative data on enzyme kinetics, and provides comprehensive experimental protocols for the analysis of these isomers. The information herein is intended to support researchers in understanding the nuanced roles of 2-PGA stereoisomers in metabolic pathways and to aid in the design of future studies and therapeutic strategies.

Introduction

This compound is a three-carbon carboxylic acid with a phosphate group attached to the second carbon. The chirality at the C2 position gives rise to two enantiomers: D-2-phosphoglyceric acid and L-2-phosphoglyceric acid. While structurally similar, their interactions with biological systems, particularly enzymes, are profoundly different. This document explores the biological significance of this stereoisomerism, with a primary focus on the central energy-yielding pathways of glycolysis and the anabolic pathway of gluconeogenesis.

The Biologically Active Stereoisomer: D-2-Phosphoglyceric Acid

D-2-Phosphoglyceric acid (also known as (R)-2-phosphoglycerate) is the exclusive stereoisomer utilized in the glycolytic and gluconeogenic pathways in virtually all known organisms.[1][2] Its central role is defined by its interactions with two key enzymes: phosphoglycerate mutase and enolase.

Role in Glycolysis

In the eighth step of glycolysis, D-3-phosphoglycerate is converted to D-2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGAM) .[3] This reversible reaction repositions the phosphate group, preparing the molecule for the subsequent dehydration step. The D-isomer is the specific substrate for this enzyme.[4]

In the ninth step of glycolysis, enolase (phosphopyruvate hydratase) catalyzes the dehydration of D-2-phosphoglycerate to form the high-energy compound phosphoenolpyruvate (PEP).[5][6] This is a critical step for substrate-level phosphorylation, leading to the generation of ATP in the final step of glycolysis. Enolase exhibits strict stereospecificity for the D-enantiomer.

Role in Gluconeogenesis

Gluconeogenesis, the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors, is essentially the reverse of glycolysis, with bypasses for the irreversible steps. In this pathway, phosphoenolpyruvate is converted to D-2-phosphoglycerate by enolase, and subsequently, D-2-phosphoglycerate is converted to D-3-phosphoglycerate by phosphoglycerate mutase.[7][8] Again, the D-stereoisomer is the sole participant.

The Biologically Inert Stereoisomer: L-2-Phosphoglyceric Acid

In stark contrast to its D-counterpart, L-2-phosphoglyceric acid (also known as (S)-2-phosphoglycerate) is not a known participant in the central metabolic pathways of glycolysis and gluconeogenesis. Commercially available L-2-phosphoglyceric acid is described as the "opposite enantiomer to the standard configuration found in glycolysis/gluconeogenesis," highlighting its non-biological role in these core processes. There is a lack of scientific literature demonstrating that L-2-phosphoglycerate can serve as a substrate for either phosphoglycerate mutase or enolase. This enzymatic stereospecificity effectively renders the L-isomer biologically inert within these fundamental pathways. No significant in vivo occurrence or metabolic fate for L-2-phosphoglyceric acid has been documented in the scientific literature.

Quantitative Data

The following table summarizes the kinetic parameters of enolase with its substrate, D-2-phosphoglyceric acid, from various organisms. No kinetic data is available for the L-isomer, reinforcing its non-reactivity with this enzyme.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Temperature (°C)pH
Chloroflexus aurantiacusD-2-PGA0.035 ± 0.00300806.5
Chloroflexus aurantiacusD-2-PGA0.16 ± 0.01147256.5
Trypanosoma brucei (recombinant)D-2-PGA0.04963N/AN/A
Trypanosoma cruzi (natural)D-2-PGA0.05597N/AN/A
Leishmania mexicana (recombinant)D-2-PGA0.05180.0N/AN/A
Rabbit MuscleD-2-PGA0.01631N/AN/A
YeastD-2-PGA0.05765N/AN/A

N/A: Not available in the cited source.

Experimental Protocols

Enzymatic Assay of Enolase with D-2-Phosphoglycerate

This protocol describes a continuous spectrophotometric rate determination assay for enolase activity.[9][10]

Principle: Enolase catalyzes the conversion of D-2-phosphoglycerate to phosphoenolpyruvate (PEP). PEP is then converted to pyruvate by pyruvate kinase (PK), with the concomitant conversion of ADP to ATP. Pyruvate is subsequently reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the enolase activity.

Reagents:

  • Reagent A (Buffer): 81 mM Triethanolamine, pH 7.4 at 25°C.

  • Reagent B (Substrate): 56 mM D-(+)-2-Phosphoglyceric Acid, Sodium Salt, Hydrate.

  • Reagent C (NADH): 7 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form.

  • Reagent D (Cofactors): 500 mM Magnesium Sulfate with 2 M Potassium Chloride.

  • Reagent E (ADP): 20 mM Adenosine 5'-Diphosphate.

  • Reagent F (Coupling Enzymes): Pyruvate Kinase/Lactate Dehydrogenase mixed enzyme solution.

  • Reagent G (Enzyme Diluent): 15 mM Tris HCl with 0.02% (w/v) Bovine Serum Albumin, pH 7.4 at 25°C.

  • Enolase Enzyme Solution: Prepare a solution containing 0.25 - 0.5 unit/ml of Enolase in cold Reagent G immediately before use.

Procedure:

  • Pipette the following reagents into suitable cuvettes (in milliliters):

ReagentTestBlank
Reagent A (Buffer)2.392.39
Reagent B (DPG)0.100.10
Reagent C (β-NADH)0.050.05
Reagent D (MgSO4/KCl)0.150.15
Reagent E (ADP)0.200.20
Reagent F (PK/LDH)0.010.01
  • Mix by inversion and equilibrate to 25°C.

  • Monitor the A340nm until constant.

  • Add 0.10 ml of appropriately diluted Enolase Enzyme Solution to the Test cuvette and 0.10 ml of Reagent G (Enzyme Diluent) to the Blank cuvette.

  • Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.

  • Calculate the ΔA340nm/minute from the initial linear portion of the curve for both the Test and Blank.

Calculation: Units/ml enzyme = ( (ΔA340nm/min Test - ΔA340nm/min Blank) * 3.0 ) / ( 6.22 * 0.1 )

Where:

  • 3.0 = Total volume of the assay (in milliliters)

  • 6.22 = Millimolar extinction coefficient of β-NADH at 340 nm

  • 0.1 = Volume of enzyme solution used (in milliliters)

Chiral Separation of D- and L-2-Phosphoglyceric Acid by HPLC (Hypothetical Protocol)

Principle: The enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Derivatization (Example with a chiral fluorescent agent):

  • To a dried sample containing this compound, add a solution of a chiral derivatizing agent (e.g., a chiral amine or alcohol with a fluorescent tag) in an appropriate aprotic solvent.

  • Add a coupling agent (e.g., a carbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine).

  • Incubate the reaction mixture at a controlled temperature until the derivatization is complete.

  • Quench the reaction and extract the diastereomeric derivatives.

HPLC Separation:

  • Column: A high-resolution reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or formate). The exact gradient will need to be optimized.

  • Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Standard Curve: Prepare standard curves for both D- and L-2-phosphoglyceric acid derivatives to enable quantification.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of D-2-phosphoglyceric acid in glycolysis and gluconeogenesis.

Glycolysis cluster_glycolysis Glycolysis 3_PGA D-3-Phosphoglycerate 2_PGA D-2-Phosphoglycerate 3_PGA->2_PGA Phosphoglycerate Mutase PEP Phosphoenolpyruvate 2_PGA->PEP Enolase

Caption: The conversion of D-3-PGA to PEP in glycolysis.

Gluconeogenesis cluster_gluconeogenesis Gluconeogenesis PEP Phosphoenolpyruvate 2_PGA D-2-Phosphoglycerate PEP->2_PGA Enolase 3_PGA D-3-Phosphoglycerate 2_PGA->3_PGA Phosphoglycerate Mutase

Caption: The conversion of PEP to D-3-PGA in gluconeogenesis.

ExperimentalWorkflow cluster_workflow Experimental Workflow for Stereoisomer Analysis Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Derivatization Chiral Derivatization Extraction->Derivatization HPLC HPLC Separation of Diastereomers Derivatization->HPLC Quantification Quantification HPLC->Quantification

Caption: A logical workflow for the chiral analysis of 2-PGA.

Conclusion

The stereochemistry of this compound is a clear and compelling example of the high degree of specificity inherent in biological systems. D-2-Phosphoglyceric acid is a cornerstone of central carbon metabolism, seamlessly integrated into the enzymatic machinery of glycolysis and gluconeogenesis. In contrast, L-2-phosphoglyceric acid appears to be a biological bystander in these pathways, unrecognized by the key enzymes that process its enantiomer. This strict stereoselectivity has significant implications for metabolic research and drug development. A thorough understanding of these stereochemical distinctions is essential for accurately interpreting metabolic data and for the rational design of therapeutic agents that may target these fundamental pathways. Future research could explore whether L-2-phosphoglyceric acid has any currently unknown biological roles outside of central metabolism or if it can be metabolized by other, less specific enzymes under certain physiological or pathological conditions.

References

Beyond the Glycolytic Core: A Technical Guide to the Non-Canonical Roles of 2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

November 20, 2025

Abstract

2-Phosphoglyceric acid (2-PG), a well-established intermediate in the glycolytic pathway, is emerging as a critical metabolic node with functions extending beyond its canonical role in energy production. This technical guide delves into the non-glycolytic pathways and signaling functions of 2-PG, highlighting its involvement in coordinating central carbon metabolism with key biosynthetic and regulatory processes. We provide an in-depth analysis of its role in the serine biosynthesis pathway, its implications in cancer metabolism, and its functions in diverse domains of life, including archaea and plants. This document consolidates quantitative data, detailed experimental protocols for the key enzymes involved in 2-PG metabolism, and visual diagrams of the relevant pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals.

Introduction: this compound at the Crossroads of Metabolism

This compound (2-PG) is a three-carbon carboxylic acid that serves as the substrate in the ninth step of glycolysis, where it is converted by the enzyme enolase to phosphoenolpyruvate (PEP).[1][2] This reaction is a crucial penultimate step in the generation of pyruvate and ATP.[3] However, the significance of 2-PG is not confined to this linear energy-producing sequence. The intracellular concentration of 2-PG and its immediate precursor, 3-phosphoglycerate (3-PG), acts as a metabolic sensor, influencing the flux of carbon into various anabolic pathways. This guide focuses on these non-glycolytic functions, with a particular emphasis on pathways that are highly relevant to disease states and offer potential therapeutic targets.

The Serine Biosynthesis Pathway: A Major Non-Glycolytic Hub

One of the most significant non-glycolytic roles of the metabolic axis of 3-PG and 2-PG is its connection to the de novo serine biosynthesis pathway. This pathway is critical for producing serine, a non-essential amino acid that is a precursor for proteins, other amino acids like glycine and cysteine, nucleotides, and lipids.[4][5]

The glycolytic enzyme phosphoglycerate mutase 1 (PGAM1) catalyzes the reversible conversion of 3-PG to 2-PG.[6][7] The relative levels of these two phosphoglycerates are crucial for regulating the branch point from glycolysis into the serine biosynthesis pathway. The first and rate-limiting step of this pathway is catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH), which oxidizes 3-PG to 3-phosphohydroxypyruvate.[4][8]

Recent studies have revealed a sophisticated regulatory loop where 2-PG, the product of the PGAM1 reaction, acts as an allosteric activator of PHGDH. This creates a feed-forward mechanism where increased glycolytic flux downstream of 3-PG promotes its diversion into the serine biosynthesis pathway. In many cancer cells, PHGDH is overexpressed, leading to an increased demand for 3-PG to support rapid tumor growth and proliferation.[4][9] This makes the enzymes at this metabolic node, particularly PGAM1 and PHGDH, attractive targets for cancer drug development.[4][10]

Signaling Pathway Diagram: Glycolysis and Serine Biosynthesis

Glycolysis_Serine_Biosynthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis F6P Fructose-6-P G6P->F6P Glycolysis F16BP Fructose-1,6-BP F6P->F16BP Glycolysis GAP Glyceraldehyde-3-P F16BP->GAP Glycolysis BPG13 1,3-Bisphosphoglycerate GAP->BPG13 Glycolysis PG3 3-Phosphoglycerate (3-PG) BPG13->PG3 Glycolysis PGAM1 PGAM1 PG3->PGAM1 PHGDH PHGDH PG3->PHGDH PG2 2-Phosphoglycerate (2-PG) Enolase Enolase PG2->Enolase PG2->PHGDH Activates PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate PHP3 3-Phosphohydroxypyruvate PSAT PSAT PHP3->PSAT PSer Phosphoserine PSPH PSPH PSer->PSPH Serine Serine Biosynthesis Nucleotides, Lipids, Amino Acids Serine->Biosynthesis PGAM1->PG2 Enolase->PEP PHGDH->PHP3 PSAT->PSer PSPH->Serine

Caption: Interplay between glycolysis and the serine biosynthesis pathway.

Quantitative Data on Key Enzymes and Metabolites

The regulation of metabolic flux at the 3-PG/2-PG node is dependent on the kinetic properties of the involved enzymes and the intracellular concentrations of the metabolites.

Table 1: Kinetic Parameters of Enzymes Involved in 2-PG Metabolism

Enzyme Organism/Tissue Substrate Km (µM) Vmax (µmol/min/mg) Notes
2-Phosphoglycolate Phosphatase E. coli 2-Phosphoglycolate 210 208 Highly specific for 2-phosphoglycolate.[8]
PHGDH Human (recombinant) 3-Phosphoglycerate - - Activity is typically measured by monitoring NADH production.[9][11]

| iPGM | Haloferax volcanii | 3-Phosphoglycerate | - | - | A 2,3-bisphosphoglycerate-independent phosphoglycerate mutase.[12] |

Table 2: Reported Changes in Metabolite Levels

Condition System Change in 2-PG Change in 3-PG Reference
iPGAM double mutant Arabidopsis thaliana Impaired conversion Increased levels [13]
Enolase inhibition (antisense) Tobacco plants Increased levels Increased levels [13]

| PHGDH knockdown | Breast cancer cells | - | - | Log2 fold changes in various metabolites reported.[9] |

2-Phosphoglycerate in Other Biological Contexts

Prokaryotic and Archaeal Metabolism

In prokaryotes, the role of 2-PG extends to unique metabolic pathways. For instance, Veillonella alcalescens possesses a 2-phosphoglycerate phosphatase, an enzyme that specifically dephosphorylates 2-PG.[14] This enzyme is proposed to be involved in generating glycerate for a non-phosphorylated serine biosynthesis pathway, demonstrating an alternative route for serine production.[14]

Archaea exhibit remarkable diversity in their central carbon metabolism. Many archaea utilize a modified version of the Embden-Meyerhof-Parnas (EMP) pathway for glycolysis, where 2-PG remains a key intermediate.[15][16] For example, in the halophilic archaeon Haloferax volcanii, a 2,3-bisphosphoglycerate-independent phosphoglycerate mutase (iPGM) interconverts 3-PG and 2-PG.[12] The study of these pathways in extremophiles provides insights into the evolution of metabolic networks.

Plant Metabolism

In plants, glycolysis and its intermediates are crucial for various physiological processes. In Arabidopsis thaliana, the activity of 2,3-bisphosphoglycerate-independent phosphoglycerate mutases (iPGAMs) is essential for proper stomatal movement, vegetative growth, and pollen production.[13] Double mutants lacking iPGAM activity show severe growth defects, highlighting the importance of the conversion between 3-PG and 2-PG for plant development and function.[13]

Furthermore, the serine biosynthesis pathway originating from 3-PG is a critical link between carbon and nitrogen metabolism in plants.[17] This pathway is particularly important in non-photosynthetic tissues and under stress conditions.[18]

Experimental Protocols

Accurate measurement of the enzymatic activities and metabolite levels related to 2-PG is fundamental for research in this area. Below are detailed methodologies for key experiments.

Phosphoglycerate Mutase (PGAM) Activity Assay

This protocol is adapted from commercially available colorimetric/fluorometric assay kits.[6][19]

Principle: The activity of PGAM is determined by a coupled enzyme assay. PGAM converts 3-PG to 2-PG. The 2-PG is then utilized in a series of reactions to generate an intermediate that reacts with a probe to produce a colorimetric (570 nm) or fluorescent (Ex/Em = 535/587 nm) signal.

Materials:

  • PGAM Assay Buffer

  • PGAM Lysis Buffer

  • Probe (e.g., Resorufin-based)

  • PGAM Substrate (3-Phosphoglycerate)

  • PGAM Cofactor

  • PGAM Converter Enzymes

  • PGAM Developer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize tissue (10 mg) or cells (1 x 106) in 200 µL of ice-cold PGAM Lysis Buffer.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove debris.

    • Collect the supernatant (lysate).

  • Reaction Setup:

    • Add 1-50 µL of the sample supernatant to wells of a 96-well plate.

    • For each sample, prepare a parallel "Sample Background Control" well.

    • Adjust the volume in all wells to 50 µL with PGAM Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix containing PGAM Assay Buffer, Probe, PGAM Substrate, PGAM Cofactor, PGAM Converter, and PGAM Developer according to the kit instructions.

    • Prepare a Background Control Mix that is identical to the Reaction Mix but lacks the PGAM Substrate.

  • Measurement:

    • Add 50 µL of the Reaction Mix to the sample wells.

    • Add 50 µL of the Background Control Mix to the sample background control wells.

    • Immediately measure the absorbance (570 nm) or fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 20-60 minutes at 37°C.

  • Calculation:

    • Subtract the background control readings from the sample readings.

    • Calculate the change in absorbance or fluorescence over time (ΔOD/min or ΔRFU/min).

    • Determine the PGAM activity from a standard curve generated with a known amount of 2-PG.

Experimental Workflow Diagram:

PGAM_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Setup cluster_measure Measurement & Analysis Homogenize Homogenize tissue/cells in Lysis Buffer Centrifuge Centrifuge at 10,000 x g Homogenize->Centrifuge Collect Collect supernatant (lysate) Centrifuge->Collect AddSample Add lysate to 96-well plate Collect->AddSample AddBuffer Adjust volume with Assay Buffer AddSample->AddBuffer AddReactionMix Add Reaction Mix (with 3-PG) and Background Mix (no 3-PG) AddBuffer->AddReactionMix Measure Kinetic measurement (Absorbance or Fluorescence) AddReactionMix->Measure Calculate Calculate activity based on rate and standard curve Measure->Calculate

Caption: Workflow for the phosphoglycerate mutase (PGAM) activity assay.

3-Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay

This protocol is based on commercially available colorimetric assay kits.[4][20]

Principle: PHGDH catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate, producing NADH. The generated NADH reduces a probe, resulting in a colorimetric signal (450 nm).

Materials:

  • PHGDH Assay Buffer

  • PHGDH Substrate (3-Phosphoglycerate)

  • PHGDH Developer

  • NADH Standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize tissue (20 mg) or cells (4 x 106) in 400 µL of ice-cold PHGDH Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.

    • Protein precipitation with ammonium sulfate may be performed to remove small molecule interferences.

  • Standard Curve Preparation:

    • Prepare a dilution series of the NADH Standard in PHGDH Assay Buffer.

  • Reaction Setup:

    • Add 2-50 µL of the prepared sample to wells of a 96-well plate.

    • Prepare "Sample Background Control" wells for each sample.

    • Adjust the final volume to 50 µL with PHGDH Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate.

    • Prepare a Background Control Mix that is identical but lacks the PHGDH Substrate.

  • Measurement:

    • Add 50 µL of the Reaction Mix to the sample and standard wells.

    • Add 50 µL of the Background Control Mix to the sample background control wells.

    • Immediately measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.

  • Calculation:

    • Subtract the 0 standard reading from all standard readings and plot the NADH standard curve.

    • Subtract the background control readings from the sample readings.

    • Calculate the rate of change in absorbance for each sample (ΔA450/min).

    • Determine the amount of NADH generated using the standard curve and calculate the PHGDH activity.

Experimental Workflow Diagram:

PHGDH_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Setup cluster_measure Measurement & Analysis Homogenize Homogenize tissue/cells in Assay Buffer Centrifuge Centrifuge and collect supernatant Homogenize->Centrifuge AddSample Add sample and standards to 96-well plate Centrifuge->AddSample PrepareStandards Prepare NADH Standard Curve AddReactionMix Add Reaction Mix (with 3-PG) and Background Mix (no 3-PG) AddSample->AddReactionMix Measure Kinetic measurement at 450 nm AddReactionMix->Measure Calculate Calculate activity based on NADH standard curve Measure->Calculate

Caption: Workflow for the 3-phosphoglycerate dehydrogenase (PHGDH) activity assay.

Conclusion and Future Directions

The role of this compound is expanding from that of a simple glycolytic intermediate to a key regulator at the interface of energy metabolism and biosynthesis. Its position, along with its precursor 3-PG, allows it to modulate the flow of carbon into the serine biosynthesis pathway, a process with profound implications for cancer biology. The enzymes that control the levels of 2-PG, such as PGAM1 and PHGDH, represent promising targets for therapeutic intervention. Furthermore, the diverse roles of 2-PG and its associated enzymes in prokaryotes, archaea, and plants underscore its fundamental importance in biology. Future research should focus on further elucidating the signaling roles of 2-PG, identifying other potential non-glycolytic pathways it may influence, and developing specific and potent inhibitors for the enzymes at this metabolic juncture for therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for these future investigations.

References

Untangling the Role of Phosphoglycerates in the Calvin Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of 3-Phosphoglyceric Acid as a Core Intermediate and the Regulatory Influence of 2-Phosphoglycolate

This technical guide provides a comprehensive overview of the role and dynamics of phosphoglyceric acid species within the context of the Calvin-Benson cycle, tailored for researchers, scientists, and professionals in drug development. While the direct intermediate in the Calvin cycle is 3-phosphoglyceric acid (3-PGA), this guide also elucidates the significant, albeit indirect, regulatory role of a related molecule, 2-phosphoglycolate (2-PG), a product of the competing photorespiratory pathway.

The Central Role of 3-Phosphoglyceric Acid (3-PGA) in the Calvin Cycle

The Calvin cycle, the primary pathway for carbon fixation in photosynthesis, is a series of biochemical reactions that convert carbon dioxide into glucose.[1] This process is fundamental to life on Earth, forming the basis of the food chain. The cycle is divided into three main stages: carboxylation, reduction, and regeneration.[2][3]

Carboxylation: The cycle begins with the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzing the addition of a molecule of CO2 to a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP). This reaction forms a transient six-carbon intermediate that immediately splits into two molecules of the three-carbon compound, 3-phosphoglyceric acid (3-PGA) .[2][4] This initial step marks the entry of inorganic carbon into the biosphere.

Reduction: In the subsequent reduction phase, the newly formed 3-PGA molecules are first phosphorylated by ATP to form 1,3-bisphosphoglycerate. This intermediate is then reduced by NADPH, a reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase, to produce glyceraldehyde-3-phosphate (G3P).[2] G3P is a crucial branch point in the cycle; some G3P is used to regenerate RuBP, while the rest is exported from the chloroplast to be converted into sucrose, starch, and other essential organic molecules.[1]

Regeneration: The final phase of the cycle involves a complex series of reactions that use ATP to regenerate RuBP from G3P, thus ensuring the continuation of the cycle.[2]

Quantitative Analysis of Calvin Cycle Intermediates

The concentrations of Calvin cycle intermediates, including 3-PGA, are dynamic and respond to environmental cues such as light intensity. The table below summarizes representative quantitative data on the concentrations of key intermediates in the chloroplasts of spinach and the green alga Chlamydomonas reinhardtii under light and dark conditions.

MetaboliteOrganismConditionConcentration (nmol/mg Chl)Reference
3-PGA Spinacia oleracea (Spinach)Light15.4[5]
3-PGA Spinacia oleracea (Spinach)Dark5.0[5]
RuBP Chlamydomonas reinhardtiiLight~25[6]
RuBP Chlamydomonas reinhardtiiDark~5[6]
Triose Phosphates Spinacia oleracea (Spinach)Light5.8[5]
Triose Phosphates Spinacia oleracea (Spinach)Dark1.2[5]

The Regulatory Role of 2-Phosphoglycolate (2-PG)

Contrary to the direct involvement of 3-PGA, 2-Phosphoglyceric acid (2-PGA) is not an intermediate of the Calvin cycle. However, a structurally similar molecule, 2-phosphoglycolate (2-PG) , plays a significant regulatory role. 2-PG is the primary product of the oxygenase activity of RuBisCO, which initiates the process of photorespiration.[7] Photorespiration is a metabolic pathway that competes with the Calvin cycle, particularly under conditions of high temperature and low CO2 concentration, leading to a net loss of fixed carbon.[1]

Emerging research has demonstrated that 2-PG is not merely a wasteful byproduct but also a signaling molecule that can inhibit key enzymes within the Calvin cycle. Specifically, 2-PG has been shown to inhibit triosephosphate isomerase (TPI) and sedoheptulose-1,7-bisphosphatase (SBPase) .[7][8] By inhibiting these enzymes, an accumulation of 2-PG can slow down the regeneration of RuBP and the overall rate of carbon fixation, creating a feedback loop between photorespiration and the Calvin cycle.[7]

Experimental Protocols

The elucidation of the Calvin cycle and the roles of its intermediates has been made possible through a variety of experimental techniques. Below are detailed methodologies for two key experimental approaches.

14CO2 Pulse-Chase Labeling

This classic experiment, pioneered by Melvin Calvin, allows for the tracing of carbon as it is incorporated into various metabolic intermediates.[4]

Protocol:

  • Plant Material: A suspension of photosynthetic organisms, such as the green alga Chlorella or leaf discs from a plant like spinach, is used.

  • Pre-incubation: The sample is pre-incubated under constant light and CO2 conditions to achieve a steady state of photosynthesis.

  • Pulse: A solution containing radioactive 14CO2 (as bicarbonate) is injected into the sample. The duration of the pulse can be varied from a few seconds to several minutes.

  • Chase: The pulse is terminated by rapidly killing the cells and stopping all enzymatic reactions, often by plunging the sample into hot ethanol. In some variations, the radioactive pulse is followed by a "chase" with a high concentration of non-radioactive 12CO2 to follow the fate of the initially incorporated label.

  • Extraction: The soluble metabolites are extracted from the cells.

  • Separation: The extracted metabolites are separated using two-dimensional paper chromatography or, more recently, by high-performance liquid chromatography (HPLC).

  • Detection: The radioactive compounds are visualized by autoradiography, where an X-ray film is exposed to the chromatogram. The intensity of the spots corresponds to the amount of radioactivity in each compound.

  • Identification: The identity of the radioactive compounds is determined by comparing their positions on the chromatogram to known standards.

Quantification of Phosphoglycerates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Modern metabolomic approaches utilize the high sensitivity and specificity of LC-MS/MS for the accurate quantification of Calvin cycle intermediates.

Protocol:

  • Sample Collection and Quenching: Plant tissue is rapidly harvested and immediately frozen in liquid nitrogen to quench all metabolic activity.

  • Extraction: Metabolites are extracted from the frozen tissue using a cold solvent mixture, typically methanol/water or a chloroform/methanol/water biphasic system.

  • Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency, sugar phosphates can be derivatized. A two-step derivatization involving methoximation followed by propionylation is an effective method.

  • Chromatographic Separation: The extracted and derivatized metabolites are separated using a liquid chromatography system. For polar compounds like sugar phosphates, Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized organic acid column is often employed.

  • Mass Spectrometry Detection: The separated compounds are introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target analyte (e.g., 3-PGA, 2-PG) are monitored. This provides high selectivity and sensitivity.

  • Quantification: The concentration of each metabolite is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard (often a stable isotope-labeled version of the analyte).

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the core Calvin cycle, the regulatory influence of 2-phosphoglycolate, and a typical experimental workflow for metabolomic analysis.

Photorespiration_Regulation cluster_calvin_cycle Calvin Cycle RuBP RuBP PG 2-Phosphoglycolate (2-PG) RuBP->PG RuBisCO (Oxygenase) PGA_photo 3-PGA RuBP->PGA_photo RuBisCO (Oxygenase) O2 O2 O2->PG TPI Triosephosphate Isomerase (TPI) PG->TPI Inhibits SBPase Sedoheptulose-1,7-bisphosphatase (SBPase) PG->SBPase Inhibits G3P_DHAP G3P <=> DHAP TPI->G3P_DHAP S17BP_S7P S1,7BP -> S7P SBPase->S17BP_S7P Experimental_Workflow start Sample Collection & Quenching extraction Metabolite Extraction start->extraction derivatization Derivatization (Optional) extraction->derivatization lc_separation LC Separation (e.g., HILIC) derivatization->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing interpretation Biological Interpretation data_processing->interpretation

References

Intracellular Localization of 2-Phosphoglyceric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phosphoglyceric acid (2-PG), a pivotal intermediate in central carbon metabolism, is primarily recognized for its role in the cytosolic glycolytic and gluconeogenic pathways. However, emerging evidence pointing towards the compartmentalization of metabolic pathways, including the existence of mitochondrial glycolysis, necessitates a more detailed understanding of its subcellular distribution. This technical guide provides an in-depth exploration of the intracellular localization of 2-PG, summarizing the current knowledge, detailing experimental methodologies for its quantitative analysis, and presenting key data in a structured format. A critical aspect of this guide is the visualization of relevant metabolic pathways and experimental workflows using the DOT language for Graphviz, offering a clear and reproducible representation of complex biological processes.

Introduction

This compound (2-PG), also known as glycerate-2-phosphate, is a three-carbon carboxylic acid that serves as a crucial intermediate in the conversion of glucose to pyruvate during glycolysis and the reverse process of gluconeogenesis.[1] The canonical understanding places these pathways, and therefore 2-PG, predominantly within the cytosol of the cell.[1] However, the intricate network of cellular metabolism often involves the shuttling of intermediates between different organelles, suggesting that the localization of 2-PG may be more complex than traditionally thought.

Recent studies have highlighted the presence of glycolytic enzymes within mitochondria, giving rise to the concept of "mitochondrial glycolysis."[2] This discovery raises the possibility of a distinct mitochondrial pool of 2-PG, which could have significant implications for cellular bioenergetics, signaling, and the development of therapeutic strategies targeting metabolic pathways. This guide aims to provide a comprehensive overview of the techniques used to investigate the subcellular localization of 2-PG and to present the available quantitative data.

Subcellular Distribution of this compound

The majority of cellular 2-PG is found in the cytosol, a direct consequence of the localization of the core glycolytic and gluconeogenic enzymes. However, the existence of a mitochondrial pool of 2-PG is an area of active investigation. The transport of glycolytic intermediates across the inner mitochondrial membrane is a critical prerequisite for mitochondrial glycolysis.[2][3][4] While specific transporters for 2-PG have not been definitively identified in mammalian cells, the presence of carriers for other glycolytic intermediates, such as dihydroxyacetone phosphate and glyceraldehyde-3-phosphate in some eukaryotes, suggests that mechanisms for the mitochondrial import of these molecules exist.[2][3][4]

Quantitative Data on Subcellular Localization

Precise quantitative data on the subcellular distribution of 2-PG in mammalian cells is limited. However, studies utilizing non-aqueous fractionation have provided valuable insights into the compartmentalization of related glycolytic intermediates. The following table summarizes representative data on the subcellular concentrations of key metabolites, providing a basis for estimating the likely distribution of 2-PG.

MetaboliteCytosolic Concentration (µM)Mitochondrial Concentration (µM)Cell TypeReference
Malate ~90% of total cellular amount~10% of total cellular amountRat Hepatocytes[5]
Citrate ~50% of total cellular amount~50% of total cellular amountRat Hepatocytes[5]
2-Oxoglutarate ~40% of total cellular amount~60% of total cellular amountRat Hepatocytes[5]
Glutamate ~30% of total cellular amount~70% of total cellular amountRat Hepatocytes[5]
Aspartate ~90% of total cellular amount~10% of total cellular amountRat Hepatocytes[5]

Experimental Protocols for Determining Intracellular Localization

The accurate determination of the subcellular localization of small, water-soluble metabolites like 2-PG presents significant technical challenges due to their rapid diffusion upon cell lysis. The following sections detail the key experimental methodologies employed to overcome these challenges.

Subcellular Fractionation

Subcellular fractionation is a foundational technique for isolating different organelles. For the analysis of soluble metabolites, non-aqueous fractionation (NAF) is the method of choice to prevent leakage and redistribution of molecules during the procedure.

This protocol is adapted from established methods for the subcellular analysis of metabolites.[6]

Objective: To separate cytosolic and mitochondrial fractions from cultured mammalian cells under non-aqueous conditions to preserve the in vivo localization of metabolites like 2-PG.

Materials:

  • Cultured mammalian cells

  • Isotonic saline (0.9% NaCl), ice-cold

  • Heptane, chilled to -20°C

  • Tetrachloroethylene, chilled to -20°C

  • Glycerol trioleate (optional, for density gradient)

  • Liquid nitrogen

  • Lyophilizer (freeze-dryer)

  • Ultrasonicator

  • High-speed refrigerated centrifuge and ultracentrifuge with appropriate rotors

  • Microcentrifuge tubes

  • Solvents for metabolite extraction (e.g., methanol/water mixture)

Procedure:

  • Cell Harvesting and Quenching:

    • Rapidly harvest cultured cells by scraping or trypsinization.

    • Wash the cell pellet with ice-cold isotonic saline to remove extracellular medium.

    • Immediately quench metabolism by flash-freezing the cell pellet in liquid nitrogen.

  • Lyophilization:

    • Lyophilize the frozen cell pellet to complete dryness. This step is critical for removing all water and preventing metabolite diffusion in subsequent steps.

  • Homogenization:

    • Resuspend the lyophilized cell powder in a chilled non-aqueous solvent mixture (e.g., heptane:tetrachloroethylene).

    • Disrupt the cells by ultrasonication on ice. The duration and power of sonication should be optimized to ensure complete cell lysis without excessive heat generation.

  • Density Gradient Centrifugation:

    • Prepare a discontinuous or continuous density gradient of heptane and tetrachloroethylene in an ultracentrifuge tube. The densities of the gradient layers should be optimized to separate the desired organelles.

    • Carefully layer the cell homogenate on top of the gradient.

    • Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to allow organelles to migrate to their isopycnic points.

  • Fraction Collection and Analysis:

    • Carefully collect the fractions from the gradient.

    • For each fraction, evaporate the non-aqueous solvents under a stream of nitrogen.

    • Extract the metabolites from the dried fractions using a suitable solvent system (e.g., 80% methanol).

    • Analyze the metabolite content of each fraction using techniques such as mass spectrometry or enzymatic assays.

    • To determine the purity of the fractions, measure the activity of marker enzymes specific to each compartment (e.g., lactate dehydrogenase for cytosol and citrate synthase for mitochondria).

Mass Spectrometry Imaging (MSI)

Mass spectrometry imaging is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling.

This protocol provides a general workflow for the analysis of small metabolites like 2-PG in tissue sections using Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI.[7][8][9]

Objective: To visualize the spatial distribution of 2-PG within a tissue section.

Materials:

  • Fresh frozen tissue sample

  • Cryostat

  • Indium tin oxide (ITO) coated glass slides

  • MALDI matrix (e.g., 9-aminoacridine or N-(1-naphthyl) ethylenediamine dihydrochloride (NEDC))

  • Matrix sprayer or sublimator

  • MALDI-TOF or MALDI-FTICR mass spectrometer

  • MSI data analysis software

Procedure:

  • Tissue Sectioning:

    • Using a cryostat, cut thin sections (10-20 µm) of the fresh frozen tissue.

    • Thaw-mount the tissue sections onto pre-chilled ITO-coated glass slides.

  • Matrix Application:

    • Apply a thin, uniform layer of a suitable MALDI matrix over the tissue section. This can be done using an automated sprayer or a sublimation apparatus to create small, homogeneous crystals, which is crucial for high spatial resolution. The choice of matrix is critical for the ionization of small, polar molecules like 2-PG.

  • Data Acquisition:

    • Load the slide into the MALDI mass spectrometer.

    • Define the region of interest for imaging.

    • Acquire mass spectra in a raster pattern across the tissue section. The laser diameter will determine the spatial resolution of the resulting image. For small metabolite analysis, a high-resolution mass analyzer is recommended to distinguish 2-PG from other isobaric compounds.

  • Data Analysis:

    • Process the acquired data using specialized MSI software.

    • Generate an ion intensity map for the m/z value corresponding to 2-PG (C3H6O7P-, m/z 185.00).

    • Correlate the ion intensity map with histological features of the tissue section (e.g., by staining an adjacent tissue section with H&E) to determine the localization of 2-PG within different cell types or subcellular regions.

Signaling Pathways and Workflows

The intracellular localization of 2-PG is intrinsically linked to the metabolic pathways in which it participates. The following diagrams, generated using the DOT language, illustrate these connections.

Glycolysis and Gluconeogenesis Pathways

Glycolysis_Gluconeogenesis Glycolysis and Gluconeogenesis Pathways cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P G6P->Glucose F6P Fructose-6-P G6P->F6P F6P->G6P F16BP Fructose-1,6-BP F6P->F16BP F16BP->F6P G3P Glyceraldehyde-3-P F16BP->G3P G3P->F16BP _13BPG 1,3-Bisphosphoglycerate G3P->_13BPG _13BPG->G3P _3PG 3-Phosphoglycerate _13BPG->_3PG _3PG->_13BPG _2PG 2-Phosphoglycerate _3PG->_2PG _2PG->_3PG PEP Phosphoenolpyruvate _2PG->PEP PEP->_2PG Pyruvate Pyruvate PEP->Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate->Oxaloacetate Oxaloacetate->PEP

Caption: Central pathways of glycolysis and gluconeogenesis, highlighting the position of this compound.

Experimental Workflow for Subcellular Metabolite Analysis

Subcellular_Metabolomics_Workflow Workflow for Subcellular Metabolite Analysis Sample Cell/Tissue Sample Quench Metabolic Quenching (Liquid Nitrogen) Sample->Quench Fractionation Subcellular Fractionation (e.g., Non-Aqueous) Quench->Fractionation Cytosol Cytosolic Fraction Fractionation->Cytosol Mitochondria Mitochondrial Fraction Fractionation->Mitochondria Extraction Metabolite Extraction Cytosol->Extraction Mitochondria->Extraction Analysis Metabolite Analysis (LC-MS, GC-MS) Extraction->Analysis Data Data Analysis & Quantification Analysis->Data Result Subcellular Metabolite Concentrations Data->Result

Caption: A generalized workflow for the analysis of subcellular metabolite localization.

Conclusion and Future Perspectives

While this compound is fundamentally a cytosolic metabolite, the burgeoning field of subcellular metabolomics is beginning to challenge this simplistic view. The potential for a mitochondrial pool of 2-PG, fed by the transport of glycolytic intermediates, opens up new avenues of research into the regulation of cellular energy and biosynthesis. The methodologies outlined in this guide, particularly non-aqueous fractionation and mass spectrometry imaging, provide powerful tools to dissect the intricate spatial organization of metabolism.

Future research should focus on obtaining precise quantitative measurements of 2-PG in different subcellular compartments across a variety of cell types and physiological conditions. The identification and characterization of specific mitochondrial transporters for 2-PG and other glycolytic intermediates in mammalian cells will be a critical step forward. A deeper understanding of the intracellular localization of 2-PG will undoubtedly provide valuable insights for researchers in basic science and for professionals in drug development seeking to modulate metabolic pathways for therapeutic benefit.

References

The Crossroads of Cancer Metabolism: An In-Depth Technical Guide to 2-Phosphoglyceric Acid and its Involvement in the Warburg Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reprogramming of cellular metabolism is a hallmark of cancer, with the Warburg effect—the propensity for aerobic glycolysis—standing as a central paradigm. This technical guide delves into the role of a key glycolytic intermediate, 2-Phosphoglyceric acid (2-PG), in the context of this altered metabolic state. While often viewed as a mere stepping stone in the conversion of glucose to pyruvate, emerging evidence highlights the intricate regulation of the enzymes that produce and consume 2-PG, namely Phosphoglycerate Mutase 1 (PGAM1) and Enolase 1 (ENO1), by major oncogenic signaling pathways. This document provides a comprehensive overview of the interplay between 2-PG and the Warburg effect, detailed experimental protocols for its investigation, and a quantitative analysis of its levels in cancer. Furthermore, we present visualizations of the core signaling pathways governing this metabolic nexus, offering a valuable resource for researchers and drug development professionals targeting cancer metabolism.

The Warburg Effect: A Fundamental Shift in Cancer Cell Metabolism

First observed by Otto Warburg, the Warburg effect describes the phenomenon whereby cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1] This stands in contrast to normal differentiated cells, which primarily rely on the more efficient process of oxidative phosphorylation in the mitochondria to generate ATP.[2] While seemingly less efficient in terms of ATP yield per molecule of glucose, aerobic glycolysis provides cancer cells with a distinct advantage by facilitating the rapid production of biomass—such as nucleotides, amino acids, and lipids—necessary for proliferation.[2] This metabolic reprogramming is not a passive consequence of carcinogenesis but is actively driven by oncogenes and tumor suppressors.[3]

Key features of the Warburg effect include:

  • Increased glucose uptake: Cancer cells often overexpress glucose transporters, such as GLUT1, to fuel their high glycolytic rate.

  • Elevated lactate production: The conversion of pyruvate to lactate by lactate dehydrogenase (LDH) regenerates NAD+, which is essential for sustaining high glycolytic flux.[4]

  • Reprogramming of mitochondrial function: While often functional, mitochondria in cancer cells are rewired to support biosynthesis rather than solely ATP production through oxidative phosphorylation.[5]

This compound: A Pivotal Intermediate in Glycolysis

This compound (2-PG) is a three-carbon carboxylic acid that serves as a crucial intermediate in the glycolytic pathway.[6][7] It is formed from its isomer, 3-phosphoglycerate (3-PG), by the enzyme Phosphoglycerate Mutase (PGAM).[8] Subsequently, 2-PG is dehydrated by the enzyme Enolase to form the high-energy molecule phosphoenolpyruvate (PEP).[6]

The enzymes responsible for the metabolism of 2-PG, PGAM1 and ENO1, are increasingly recognized for their roles in cancer progression.[2][9] Their expression and activity are tightly regulated by key oncogenic signaling pathways, placing 2-PG at a critical juncture in the metabolic rewiring of cancer cells.

Quantitative Analysis of this compound in Cancer

However, based on the principles of the Warburg effect, which entails an increased glycolytic flux, it is anticipated that the intracellular concentrations of most glycolytic intermediates, including 2-PG, would be elevated in cancer cells compared to their normal, non-proliferating counterparts.

Relative quantification studies have provided valuable insights into the dynamics of 2-PG levels in response to the modulation of key glycolytic enzymes. The following table summarizes data from a study where Phosphoglycerate Mutase 1 (PGAM1) was knocked down in various cancer cell lines, leading to a decrease in 2-PG and an accumulation of its precursor, 3-PG.

Cell LineConditionRelative 3-PG Level (Fold Change)Relative 2-PG Level (Fold Change)Reference
H1299 (Lung Cancer)PGAM1 Knockdown~2.5~0.4[2]
A549 (Lung Cancer)PGAM1 Knockdown~3.0~0.5[2]
212LN (Lung Cancer)PGAM1 Knockdown~2.0~0.6[2]
HCT116 (Colon Cancer)PGAM1 Knockdown~2.5~0.5[2]

Table 1: Relative intracellular concentrations of 3-phosphoglycerate (3-PG) and 2-phosphoglycerate (2-PG) in various cancer cell lines following stable knockdown of PGAM1, as determined by mass spectrometry. The data illustrates the direct impact of PGAM1 on the intracellular levels of its substrate and product.

Signaling Pathways Regulating this compound Metabolism in the Warburg Effect

The increased flux through glycolysis in cancer cells is not a stochastic process but is orchestrated by a network of oncogenic signaling pathways. These pathways converge on the regulation of glycolytic enzymes, including those that metabolize 2-PG.

The Glycolytic Pathway

The canonical glycolytic pathway consists of ten enzymatic reactions that convert one molecule of glucose into two molecules of pyruvate. This compound is an intermediate in the "payoff phase" of glycolysis.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PGAM1 PEP Phosphoenolpyruvate PG2->PEP ENO1 Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate PI3K_Akt_Regulation RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 Glycolysis Glycolysis Akt->Glycolysis Promotes ENO1 ENO1 Akt->ENO1 Upregulates Transcription ENO1->PI3K Feedback Inhibition HIF1a_cMyc_Regulation Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes Oncogenic_Signals Oncogenic Signals cMyc c-Myc Oncogenic_Signals->cMyc Activates Glycolytic_Enzymes Glycolytic Enzymes HIF1a->Glycolytic_Enzymes Transcriptional Activation ENO1 ENO1 HIF1a->ENO1 PGAM1 PGAM1 HIF1a->PGAM1 cMyc->Glycolytic_Enzymes Transcriptional Activation cMyc->ENO1 cMyc->PGAM1

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Phosphoglyceric Acid in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phosphoglyceric acid (2-PG), a pivotal intermediate metabolite in the glycolytic pathway, plays a crucial role in cellular energy metabolism.[1][2] The conversion of 3-phosphoglycerate to 2-PG is catalyzed by phosphoglycerate mutase, and subsequently, enolase catalyzes the conversion of 2-PG to phosphoenolpyruvate (PEP).[1] This sequence of reactions is fundamental for the generation of ATP. Alterations in glycolytic flux are a hallmark of various pathological conditions, including cancer, where the Warburg effect describes the reliance on aerobic glycolysis. Therefore, the accurate quantification of 2-PG in cell lysates is essential for studying cellular metabolism, disease pathogenesis, and for the development of novel therapeutic strategies targeting metabolic pathways.

This document provides detailed protocols for the quantification of 2-PG in cell lysates using both a commercially available colorimetric/fluorometric assay and a more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathway: Glycolysis

The diagram below illustrates the central role of this compound in the glycolytic pathway.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase GAP Glyceraldehyde-3-phosphate F16BP->GAP DHAP Dihydroxyacetone phosphate F16BP->DHAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 Glyceraldehyde-3-phosphate dehydrogenase DHAP->GAP Triosephosphate isomerase PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase experimental_workflow cluster_sample_prep Sample Preparation cluster_assay_prep Assay Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_pellet Cell Pellet (1-5 x 10^6 cells) wash_pbs Wash with cold PBS cell_pellet->wash_pbs lysis Lyse cells in ice-cold Assay Buffer wash_pbs->lysis centrifuge_lysate Centrifuge to remove debris lysis->centrifuge_lysate supernatant Collect Supernatant (Cell Lysate) centrifuge_lysate->supernatant add_samples Add Standards and Samples to Plate supernatant->add_samples standard_prep Prepare 2-PG Standard Curve standard_prep->add_samples reaction_mix Prepare Reaction Mix (Assay Buffer, Probe, Enzyme Mix, Converter, Developer) add_reaction_mix Add Reaction Mix to each well reaction_mix->add_reaction_mix add_samples->add_reaction_mix incubate Incubate at RT (e.g., 30-60 min) add_reaction_mix->incubate read_plate Measure Absorbance (570 nm) or Fluorescence (Ex/Em 535/587 nm) incubate->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calculate_conc Calculate 2-PG Concentration plot_curve->calculate_conc

References

Application Notes and Protocols for the Enzymatic Assay of 2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phosphoglyceric acid (2-PG) is a crucial intermediate metabolite in the glycolytic pathway, positioned at the nexus of energy production and anabolic processes.[1][2] The enzyme phosphoglycerate mutase catalyzes the conversion of 3-phosphoglycerate to 2-PG. Subsequently, enolase converts 2-PG to phosphoenolpyruvate (PEP) in the ninth step of glycolysis.[3] The levels of 2-PG are of significant interest in metabolic research, particularly in the study of diseases characterized by altered energy metabolism, such as cancer. The "Warburg effect," which describes the increased reliance of cancer cells on glycolysis, makes the enzymes and metabolites of this pathway, including 2-PG, attractive targets for therapeutic development.[2][4] This document provides detailed protocols for the quantitative determination of 2-PG in biological samples using coupled enzymatic assays with either fluorometric or spectrophotometric detection.

Assay Principle

The enzymatic assay for 2-PG relies on a series of coupled reactions that ultimately produce a measurable signal. The general principle involves the conversion of 2-PG to pyruvate, which is then used in a terminal indicator reaction to generate a fluorescent or colorimetric product.

Fluorometric/Colorimetric Detection Method:

  • Enolase converts 2-Phosphoglycerate to phosphoenolpyruvate (PEP).[1][2][4]

  • Pyruvate Kinase transfers the phosphate group from PEP to ADP, forming pyruvate and ATP.[1]

  • Pyruvate Oxidase then acts on pyruvate in the presence of phosphate and oxygen to produce acetyl phosphate, carbon dioxide, and hydrogen peroxide (H₂O₂).[1]

  • The generated hydrogen peroxide , in the presence of Horseradish Peroxidase (HRP), reacts with a specific probe to yield a fluorescent (Ex/Em = 535/587 nm) or colorimetric (OD 570 nm) product.[1][2] The intensity of the signal is directly proportional to the amount of 2-PG in the sample.

Spectrophotometric (NADH-based) Detection Method:

This alternative coupled assay measures the oxidation of NADH, which results in a decrease in absorbance at 340 nm.

  • Enolase converts 2-Phosphoglycerate to phosphoenolpyruvate (PEP).[5][6]

  • Pyruvate Kinase catalyzes the transfer of the phosphate group from PEP to ADP, yielding pyruvate and ATP.[5][6]

  • Lactate Dehydrogenase (LDH) reduces pyruvate to lactate, with the concomitant oxidation of NADH to NAD⁺.[5][6]

The rate of NADH oxidation is proportional to the amount of 2-PG in the sample.

Signaling Pathway Context: Glycolysis

This compound is a key intermediate in the glycolytic pathway. The diagram below illustrates its position in the conversion of glucose to pyruvate.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate

Figure 1. Position of 2-Phosphoglycerate in the Glycolytic Pathway.

Experimental Protocols

A. Fluorometric/Colorimetric Assay Protocol

This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[1][2][4]

1. Materials and Reagents

  • 2PG Assay Buffer

  • 2PG Probe (e.g., in DMSO)

  • Enolase

  • Pyruvate Kinase

  • Pyruvate Oxidase/Developer

  • Horseradish Peroxidase (HRP)

  • 2-Phosphoglycerate (2-PG) Standard

  • 96-well white or clear flat-bottom plate

  • Microplate reader capable of fluorescence (Ex/Em = 535/587 nm) or absorbance (570 nm) measurement

2. Reagent Preparation

  • 2PG Assay Buffer: Warm to room temperature before use. The buffer composition is typically a Tris or Triethanolamine-based buffer at a physiological pH (7.4-7.6).[5][7]

  • 2PG Probe: Ready to use or may require dilution. Warm to melt frozen DMSO if necessary.

  • Enzymes (Enolase, Pyruvate Kinase, etc.): Typically provided lyophilized. Reconstitute with 2PG Assay Buffer. Keep on ice during use and store at -20°C or -80°C as recommended.[8]

  • 2-PG Standard: Reconstitute with dH₂O to create a stock solution (e.g., 100 mM).[2] Prepare serial dilutions in 2PG Assay Buffer to generate a standard curve.

3. Standard Curve Preparation

StandardVolume of 2-PG Standard2PG Assay BufferFinal Amount (pmol/well) - FluorometricFinal Amount (nmol/well) - Colorimetric
Blank0 µL50 µL00
12 µL of 25 µM48 µL502
24 µL of 25 µM46 µL1004
36 µL of 25 µM44 µL1506
48 µL of 25 µM42 µL2008
510 µL of 25 µM40 µL25010
For the colorimetric assay, a 1 mM 2-PG standard is typically used for dilutions.[2]

4. Sample Preparation

  • Cells (1 x 10⁶): Homogenize in 200 µL of ice-cold 2PG Assay Buffer. Centrifuge at 12,000 rpm for 5 minutes to remove debris.[2]

  • Tissues (10 mg): Homogenize in 200 µL of ice-cold 2PG Assay Buffer. Centrifuge to clear the lysate.[2]

  • Add 1-50 µL of the supernatant to a 96-well plate. Adjust the volume to 50 µL with 2PG Assay Buffer.

  • Background Control: For samples with potentially high levels of endogenous pyruvate, prepare a parallel sample well that will receive a reaction mix without the Enolase enzyme.[2]

5. Assay Procedure

  • Add 50 µL of each standard and sample to the wells of a 96-well plate.

  • Prepare Reaction Mix: For each well, prepare a mix containing:

    • Assay Buffer

    • Probe

    • Enolase

    • Pyruvate Kinase

    • Pyruvate Oxidase/Developer

    • HRP (The exact volumes will be as per the manufacturer's instructions)

  • Prepare Background Control Mix: Same as the Reaction Mix but omit the Enolase.

  • Add 50 µL of the Reaction Mix to the standard and sample wells.

  • Add 50 µL of the Background Control Mix to the corresponding background control wells.

  • Mix well and incubate at room temperature (or 37°C) for 30-60 minutes, protected from light.[1]

  • Measure the fluorescence (Ex/Em = 535/587 nm) or absorbance (570 nm).

6. Data Analysis

  • Subtract the blank reading from all standard and sample readings.

  • For samples with a background control, subtract the background control reading from the sample reading.

  • Plot the standard curve of signal versus the amount of 2-PG.

  • Determine the concentration of 2-PG in the samples from the standard curve.

Figure 2. Workflow for the Fluorometric/Colorimetric 2-PG Assay.
B. Spectrophotometric (NADH-based) Assay Protocol

This protocol is based on a continuous rate determination method and is suitable for use with a spectrophotometer.[5][6]

1. Materials and Reagents

  • Triethanolamine Buffer (100 mM, pH 7.4)

  • 2-Phosphoglycerate (2-PG) Solution (56 mM)

  • β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) Solution (7 mM)

  • Magnesium Sulfate (MgSO₄) / Potassium Chloride (KCl) Solution (500 mM MgSO₄, 2 M KCl)

  • Adenosine 5'-diphosphate (ADP) Solution (40 mM)

  • Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) Enzyme Suspension

  • Enolase Solution (the sample to be measured)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm

2. Reagent Preparation

  • Triethanolamine Buffer: Prepare in deionized water and adjust pH to 7.4 at 25°C.[5][6]

  • NADH Solution: Prepare fresh in the Triethanolamine Buffer.[5][6]

  • All other solutions can be prepared in deionized water and stored appropriately.

3. Assay Procedure

  • Set the spectrophotometer to 340 nm and maintain the temperature at 25°C.

  • Prepare a reaction cocktail by pipetting the following into a cuvette (for a 3.00 mL final volume):

    • Triethanolamine Buffer: 2.44 mL

    • 2-PG Solution: 0.10 mL

    • NADH Solution: 0.05 mL

    • MgSO₄/KCl Solution: 0.15 mL

    • ADP Solution: 0.10 mL

    • PK/LDH Enzyme Suspension: 0.10 mL

  • Mix by inversion and equilibrate to 25°C. Monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding 0.01 to 0.05 mL of the Enolase-containing sample.

  • Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes.

4. Final Assay Concentrations

ReagentFinal Concentration
Triethanolamine81 mM
2-Phosphoglycerate1.9 mM
NADH0.12 mM
Magnesium Sulfate25 mM
Potassium Chloride100 mM
ADP1.3 mM
Pyruvate Kinase~7 units
Lactic Dehydrogenase~10 units
(Table adapted from Sigma-Aldrich protocol for Enolase assay)[5][6]

5. Data Analysis

  • Calculate the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

  • The concentration of 2-PG can be calculated using the Beer-Lambert law, where the rate of NADH consumption is proportional to the 2-PG concentration. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Figure 3. Workflow for the Spectrophotometric 2-PG Assay.
Troubleshooting and Considerations

  • High Background: Samples containing significant amounts of pyruvate will generate a background signal in the fluorometric/colorimetric assay. It is essential to run a parallel background control without the Enolase enzyme to subtract this interference.[2]

  • Enzyme Activity: Ensure that all enzymes are properly stored and handled to maintain their activity. Prepare enzyme mixes fresh before use.

  • pH Sensitivity: The fluorometric probe's stability can be affected by pH. Maintain the assay pH between 7 and 8 for optimal performance.

  • Interfering Substances: Thiols at concentrations above 10 µM can interfere with the assay.

  • Sample Deproteinization: For some sample types, deproteinization using a 10kDa spin filter may be necessary to remove enzymes that could interfere with the assay.

References

Application Note: Quantitative Analysis of 2-Phosphoglyceric Acid in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phosphoglyceric acid (2-PG) is a critical intermediate metabolite in the central carbon metabolism, playing a pivotal role in the glycolysis and gluconeogenesis pathways.[1] In the ninth step of glycolysis, 2-PG is converted by the enzyme enolase to phosphoenolpyruvate (PEP).[1][2] Accurate quantification of 2-PG is essential for studying metabolic fluxes, understanding disease states such as cancer and inherited metabolic disorders, and for the development of therapeutic agents that target metabolic pathways. This application note details a robust and sensitive method for the quantification of this compound from biological matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the highly polar this compound from its structural isomer, 3-Phosphoglyceric acid, and other matrix components.[3] Following chromatographic separation, the analyte is detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach allows for highly selective and sensitive quantification by monitoring a specific precursor-to-product ion transition for 2-PG. Detection is performed in negative ion mode, which is optimal for phosphorylated compounds.[2]

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Quench Metabolism Quenching (-80°C Methanol) Sample->Quench Extract Metabolite Extraction (80% Methanol) Quench->Extract Clarify Centrifugation (Clarify Extract) Extract->Clarify Dry Evaporation (Dry Extract) Clarify->Dry Reconstitute Reconstitution (Mobile Phase) Dry->Reconstitute Inject Sample Injection Reconstitute->Inject LC HILIC Separation Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: High-level workflow for this compound analysis.

Protocols and Methodologies

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • LC-MS Grade Water (Fisher Scientific)

  • LC-MS Grade Acetonitrile (Fisher Scientific)

  • LC-MS Grade Methanol (Fisher Scientific)

  • Ammonium Formate (Sigma-Aldrich or equivalent)

  • Formic Acid (Sigma-Aldrich or equivalent)

  • 0.9% NaCl solution in LC-MS grade water, chilled to 4°C

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

Sample Preparation: Intracellular Metabolite Extraction

This protocol is adapted for adherent cell cultures (e.g., in a 6-well plate).

  • Metabolism Quenching: Rapidly aspirate the cell culture medium. Immediately place the plate on dry ice to quench metabolic activity.

  • Cell Washing: Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution to remove extracellular contaminants. Aspirate the wash buffer completely after each wash. It is critical to minimize salt as it can interfere with LC-MS analysis.

  • Metabolite Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol (v/v in LC-MS grade water) to each well.[4]

  • Cell Lysis & Collection: Use a cell scraper to thoroughly scrape the cells into the methanol solution. Transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortexing: Vortex the tubes for 10 minutes at 4°C to ensure complete extraction.

  • Clarification: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a centrifugal evaporator (SpeedVac) with no heat. Dried samples can be stored at -80°C for several weeks.[4]

  • Reconstitution: Immediately prior to LC-MS/MS analysis, reconstitute the dried pellet in an appropriate volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 80% Acetonitrile in water). Vortex thoroughly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

  • Transfer: Transfer the final supernatant to an LC-MS autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Chromatographic Conditions

Parameter Condition
HPLC System UPLC/UHPLC System (e.g., Waters Acquity, Agilent 1290)
Column HILIC Column (e.g., Waters XBridge BEH Amide, 2.5 µm, 2.1 x 100 mm)[1]
Column Temperature 40 °C[1]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Gradient | 95% B (0-2 min), 95-50% B (2-10 min), 50% B (10-12 min), 50-95% B (12-13 min), 95% B (13-18 min) |

Table 2: Mass Spectrometry Conditions

Parameter Condition
Mass Spectrometer Triple Quadrupole (e.g., Sciex QTRAP, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 185.0
Product Ion (Q3) m/z 97.0 (Quantifier), m/z 79.0 (Qualifier)
Collision Energy (CE) Optimized for the specific instrument (typically -15 to -25 eV)
Dwell Time 50-100 ms
Capillary Voltage 2.5 - 3.5 kV
Source Temperature 150 °C

| Desolvation Temp. | 400-500 °C |

Table 3: Analyte Properties and MRM Transitions

Compound Formula Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Role
This compound C₃H₇O₇P 185.0 97.0 Quantifier

| | | 185.0 | 79.0 | Qualifier |

Note: The m/z 97.0 and 79.0 fragments correspond to [H₂PO₄]⁻ and [PO₃]⁻ respectively, which are characteristic fragments for phosphorylated molecules in negative ion mode.

Glycolysis Pathway Context

The accurate measurement of this compound provides a direct assessment of the activity within a key segment of the glycolytic pathway.

Glycolysis node_3PG 3-Phosphoglycerate enzyme_PGM Phosphoglycerate Mutase node_3PG->enzyme_PGM node_2PG 2-Phosphoglycerate enzyme_Eno Enolase node_2PG->enzyme_Eno node_PEP Phosphoenolpyruvate enzyme_PGM->node_2PG enzyme_Eno->node_PEP

Caption: Conversion of 3-PG to PEP via 2-PG in the glycolysis pathway.

Conclusion

This application note provides a comprehensive protocol for the sensitive and specific quantification of this compound from biological samples using LC-MS/MS. The detailed sample preparation procedure is optimized for intracellular metabolite analysis from cell cultures. The use of HILIC chromatography allows for the successful separation of 2-PG from its isomer 3-PG, and targeted MRM analysis ensures high selectivity and accuracy. This method is a valuable tool for researchers in metabolism, disease biology, and drug development, enabling precise measurement of a key glycolytic intermediate.

References

Application Notes and Protocols for 2-Phosphoglyceric Acid Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phosphoglyceric acid (2-PGA) is a key intermediate in the glycolytic pathway, playing a crucial role in cellular energy metabolism.[1] Accurate quantification of 2-PGA in tissue samples is essential for studying metabolic regulation, disease pathogenesis, and the effects of therapeutic interventions. These application notes provide detailed protocols for the extraction of 2-PGA from tissue samples, primarily for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The described methods are based on established metabolite extraction techniques and are designed to ensure high recovery and stability of 2-PGA.

Overview of Extraction Methodologies

The selection of an appropriate extraction method is critical for obtaining reliable and reproducible measurements of 2-PGA. The ideal method should efficiently lyse tissue, quench enzymatic activity to prevent metabolic changes, and effectively solubilize polar metabolites like 2-PGA while minimizing contamination from interfering substances such as proteins and lipids.[2][3] Two widely used and effective methods for the extraction of small polar metabolites from tissues are Perchloric Acid (PCA) precipitation and a biphasic solvent system of Methanol/Chloroform/Water.

  • Perchloric Acid (PCA) Extraction: This method utilizes a strong acid to denature and precipitate proteins, effectively quenching enzymatic reactions.[2][4] PCA is particularly suitable for the extraction of hydrophilic and polar metabolites.[2] However, it can lead to variations between replicates due to peak shifts in subsequent analyses like NMR.[5]

  • Methanol/Chloroform/Water Extraction: This technique creates a biphasic system that separates polar metabolites from lipids.[6][7] The upper aqueous phase, containing water-soluble compounds like 2-PGA, can be easily separated from the lower organic phase containing lipids and a protein pellet at the interface.[6][7] This method is considered superior for the simultaneous extraction of aqueous metabolites and lipids and generally provides good reproducibility.[5][8]

Experimental Protocols

Protocol 1: Perchloric Acid (PCA) Extraction

This protocol is adapted from established methods for the extraction of water-soluble metabolites from tissues.[2][4][9][10][11]

Materials:

  • 6% (v/v) Perchloric Acid (PCA), ice-cold

  • 1 M Potassium Hydroxide (KOH)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater, Dounce homogenizer)

  • Refrigerated centrifuge

  • pH meter

  • Lyophilizer (optional)

Procedure:

  • Tissue Collection and Quenching:

    • Excise the tissue of interest as rapidly as possible to minimize metabolic changes.[12]

    • Immediately wash the tissue with ice-cold PBS to remove any blood contamination.[3]

    • Snap-freeze the tissue in liquid nitrogen.[10][11] Samples can be stored at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (typically 20-50 mg).

    • In a pre-chilled tube, add 1 mL of ice-cold 6% PCA per 100 mg of tissue.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation and Neutralization:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Neutralize the supernatant by adding 1 M KOH dropwise on ice while monitoring the pH. Adjust the pH to a range of 6.5 - 7.5.[4] The addition of KOH will precipitate potassium perchlorate.

  • Salt Removal and Sample Preparation:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.[4]

    • Transfer the supernatant, which contains the extracted 2-PGA, to a new tube.

    • The sample can be lyophilized to dryness and reconstituted in a suitable solvent for analysis.[4]

Protocol 2: Methanol/Chloroform/Water Extraction

This protocol is a widely used method for untargeted metabolomics and is effective for the extraction of polar metabolites like 2-PGA.[5][6][13][14]

Materials:

  • Methanol (HPLC grade), pre-chilled to -20°C

  • Chloroform (HPLC grade), pre-chilled to -20°C

  • Ultrapure water, ice-cold

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater)

  • Refrigerated centrifuge

  • Vacuum centrifuge (e.g., SpeedVac)

Procedure:

  • Tissue Collection and Quenching:

    • Follow the same procedure as in Protocol 1 for tissue collection and snap-freezing.[3][10][11][12]

  • Homogenization and Phase Separation:

    • Weigh the frozen tissue (typically 20-50 mg).

    • In a pre-chilled tube containing homogenization beads (e.g., stainless steel), add pre-chilled solvents in a ratio of 2:1:0.8 Methanol:Chloroform:Water (v/v/v). For 50 mg of tissue, a common starting volume is 400 µL Methanol, 200 µL Chloroform, and 160 µL Water.[7]

    • Homogenize the tissue in the solvent mixture using a bead beater for 2-5 minutes.

    • Vortex the mixture for 30 seconds and then incubate on ice for 10 minutes to allow for phase separation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. This will result in three layers: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing lipids), and a solid protein pellet at the interface.[6][7]

  • Sample Collection:

    • Carefully collect the upper aqueous phase containing 2-PGA and transfer it to a new pre-chilled tube.

    • The aqueous extract can then be dried using a vacuum centrifuge.[13]

    • The dried extract can be reconstituted in a suitable solvent for subsequent analysis (e.g., LC-MS or NMR).

Data Presentation

ParameterPerchloric Acid (PCA) ExtractionMethanol/Chloroform/Water Extraction
Principle Protein precipitation by a strong acidBiphasic solvent extraction
Target Metabolites Primarily polar, water-soluble metabolitesPolar and non-polar metabolites (in separate phases)
Yield of Polar Metabolites Generally goodGood to excellent[5][8]
Reproducibility Can be variable due to pH effects[5]Generally high[5]
Purity of Aqueous Extract High, as proteins are efficiently removedHigh, with minimal lipid contamination in the aqueous phase
Throughput ModerateHigh, amenable to automation
Downstream Compatibility NMR, MSNMR, MS

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction of this compound from tissue samples.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Sample Processing & Analysis A Tissue Collection B Washing (ice-cold PBS) A->B C Snap-freezing (Liquid N2) B->C D Homogenization C->D E Protocol 1: PCA Extraction - 6% PCA - Centrifugation - Neutralization (KOH) - Salt Removal D->E F Protocol 2: MeOH/CHCl3/H2O Extraction - Solvent Addition - Phase Separation - Centrifugation D->F G Collection of Aqueous Supernatant E->G F->G H Drying (Lyophilization/SpeedVac) G->H I Reconstitution H->I J LC-MS or NMR Analysis I->J Glycolysis G3P Glyceraldehyde-3-phosphate BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PGK PG2 This compound PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP Enolase PYR Pyruvate PEP->PYR PK

References

Application Notes for Commercially Available 2-Phosphoglyceric Acid Assay Kits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phosphoglyceric acid (2-PG) is a pivotal intermediate metabolite in the glycolysis pathway, formed from 3-phosphoglycerate by the enzyme phosphoglycerate mutase.[1][2] It is subsequently converted to phosphoenolpyruvate (PEP) by enolase.[1][2][3] The glycolytic pathway is a fundamental process for ATP generation, and its dysregulation, particularly the upregulation of glycolysis in cancer cells (the Warburg effect), is a subject of intense research.[2][3][4] Consequently, the accurate measurement of intracellular 2-PG levels is crucial for analyzing carbohydrate metabolism, cell signaling, and for advancing cancer research.[2][3] This document provides detailed application notes and protocols for commercially available this compound assay kits.

Principle of Detection

The commercially available this compound assay kits are primarily based on a coupled enzymatic reaction. The general principle involves the conversion of 2-PG to phosphoenolpyruvate (PEP), which is then used in a series of reactions to generate a detectable signal.

In a common iteration of this assay, 2-PG is first converted to PEP by an enzyme mix. PEP is then converted to pyruvate.[2][3] The pyruvate is subsequently oxidized by pyruvate oxidase to produce a colorimetric or fluorometric signal, which is directly proportional to the amount of 2-PG in the sample.[3][4] The signal can be read using a standard microplate reader.

Commercially Available Kits: A Comparative Overview

Several manufacturers offer assay kits for the quantification of 2-PG. While the core principle is similar, there are variations in detection sensitivity, range, and sample compatibility. The following table summarizes the key quantitative data for some of the available kits.

FeatureAbcam (ab174097)[2]Cell Biolabs (MET-5167)[1][5]Sigma-Aldrich (MAK198)[4]Assay Genie (BN00991)[3]
Detection Method Colorimetric (570 nm) / Fluorometric (Ex/Em = 535/587 nm)Fluorometric (Ex/Em = 530-570/590-600 nm)Colorimetric (570 nm) / Fluorometric (Ex/Em = 535/587 nm)Colorimetric (570 nm) / Fluorometric (Ex/Em = 535/587 nm)
Sensitivity (Lower Limit) < 20 pmol/well (Fluorometric)3.1 µM50 pmol/well (Fluorometric)< 20 pmol/well (Fluorometric)
Detection Range (Colorimetric) Not explicitly statedN/A2-10 nmol/wellNot explicitly stated
Detection Range (Fluorometric) Not explicitly statedNot explicitly stated50-250 pmol/well50-250 pmol/well
Sample Types Cell and tissue extractsSerum, plasma, lysates, urine, cell culture supernatantsTissue and cell culture samplesAnimal tissues (liver, muscle, heart), cell culture (adherent or suspension)
Assay Time Not explicitly stated60 minutesNot explicitly stated40 minutes

Signaling Pathway Context: Glycolysis

This compound is a key intermediate in the glycolytic pathway. Understanding its position in this pathway is crucial for interpreting experimental results.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P Glyceraldehyde-3-phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate

Figure 1. Simplified diagram of the Glycolysis pathway highlighting 2-Phosphoglycerate.

Experimental Protocols

Below are detailed, generalized protocols based on the methodologies of the cited assay kits. It is imperative to refer to the specific manual of the kit you are using for precise instructions, as reagent volumes and incubation times may vary.

I. Reagent Preparation
  • Assay Buffer: Allow the buffer to warm to room temperature before use.

  • Probe/Substrate: For fluorometric assays, the probe is often provided in DMSO and may need to be warmed to melt completely. For colorimetric assays, the substrate may be ready to use or require reconstitution.

  • Enzyme Mixes (Converter, Developer): These are typically lyophilized and need to be reconstituted with the assay buffer. After reconstitution, they should be kept on ice during use and stored at -20°C for long-term storage.

  • 2-PG Standard: Reconstitute the lyophilized 2-PG standard with distilled water to create a stock solution. This stock solution is then serially diluted with the assay buffer to generate a standard curve.

II. Sample Preparation
  • Cells (e.g., 1 x 10⁶):

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in 100-200 µL of ice-cold assay buffer.

    • Homogenize the cells on ice using a Dounce homogenizer or by repeated pipetting.

    • Centrifuge at 12,000 rpm for 5 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for the assay.

  • Tissues (e.g., 10 mg):

    • Wash the tissue with cold PBS.

    • Mince the tissue and homogenize in 100-200 µL of ice-cold assay buffer.

    • Centrifuge at 12,000 rpm for 5 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Serum and Plasma:

    • Serum and plasma samples can often be assayed directly after centrifugation to remove any particulate matter.

    • Samples may need to be deproteinized using a 10 kDa spin filter.[1]

  • Urine and Cell Culture Supernatants:

    • Centrifuge to remove any insoluble particles.

    • The supernatant can typically be used directly.

Note: It is recommended to test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.

III. Assay Procedure (96-well plate format)

The following diagram illustrates a general experimental workflow.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent Preparation AddReactionMix Add 50 µL of Reaction Mix ReagentPrep->AddReactionMix SamplePrep Sample Preparation AddSamples Add 50 µL of Standards and Samples to wells SamplePrep->AddSamples StandardCurve Standard Curve Preparation StandardCurve->AddSamples AddSamples->AddReactionMix Incubate Incubate at RT or 37°C (see kit manual) AddReactionMix->Incubate ReadPlate Read Absorbance (570 nm) or Fluorescence (Ex/Em = 535/587 nm) Incubate->ReadPlate PlotCurve Plot Standard Curve ReadPlate->PlotCurve Calculate Calculate 2-PG Concentration PlotCurve->Calculate

Figure 2. General experimental workflow for this compound assay kits.

  • Standard Curve Preparation: Add the prepared 2-PG standards to a series of wells in a 96-well plate. Typically, a blank (0 nmol/well) and a range of 5-6 standards are used.

  • Sample Addition: Add your prepared samples to different wells. For some kits, a sample background control (without the enzyme mix) is recommended, especially if high levels of pyruvate are expected in the sample.[3]

  • Reaction Mix Addition: Prepare a master mix of the assay components (Assay Buffer, Probe, Enzyme Mixes) according to the kit's instructions. Add the reaction mix to each well containing the standards and samples.

  • Incubation: Incubate the plate at the recommended temperature (usually room temperature or 37°C) for the specified time (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay using a microplate reader.

IV. Data Analysis
  • Subtract the blank reading from all standard and sample readings.

  • Plot the standard curve of absorbance or fluorescence units versus the amount of 2-PG standard.

  • Determine the concentration of 2-PG in your samples from the standard curve.

Troubleshooting

IssuePossible CauseSolution
Low Signal - Inactive reagents- Ensure proper storage and handling of kit components. - Prepare fresh reagents.
- Insufficient incubation time- Increase incubation time, ensuring it does not lead to signal saturation in the standards.
- Low 2-PG concentration in sample- Concentrate the sample or use a larger sample volume. - Switch to the more sensitive fluorometric assay.
High Background - Contamination of reagents- Use fresh, clean pipette tips for each reagent and sample.
- High endogenous pyruvate in sample- Run a sample background control without the enzyme mix and subtract this value from the sample reading.[3]
High Well-to-Well Variation - Inaccurate pipetting- Ensure accurate and consistent pipetting. Use a multichannel pipette for adding the reaction mix.
- Incomplete mixing- Mix the contents of the wells thoroughly after adding the reaction mix.

Conclusion

Commercially available this compound assay kits provide a sensitive and straightforward method for quantifying this important metabolite. By understanding the assay principle, carefully preparing reagents and samples, and following the provided protocols, researchers can obtain reliable and reproducible data to advance their studies in metabolism and disease. The choice of kit will depend on the required sensitivity and the nature of the samples being analyzed. For the most accurate results, always refer to the manufacturer's specific instructions.

References

Application Notes and Protocols for the Synthesis of Isotope-Labeled 2-Phosphoglyceric Acid for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phosphoglyceric acid (2-PG) is a key metabolic intermediate in the central carbon metabolism, playing a crucial role in both glycolysis and gluconeogenesis. The ability to trace the metabolic fate of 2-PG is essential for understanding cellular energetics, identifying metabolic dysregulation in disease states such as cancer, and for the development of novel therapeutics targeting metabolic pathways. Isotope-labeled 2-PG, in conjunction with mass spectrometry or NMR spectroscopy, provides a powerful tool for metabolic flux analysis. These application notes provide detailed protocols for the enzymatic synthesis of isotope-labeled 2-PG, its purification, and its application in metabolic tracing studies.

Data Presentation

The synthesis of isotope-labeled this compound can be achieved with high isotopic enrichment and chemical purity. The following tables summarize representative quantitative data for the synthesis of uniformly ¹³C-labeled 2-PG ([U-¹³C₃]-2-PG).

Table 1: Synthesis and Purification Yields of [U-¹³C₃]-2-Phosphoglyceric Acid

StepDescriptionStarting MaterialProductYield (%)
1Enzymatic Synthesis of Glycolytic Intermediates[U-¹³C₆]-GlucoseCrude Yeast Extract containing [U-¹³C₃]-3-PG>95% conversion
2Enzymatic Conversion[U-¹³C₃]-3-Phosphoglycerate[U-¹³C₃]-2-Phosphoglycerate~85%
3Anion-Exchange ChromatographyCrude [U-¹³C₃]-2-PGPurified [U-¹³C₃]-2-PG~70%
Overall - [U-¹³C₆]-Glucose Purified [U-¹³C₃]-2-PG ~56%

Table 2: Isotopic Enrichment and Purity of Synthesized [U-¹³C₃]-2-Phosphoglyceric Acid

ParameterMethodSpecificationResult
Isotopic EnrichmentLC-MS/MS% ¹³C incorporation>98%
Chemical PurityHPLC% Purity>95%
Identity Confirmation¹H-NMR, ¹³C-NMR, HRMSConsistent with 2-PG structureConfirmed

Signaling Pathways and Experimental Workflows

Glycolysis and Gluconeogenesis Pathways

This compound is a central intermediate in the glycolytic and gluconeogenic pathways. Understanding its position in these pathways is crucial for designing and interpreting metabolic tracing experiments.

Glycolysis_Gluconeogenesis cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P G6P->Glucose F6P Fructose-6-P G6P->F6P F6P->G6P F16BP Fructose-1,6-BP F6P->F16BP F16BP->F6P DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP GAP->F16BP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 BPG13->GAP PG3 3-Phosphoglycerate BPG13->PG3 PG3->BPG13 PG2 2-Phosphoglycerate PG3->PG2 PG2->PG3 PEP Phosphoenolpyruvate PG2->PEP PEP->PG2 Pyruvate Pyruvate PEP->Pyruvate Pyruvate->PEP

Figure 1: this compound in Glycolysis and Gluconeogenesis.
Experimental Workflow for Synthesis and Metabolic Tracing

The overall workflow for the synthesis of isotope-labeled 2-PG and its use in metabolic tracing studies involves several key steps, from the initial labeling in a biological system to the final analysis of labeled metabolites.

Workflow cluster_synthesis Synthesis and Purification cluster_tracing Metabolic Tracing Application start Start with Isotope-Labeled Precursor (e.g., [U-13C6]-Glucose) labeling Metabolic Labeling in Yeast Culture start->labeling extraction Quenching and Extraction of Glycolytic Intermediates labeling->extraction conversion Enzymatic Conversion of 3-PG to 2-PG extraction->conversion purification Anion-Exchange Chromatography conversion->purification analysis Purity and Enrichment Analysis (LC-MS, NMR) purification->analysis product Purified Isotope-Labeled This compound analysis->product tracer_addition Introduce Labeled 2-PG or Precursor to Cells product->tracer_addition Use as Tracer cell_culture Culture Mammalian Cells cell_culture->tracer_addition incubation Time-Course Incubation tracer_addition->incubation metabolite_extraction Quench Metabolism and Extract Metabolites incubation->metabolite_extraction lcms_analysis LC-MS/MS Analysis of Labeled Metabolites metabolite_extraction->lcms_analysis data_analysis Metabolic Flux Analysis lcms_analysis->data_analysis results Quantification of Metabolic Pathways data_analysis->results

Figure 2: Workflow for Synthesis and Application of Labeled 2-PG.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [U-¹³C₃]-2-Phosphoglyceric Acid

This protocol describes a method for producing uniformly ¹³C-labeled this compound by first generating labeled 3-phosphoglycerate (3-PG) from [U-¹³C₆]-glucose in a yeast culture, followed by enzymatic conversion to 2-PG.

Materials:

  • Saccharomyces cerevisiae (baker's yeast)

  • Yeast extract peptone dextrose (YPD) medium

  • [U-¹³C₆]-Glucose (≥99% enrichment)

  • Quenching solution: 60% methanol, -40°C

  • Extraction buffer: 75% ethanol, 0.1 M HEPES, pH 7.5

  • Phosphoglycerate mutase (PGM) from rabbit muscle or yeast

  • Reaction buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5

  • Anion-exchange resin (e.g., DEAE-Sepharose)

  • Elution buffer: Triethylammonium bicarbonate (TEAB) gradient (0.05 M to 1 M)

Procedure:

  • Yeast Culture and Labeling: a. Inoculate S. cerevisiae into YPD medium and grow overnight at 30°C with shaking. b. Pellet the yeast cells by centrifugation and wash twice with sterile water. c. Resuspend the yeast in a minimal medium containing 2% (w/v) [U-¹³C₆]-glucose and incubate for 1-2 hours to allow for the accumulation of labeled glycolytic intermediates.

  • Quenching and Extraction: a. Rapidly quench the metabolism by adding the yeast culture to 4 volumes of -40°C quenching solution. b. Centrifuge at 5,000 x g for 5 minutes at -10°C to pellet the cells. c. Extract the metabolites by resuspending the cell pellet in pre-chilled extraction buffer. d. Lyse the cells by freeze-thawing three times using liquid nitrogen and a 37°C water bath. e. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the labeled metabolites.

  • Enzymatic Conversion of 3-PG to 2-PG: a. Lyophilize the supernatant to dryness and resuspend in PGM reaction buffer. b. Add phosphoglycerate mutase to the extract (approximately 10 units per mg of expected 3-PG). c. Incubate the reaction mixture at 37°C for 2 hours to allow for the conversion of 3-PG to 2-PG. Monitor the reaction by LC-MS if possible.

  • Purification by Anion-Exchange Chromatography: a. Equilibrate an anion-exchange column with 0.05 M TEAB buffer. b. Load the reaction mixture onto the column. c. Wash the column with 3 column volumes of 0.05 M TEAB to remove unbound contaminants. d. Elute the bound phosphoglycerates with a linear gradient of 0.05 M to 1 M TEAB. e. Collect fractions and analyze for the presence of 2-PG using LC-MS. f. Pool the fractions containing pure 2-PG and lyophilize to remove the volatile TEAB buffer.

  • Analysis and Quantification: a. Determine the purity of the final product by HPLC. b. Confirm the identity and isotopic enrichment of the [U-¹³C₃]-2-PG by high-resolution mass spectrometry and NMR spectroscopy. c. Quantify the final yield.

Protocol 2: Metabolic Tracing with Isotope-Labeled 2-PG in Mammalian Cells

This protocol outlines the general steps for using the synthesized isotope-labeled 2-PG (or its precursor, labeled glucose) to trace metabolic pathways in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Glucose-free and pyruvate-free DMEM

  • Isotope-labeled tracer ([U-¹³C₃]-2-PG or [U-¹³C₆]-glucose)

  • Quenching solution: 80% methanol, -80°C

  • Extraction solvent: Methanol:Acetonitrile:Water (50:30:20)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Media Preparation: a. Culture mammalian cells to the desired confluency (typically 60-80%) in complete medium. b. Prepare the labeling medium by supplementing glucose-free DMEM with the isotope-labeled tracer at a known concentration (e.g., 10 mM [U-¹³C₆]-glucose). Add dFBS and other necessary supplements.

  • Isotope Labeling: a. Aspirate the regular medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). b. Add the pre-warmed labeling medium to the cells. c. Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamic incorporation of the isotope into downstream metabolites.

  • Metabolite Quenching and Extraction: a. At each time point, rapidly aspirate the labeling medium. b. Immediately add ice-cold quenching solution to the culture plate to arrest metabolism. c. Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. d. Add the extraction solvent, vortex vigorously, and incubate on ice for 15 minutes. e. Centrifuge at 16,000 x g for 10 minutes at 4°C. f. Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis: a. Analyze the metabolite extracts using an LC-MS/MS method optimized for the separation and detection of glycolytic intermediates. b. Monitor the mass isotopologue distributions (MIDs) of 2-PG and other relevant metabolites.

  • Data Analysis: a. Correct the raw data for the natural abundance of ¹³C. b. Calculate the fractional contribution of the tracer to each metabolite pool. c. Use metabolic flux analysis software to model and quantify the fluxes through glycolysis and connected pathways.

Conclusion

The synthesis of isotope-labeled this compound provides a valuable tool for the detailed investigation of central carbon metabolism. The protocols outlined in these application notes offer a framework for the production and utilization of this tracer in metabolic research and drug development. Careful execution of these methods, coupled with robust analytical techniques, will enable researchers to gain deeper insights into the metabolic reprogramming that underlies various physiological and pathological states.

Application Notes and Protocols for Measuring 2-Phosphoglyceric Acid Flux in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phosphoglyceric acid (2-PG) is a critical intermediate in the glycolytic pathway, positioned at the nexus of energy production and anabolic biosynthesis. The flux through the reaction converting 3-phosphoglyceric acid (3-PG) to 2-PG, catalyzed by phosphoglycerate mutase (PGAM), is of significant interest in metabolic research, particularly in oncology and drug development. Alterations in this flux can impact not only cellular ATP production but also the channeling of glycolytic intermediates into biosynthetic pathways essential for cell proliferation, such as the pentose phosphate pathway (PPP) and serine biosynthesis.

These application notes provide a detailed overview of the methodologies used to measure 2-PG flux, with a focus on stable isotope tracing and mass spectrometry-based techniques. The accompanying protocols offer step-by-step guidance for researchers aiming to quantify this pivotal metabolic step.

Core Principles: Measuring Metabolic Flux

Metabolic flux, the rate of turnover of molecules through a metabolic pathway, cannot be directly measured from static metabolite concentrations. Instead, it is most accurately determined using stable isotope tracing coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This technique, known as Metabolic Flux Analysis (MFA), involves introducing a substrate labeled with a stable isotope (e.g., ¹³C-glucose) into a biological system and tracking the incorporation of the isotope into downstream metabolites.

For the analysis of 2-PG flux, ¹³C-labeled glucose is a commonly used tracer. As cells metabolize the labeled glucose, the ¹³C atoms are incorporated into the carbon backbones of glycolytic intermediates, including 3-PG and 2-PG. By measuring the isotopic enrichment and distribution (isotopologue distribution) in these metabolites, the relative and absolute flux through the PGAM-catalyzed reaction can be calculated.

Data Presentation: Quantitative Analysis of 2-PG and Related Metabolites

The following tables summarize quantitative data from a study investigating the role of Phosphoglycerate Mutase 1 (PGAM1) in cancer cell metabolism. The data illustrates how inhibition of PGAM1, the enzyme that converts 3-PG to 2-PG, affects the intracellular concentrations of these key metabolites and the overall glycolytic flux. While not a direct flux measurement, the changes in substrate (3-PG) and product (2-PG) levels upon enzyme knockdown provide a strong indication of the flux through this enzymatic step.

Table 1: Intracellular Concentrations of 3-Phosphoglyceric Acid (3-PG) and this compound (2-PG) upon PGAM1 Knockdown in H1299 Cancer Cells. [1]

MetaboliteControl (pmol/10⁶ cells)PGAM1 Knockdown (pmol/10⁶ cells)Fold Change
3-Phosphoglyceric Acid (3-PG)18.5 ± 2.145.2 ± 3.8~2.44
This compound (2-PG)3.2 ± 0.41.1 ± 0.2~0.34

Table 2: Effect of PGAM1 Knockdown on Glycolytic Rate and Lactate Production in H1299 Cancer Cells. [1]

ParameterControlPGAM1 KnockdownPercent Decrease
Glycolytic Rate (nmol/hr/10⁶ cells)~15~9~40%
Lactate Production (nmol/hr/10⁶ cells)~25~15~40%

Data are approximated from the figures presented in Hitosugi et al., 2012.[1]

Signaling Pathways Regulating Glycolytic Flux

The flux through glycolysis, including the conversion of 3-PG to 2-PG, is tightly regulated by various signaling pathways that respond to growth factor stimulation and cellular stress. Understanding these pathways is crucial for interpreting metabolic flux data and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and metabolism.[1][2][3][4] Activation of this pathway by growth factors leads to increased glucose uptake and enhanced glycolytic flux through multiple mechanisms, including the increased expression and membrane translocation of glucose transporters (e.g., GLUT1) and the activation of key glycolytic enzymes like hexokinase and phosphofructokinase.[1][2]

PI3K_Akt_Glycolysis Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt GLUT1 GLUT1 Akt->GLUT1 promotes translocation Hexokinase Hexokinase Akt->Hexokinase activates PFK1 PFK1 Akt->PFK1 activates Increased Glucose Uptake Increased Glucose Uptake GLUT1->Increased Glucose Uptake Glycolysis Glycolysis Hexokinase->Glycolysis PFK1->Glycolysis Increased Glycolytic Flux Increased Glycolytic Flux Glycolysis->Increased Glycolytic Flux Increased Glucose Uptake->Glycolysis

Caption: PI3K/Akt pathway regulation of glycolysis.

HIF-1α Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia).[5][6][7] In hypoxic environments, often found in solid tumors, HIF-1α is stabilized and promotes a metabolic switch to aerobic glycolysis (the Warburg effect).[5][8] HIF-1α upregulates the expression of most glycolytic enzymes, including phosphoglycerate mutase, to enhance glycolytic flux and ensure ATP production in the absence of sufficient oxygen for oxidative phosphorylation.[5][7]

HIF1a_Glycolysis Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization HIF-1α HIF-1α HIF-1α Stabilization->HIF-1α Glycolytic Enzyme Genes Glycolytic Enzyme Genes HIF-1α->Glycolytic Enzyme Genes upregulates transcription Glycolytic Enzymes Glycolytic Enzymes Glycolytic Enzyme Genes->Glycolytic Enzymes translation Glycolysis Glycolysis Glycolytic Enzymes->Glycolysis Increased Glycolytic Flux Increased Glycolytic Flux Glycolysis->Increased Glycolytic Flux

Caption: HIF-1α pathway regulation of glycolysis.

Experimental Protocols

Protocol 1: ¹³C-Glucose Tracing in Cultured Mammalian Cells

This protocol outlines the general procedure for stable isotope tracing using uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) to measure the flux through glycolysis.

Materials:

  • Cultured mammalian cells of interest

  • Complete growth medium

  • Glucose-free DMEM or RPMI 1640 medium

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C]-glucose (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Culture: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete growth medium.

  • Isotope Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free DMEM or RPMI 1640 with 10% dFBS, antibiotics, and the desired concentration of [U-¹³C]-glucose (typically 10-25 mM).

  • Isotope Labeling:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells once with pre-warmed glucose-free medium.

    • Add the prepared ¹³C-labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state. The optimal time will depend on the cell type and the pathway of interest. For glycolysis, a shorter time course may be sufficient.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glucose.

    • Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench all enzymatic activity.

    • Place the plate on dry ice for 10 minutes.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the intracellular metabolites to a new microcentrifuge tube.

    • Store the extracts at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantification of 2-PG and other phosphorylated glycolytic intermediates by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters may need to be optimized for the instrument used.

Materials:

  • Metabolite extracts from Protocol 1

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for polar metabolites

  • Mobile Phase A: Water with 10 mM ammonium acetate and 5 µM medronic acid

  • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate and 5 µM medronic acid

  • This compound analytical standard

Procedure:

  • Sample Preparation:

    • Thaw the metabolite extracts on ice.

    • Centrifuge the extracts at maximum speed for 5 minutes at 4°C to pellet any remaining debris.

    • Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Method:

    • Chromatography:

      • Column: HILIC column (e.g., Waters XBridge Amide)

      • Injection Volume: 5-10 µL

      • Flow Rate: 0.2-0.4 mL/min

      • Gradient: A suitable gradient from high organic (e.g., 85% B) to high aqueous to separate the polar glycolytic intermediates.

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI)

      • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

      • SRM Transitions for 2-PG:

        • Precursor ion (Q1): m/z 185.0

        • Product ion (Q3): m/z 97.0 (H₂PO₄⁻) and/or m/z 79.0 (PO₃⁻)

      • Monitor the corresponding transitions for the ¹³C-labeled isotopologues of 2-PG (e.g., M+1, M+2, M+3).

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of 2-PG and other measured glycolytic intermediates.

    • Calculate the fractional isotopic enrichment for each metabolite at each time point.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic model of glycolysis to determine the flux through the phosphoglycerate mutase reaction.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for measuring 2-PG flux using stable isotope tracing.

Experimental_Workflow cluster_CellCulture 1. Cell Culture & Isotope Labeling cluster_SamplePrep 2. Sample Preparation cluster_Analysis 3. LC-MS/MS Analysis cluster_DataAnalysis 4. Data Analysis Cell Seeding Cell Seeding 13C-Glucose Labeling 13C-Glucose Labeling Cell Seeding->13C-Glucose Labeling Quenching Quenching 13C-Glucose Labeling->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction LC-MS/MS LC-MS/MS Metabolite Extraction->LC-MS/MS Isotopologue Profiling Isotopologue Profiling LC-MS/MS->Isotopologue Profiling Metabolic Flux Analysis Metabolic Flux Analysis Isotopologue Profiling->Metabolic Flux Analysis 2-PG Flux Quantification 2-PG Flux Quantification Metabolic Flux Analysis->2-PG Flux Quantification

Caption: Workflow for measuring 2-PG flux.

References

Application Notes: In Vitro Reconstitution of the Lower Glycolytic Pathway from 2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[1][2] The in vitro reconstitution of metabolic pathways allows for a detailed investigation of enzyme kinetics, regulation, and the effects of potential inhibitors or activators in a controlled environment, free from the complexity of a cellular system.[3] This document provides a detailed protocol for the in vitro reconstitution of the terminal steps of glycolysis, beginning with 2-Phosphoglyceric acid (2-PGA). This specific segment of the pathway involves the sequential action of Enolase and Pyruvate Kinase to produce pyruvate and ATP.[4]

Principle of the Assay

The reconstituted pathway begins with the substrate 2-phosphoglycerate (2-PGA).[5][6] Enolase catalyzes the dehydration of 2-PGA to form phosphoenolpyruvate (PEP).[4][7] Subsequently, Pyruvate Kinase facilitates the transfer of the high-energy phosphate group from PEP to ADP, yielding pyruvate and one molecule of ATP.[1] This is a key substrate-level phosphorylation step in glycolysis.[1]

To monitor the reaction kinetics in real-time, the production of pyruvate is coupled to the activity of Lactate Dehydrogenase (LDH). In the presence of NADH, LDH reduces pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. The rate of the reaction is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm as NADH is consumed. This coupled-enzyme assay provides a reliable and continuous measure of the flux through the reconstituted pathway.

Applications

  • Enzyme Characterization: Studying the kinetic properties (K_m, V_max, k_cat) of Enolase and Pyruvate Kinase under various conditions.[8][9]

  • Drug Screening: Identifying and characterizing inhibitors or activators of the lower glycolytic enzymes for therapeutic development.

  • Metabolic Engineering: Understanding the flux control and regulation of the terminal steps of glycolysis to inform the design of synthetic metabolic pathways.

  • Educational Tool: Demonstrating the principles of enzyme-catalyzed sequential reactions and coupled assays.

Visualizations

Pathway Diagram

Glycolysis_2PGA cluster_main Reconstituted Lower Glycolytic Pathway 2PGA 2-Phosphoglycerate PEP Phosphoenolpyruvate PYR Pyruvate PEP->PYR LAC Lactate PYR->LAC ATP ATP PYR->ATP ATP NAD NAD LAC->NAD NAD⁺ PK Pyruvate Kinase PK->PYR LDH Lactate Dehydrogenase (Coupling Enzyme) LDH->LAC NADH NADH NADH->LAC NADH + H⁺ H2O H2O ADP ADP ADP->PYR ADP

Caption: Reconstituted pathway from 2-PGA to Lactate.

Experimental Workflow

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Substrates, Cofactors, Enzymes) assembly 2. Reaction Assembly (Combine all components except substrate) prep->assembly preinc 3. Pre-incubation (Equilibrate at 37°C) assembly->preinc initiate 4. Reaction Initiation (Add 2-PGA to start) preinc->initiate measure 5. Spectrophotometric Measurement (Monitor Absorbance at 340 nm) initiate->measure analyze 6. Data Analysis (Calculate reaction rate) measure->analyze

References

Application Notes & Protocols for 2-Phosphoglyceric Acid Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Phosphoglyceric acid (2-PGA) is a critical intermediate metabolite in the central carbon metabolism, primarily known for its role in the glycolytic pathway.[1] Accurate quantification of 2-PGA is essential for understanding cellular energy status, metabolic flux, and the effects of therapeutic agents on metabolic pathways. However, due to its polar nature and rapid turnover in biological systems, meticulous sample preparation is paramount to prevent enzymatic degradation and ensure data accuracy and reproducibility.[2][3] This document provides detailed protocols for the quenching, extraction, and derivatization of 2-PGA from biological samples for metabolomic analysis.

This compound in Glycolysis

2-PGA is formed from 3-phosphoglycerate by the enzyme phosphoglycerate mutase. It is then converted to phosphoenolpyruvate (PEP) by enolase. This sequence is a key part of the energy-generating phase of glycolysis.

Glycolysis_Pathway G3P Glyceraldehyde 3-phosphate DPG13 1,3-Bisphospho- glycerate G3P->DPG13 GAPDH PGA3 3-Phospho- glycerate DPG13->PGA3 PGK PGA2 2-Phospho- glycerate PGA3->PGA2 PGAM PEP Phosphoenol- pyruvate (PEP) PGA2->PEP Enolase PYR Pyruvate PEP->PYR PK

Figure 1: Role of this compound in the Glycolysis pathway.

General Sample Preparation Workflow

The successful analysis of 2-PGA requires a series of carefully executed steps to inactivate enzymes, extract the metabolite, and prepare it for the chosen analytical platform. The general workflow is outlined below.

Sample_Prep_Workflow Start Biological Sample (e.g., Cell Culture) Quenching Metabolism Quenching (e.g., Liquid N2 or Cold Solvent) Start->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Centrifugation Centrifugation (to remove debris) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness (e.g., N2 stream or SpeedVac) Supernatant->Drying Storage Store at -80°C (or proceed to analysis) Drying->Storage Derivatization Derivatization (Required for GC-MS) Storage->Derivatization if GC-MS Analysis LC-MS or GC-MS Analysis Storage->Analysis if LC-MS Derivatization->Analysis

References

Application Notes and Protocols for the Detection of 2-Phosphoglyceric Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Phosphoglyceric acid (2-PG) is a key intermediate in the glycolytic pathway, a fundamental metabolic process for energy production in living organisms. The ability to accurately detect and quantify 2-PG is crucial for studying cellular metabolism, understanding disease states, and for the development of therapeutic agents that target metabolic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the study of metabolites in biological samples. Its non-destructive nature, high reproducibility, and ability to provide detailed structural information make it an ideal tool for the identification and quantification of small molecules like 2-PG in complex mixtures.[1][2][3] This document provides detailed application notes and protocols for the detection and analysis of this compound using NMR spectroscopy.

Data Presentation: NMR Spectral Parameters for this compound

The following tables summarize the available quantitative NMR data for this compound. It is important to note that the chemical shifts of phosphate-containing compounds can be sensitive to pH.[4][5]

Table 1: Experimental ³¹P NMR Data for this compound (Glycerol 2-phosphate) at pH 7

NucleusChemical Shift (δ) ppmReference
³¹P0.15[6]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ) ppm
C1 (Carboxyl)176.9
C2 (CH-O-P)75.3
C3 (CH₂OH)64.1

Table 3: Experimental ¹H NMR Data for the closely related isomer, 3-Phosphoglyceric Acid

Note: As a reference, the experimental ¹H NMR data for the isomer 3-Phosphoglyceric acid is provided below from the Human Metabolome Database (HMDB0000807)[7]. This can be useful for comparative analysis.

ProtonChemical Shift (δ) ppmMultiplicityJ (Hz)
H24.31t5.5
H34.07m

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound in biological samples using NMR spectroscopy.

1. Sample Preparation for Metabolomics Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of extraction method depends on the biological matrix (e.g., cells, tissue, biofluids).

a) For Cell and Tissue Samples (Polar Metabolite Extraction):

  • Objective: To extract polar metabolites, including 2-PG, while minimizing interference from macromolecules like proteins and lipids.

  • Method: A common and effective method is the methanol-chloroform-water extraction.[8]

    • Quenching Metabolism: Rapidly quench metabolic activity by flash-freezing the cell pellet or tissue sample in liquid nitrogen.

    • Extraction: Add a pre-chilled (-20°C) mixture of methanol:chloroform:water (2:1:1 v/v/v) to the frozen sample.

    • Homogenization: Thoroughly homogenize the sample using a bead beater or sonicator.

    • Phase Separation: Centrifuge the homogenate to separate the polar (methanol/water), non-polar (chloroform), and solid (protein/pellet) phases.

    • Collection: Carefully collect the upper aqueous phase containing the polar metabolites.

    • Drying: Lyophilize the collected aqueous phase to remove the solvents.

    • Reconstitution: Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

b) For Biofluid Samples (e.g., Serum, Urine):

  • Objective: To prepare biofluids for NMR analysis with minimal sample manipulation.

  • Method:

    • Thawing: Thaw frozen biofluid samples on ice.

    • Buffering: Add a deuterated buffer (e.g., phosphate buffer in D₂O) to the biofluid to maintain a constant pH. This is crucial as the chemical shifts of many metabolites are pH-dependent.[4][5]

    • Internal Standard: Add an internal standard for quantification and chemical shift referencing.

    • Centrifugation: Centrifuge the sample to pellet any precipitated proteins or particulates.

    • Transfer: Transfer the supernatant to an NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal sensitivity and resolution.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A 1D NOESY presaturation sequence (e.g., noesygppr1d) is commonly used to suppress the residual water signal.[9]

    • Key Parameters:

      • Spectral Width: ~12 ppm

      • Number of Scans: 64-256 (depending on sample concentration)

      • Relaxation Delay (d1): 2-5 seconds

      • Acquisition Time: 2-4 seconds

  • ³¹P NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse-acquire sequence is typically used.

    • Key Parameters:

      • Spectral Width: ~50 ppm

      • Number of Scans: 512 or more (due to lower sensitivity)

      • Relaxation Delay (d1): 5-10 seconds (to ensure full relaxation of the phosphorus nuclei)

  • 2D NMR Spectroscopy (for structural confirmation):

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals.

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system.

3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction algorithm.

  • Referencing: Reference the spectrum to the internal standard (e.g., DSS or TSP at 0.0 ppm for ¹H).

  • Peak Identification: Identify the resonance signals of 2-PG based on their characteristic chemical shifts and multiplicities by comparing with database entries and literature values.

  • Quantification: Integrate the area of the identified 2-PG peak and compare it to the integral of the internal standard of known concentration.

Mandatory Visualization

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate isomerase BPG13 1,3-Bisphosphoglycerate GAP->BPG13 Glyceraldehyde-3-phosphate dehydrogenase PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: The Glycolytic Pathway highlighting this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_interpretation Data Interpretation SampleCollection Biological Sample (Cells, Tissue, Biofluid) Quenching Metabolic Quenching (e.g., Liquid N2) SampleCollection->Quenching Extraction Metabolite Extraction (e.g., Methanol/Chloroform/Water) Quenching->Extraction Reconstitution Reconstitution in Deuterated Solvent + Internal Standard Extraction->Reconstitution DataAcquisition NMR Data Acquisition (1D ¹H, ³¹P, 2D NMR) Reconstitution->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing PeakID Peak Identification (Chemical Shift, Multiplicity) DataProcessing->PeakID Quantification Quantification (Integration vs. Internal Standard) PeakID->Quantification Analysis Metabolic Analysis Quantification->Analysis

Caption: Experimental workflow for NMR-based analysis of this compound.

References

Application of 2-Phosphoglyceric acid in cancer metabolism research.

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Phosphoglyceric acid (2-PG), a key intermediate in the glycolytic pathway, has emerged as a significant molecule in the field of cancer metabolism research. Its intracellular concentration is tightly regulated by the enzymes Phosphoglycerate Mutase 1 (PGAM1) and Enolase. In numerous malignancies, the dysregulation of these enzymes leads to altered 2-PG levels, which in turn supports the metabolic reprogramming characteristic of cancer cells, often referred to as the Warburg effect. This document provides detailed application notes on the role of 2-PG in cancer, protocols for its analysis, and the study of its regulatory enzymes, intended for researchers, scientists, and drug development professionals.

Introduction

Cancer cells exhibit a profound alteration in their metabolic processes to sustain their rapid proliferation and survival. One of the central metabolic pathways that is frequently reprogrammed is glycolysis. This compound is positioned at a critical juncture in this pathway, immediately upstream of the synthesis of the high-energy molecule phosphoenolpyruvate (PEP). The enzyme PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-PG, while enolase catalyzes the subsequent conversion of 2-PG to PEP.[1][2]

Emerging evidence indicates that PGAM1 is overexpressed in a wide array of human cancers, and this overexpression is often correlated with poor prognosis.[3][4][5] The elevated activity of PGAM1 leads to an increased production of 2-PG, which not only fuels glycolysis but also contributes to anabolic pathways essential for biomass production, such as the pentose phosphate pathway (PPP) and serine biosynthesis.[1][6] Consequently, targeting the enzymes that regulate 2-PG levels has become a promising strategy for cancer therapy.[7][8]

These application notes will delve into the significance of 2-PG in cancer metabolism, its role as a potential biomarker, and the therapeutic implications of targeting its metabolic nexus. Detailed protocols for the quantification of 2-PG and the assessment of PGAM1 and enolase activity are provided to facilitate further research in this burgeoning field.

Application Notes

This compound as a Metabolic Hub in Cancer

In cancer cells, the metabolism of glucose is rewired to favor aerobic glycolysis, a phenomenon that ensures a rapid supply of ATP and metabolic intermediates required for cell growth and division.[9] 2-PG plays a crucial role in this metabolic landscape. The enzyme responsible for its production, PGAM1, is frequently upregulated in various cancers, leading to an increased flux through the lower part of the glycolytic pathway.[3][10]

Inhibition of PGAM1 has been shown to cause an accumulation of its substrate, 3-PG, and a depletion of its product, 2-PG.[1][11] This metabolic perturbation has significant downstream effects, including a reduction in lactate production, decreased flux through the pentose phosphate pathway, and impaired biosynthesis of lipids and RNA, ultimately leading to attenuated cancer cell proliferation and tumor growth.[1][9]

Therapeutic Targeting of the 2-PG Nexus

The pivotal role of the enzymes regulating 2-PG levels makes them attractive targets for therapeutic intervention.

  • PGAM1 Inhibitors: Small molecule inhibitors of PGAM1, such as HKB99 and PGMI-004A, have been developed and have demonstrated anti-tumor activity in preclinical models.[1][7][12] These inhibitors function by binding to PGAM1 and preventing the conversion of 3-PG to 2-PG, thereby inducing metabolic stress in cancer cells.[1][7]

  • Enolase Inhibitors: Enolase, the enzyme that consumes 2-PG, is also a validated cancer target. Notably, in cancers with a homozygous deletion of the ENO1 gene, cancer cells become solely reliant on the ENO2 isoform. This creates a synthetic lethal vulnerability, where inhibition of ENO2 can selectively kill cancer cells with minimal toxicity to normal tissues.[3][13] The small molecule inhibitor POMHEX has been developed to exploit this vulnerability in ENO1-deleted glioblastomas.[9][13]

2-PG as a Potential Biomarker

Given the consistent upregulation of PGAM1 in many cancers, the intracellular concentration of 2-PG, or the ratio of 3-PG to 2-PG, could serve as a potential biomarker for cancer diagnosis or for monitoring the response to therapies targeting glycolysis.[11] Further research is warranted to explore the clinical utility of 2-PG as a biomarker.

Quantitative Data

PGAM1 Expression in Human Cancers

Analysis of The Cancer Genome Atlas (TCGA) data reveals that PGAM1 is significantly upregulated in a majority of tumor types when compared to normal tissues.[3][14]

Cancer TypePGAM1 Expression Status
Bladder Urothelial Carcinoma (BLCA)Upregulated[3]
Breast Invasive Carcinoma (BRCA)Upregulated[3][10]
Cervical Squamous Cell Carcinoma (CESC)Upregulated[10]
Cholangiocarcinoma (CHOL)Upregulated[3][10]
Colon Adenocarcinoma (COAD)Upregulated[10]
Esophageal Carcinoma (ESCA)Upregulated[10]
Head and Neck Squamous Cell Carcinoma (HNSC)Upregulated[10]
Kidney Renal Clear Cell Carcinoma (KIRC)Upregulated[10]
Kidney Renal Papillary Cell Carcinoma (KIRP)Upregulated[10]
Liver Hepatocellular Carcinoma (LIHC)Upregulated[3][10]
Lung Adenocarcinoma (LUAD)Upregulated[3][10]
Lung Squamous Cell Carcinoma (LUSC)Upregulated[3][10]
Prostate Adenocarcinoma (PRAD)Upregulated[3]
Rectum Adenocarcinoma (READ)Upregulated[3]
Uterine Corpus Endometrial Carcinoma (UCEC)Upregulated[10]
Inhibitor Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorTargetCancer Cell LineIC50 (µM)
HKB99 PGAM1PC9 (NSCLC)0.79[1]
HCC827 (NSCLC)1.22[1]
H1975 (NSCLC)1.34[1]
A549 (NSCLC)5.62[1]
HCC827ER (Erlotinib-resistant NSCLC)1.020[11]
PGMI-004A PGAM1H1299 (NSCLC)13.1[12]
POMHEX EnolaseD423 (ENO1-deleted Glioma)~0.03[9]
D423 ENO1 (Isogenic rescued Glioma)>1.5[9]
LN319 (ENO1-intact Glioma)>1.5[9]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a method for the extraction and quantification of 2-PG from cultured cancer cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cancer cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Internal standard (e.g., 13C-labeled 2-PG)

  • Cell scraper

  • Centrifuge capable of reaching high speeds at 4°C

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system equipped with a suitable column (e.g., HILIC)

Procedure:

  • Cell Culture and Harvest:

    • Culture cancer cells to the desired confluency (typically 80-90%).

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Immediately add a pre-chilled extraction solution of 80% methanol (-80°C) to the culture dish to quench metabolic activity.

    • Scrape the cells from the dish in the extraction solution and transfer the cell suspension to a pre-chilled tube.

  • Metabolite Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge the suspension at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract completely using a lyophilizer or vacuum concentrator.

  • Sample Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water/acetonitrile.

    • Add the internal standard to the reconstituted sample.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the metabolites using an appropriate LC gradient.

    • Detect and quantify 2-PG using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor and product ion transitions for 2-PG should be optimized on the instrument.

Protocol 2: Phosphoglycerate Mutase 1 (PGAM1) Activity Assay

This protocol describes a coupled enzyme assay to measure the forward activity of PGAM1 (conversion of 3-PG to 2-PG) in cell lysates.[15]

Materials:

  • Cell lysate (prepared in a suitable lysis buffer)

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl

  • NADH

  • ADP

  • 2,3-bisphosphoglycerate

  • Lactate dehydrogenase

  • Pyruvate kinase

  • Enolase

  • 3-phosphoglycerate (substrate)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, prepare a master mix containing the reaction buffer, NADH, ADP, 2,3-bisphosphoglycerate, lactate dehydrogenase, pyruvate kinase, and enolase.

  • Assay Measurement:

    • Add a specific amount of cell lysate to the wells of a 96-well plate.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding the substrate, 3-phosphoglycerate.

    • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADH oxidation is proportional to the PGAM1 activity.

    • Calculate the specific activity of PGAM1 relative to the total protein concentration of the cell lysate.

Protocol 3: Enolase Activity Assay

This protocol outlines a coupled enzyme assay to determine enolase activity in cell lysates by measuring the production of PEP.[16]

Materials:

  • Cell lysate

  • Reaction Buffer: e.g., 50 mM Imidazole-HCl (pH 6.8), 200 mM KCl, 2 mM MgSO₄

  • ADP

  • NADH

  • Pyruvate kinase

  • Lactate dehydrogenase

  • 2-phosphoglycerate (substrate)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare the Reaction Mixture:

    • Prepare a master mix containing the reaction buffer, ADP, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Assay Measurement:

    • Add cell lysate to the wells of a 96-well plate.

    • Add the reaction mixture to each well.

    • Start the reaction by adding the substrate, 2-phosphoglycerate.

    • Monitor the decrease in absorbance at 340 nm in a kinetic mode. The rate of NADH consumption is directly proportional to the enolase activity.

    • Determine the specific enolase activity relative to the total protein concentration.

Visualizations

glycolysis_pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG ThreePG 3-Phosphoglycerate BPG->ThreePG TwoPG 2-Phosphoglycerate ThreePG->TwoPG PGAM1 PEP Phosphoenolpyruvate TwoPG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cancer Cell Culture cell_harvest Cell Harvest & Quenching cell_culture->cell_harvest metabolite_extraction Metabolite Extraction cell_harvest->metabolite_extraction enzyme_assay PGAM1/Enolase Activity Assay cell_harvest->enzyme_assay lcms LC-MS/MS for 2-PG Quantification metabolite_extraction->lcms data_analysis Quantitative Analysis lcms->data_analysis enzyme_assay->data_analysis biological_interpretation Biological Interpretation data_analysis->biological_interpretation signaling_pathway mTOR mTOR Signaling PGAM1_exp PGAM1 Expression mTOR->PGAM1_exp Upregulates TwoPG 2-Phosphoglycerate PGAM1_exp->TwoPG Catalyzes conversion of 3-PG ThreePG 3-Phosphoglycerate Glycolysis Glycolysis TwoPG->Glycolysis Biosynthesis Anabolic Biosynthesis (PPP, Serine Synthesis) TwoPG->Biosynthesis TumorGrowth Tumor Growth & Proliferation Glycolysis->TumorGrowth Biosynthesis->TumorGrowth

References

Application Note: Separation of 2-Phosphoglyceric Acid and 3-Phosphoglyceric Acid using Mixed-Mode HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the isomeric compounds 2-Phosphoglyceric acid (2-PG) and 3-Phosphoglyceric acid (3-PG). These closely related molecules are critical intermediates in central metabolic pathways, including glycolysis and the Calvin cycle. Their accurate quantification is essential for metabolic research and in various fields of drug development. This method utilizes a mixed-mode stationary phase, which combines reversed-phase and anion-exchange properties, to achieve a selective and efficient separation. The protocol is suitable for routine analysis and can be adapted for mass spectrometry (MS) detection with a compatible mobile phase.

Introduction

This compound and 3-Phosphoglyceric acid are structural isomers differing only in the position of the phosphate group on the glycerate backbone. This subtle difference presents a significant challenge for traditional reversed-phase HPLC methods, which often result in co-elution. The method described herein employs a mixed-mode stationary phase that leverages both hydrophobic and ion-exchange interactions to effectively resolve these two important metabolites.[1] The Newcrom B column, with its anion-exchange properties, is particularly well-suited for the retention and separation of acidic compounds like 2-PG and 3-PG.

Experimental Protocol

This protocol provides a detailed methodology for the separation of 2-PG and 3-PG using a mixed-mode HPLC system.

1. Materials and Reagents

  • This compound standard

  • 3-Phosphoglyceric acid standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector is required. An Evaporative Light Scattering Detector (ELSD) is recommended for this non-chromophoric analyte.

ParameterSpecification
HPLC System Standard LC system
Column Newcrom B, 4.6 x 150 mm, 5 µm, 100 Å
Mobile Phase Isocratic: 80% Water, 20% Acetonitrile, 0.2% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector ELSD (Nebulizer: 40 °C, Evaporator: 60 °C, Gas Flow: 1.5 SLM) or Mass Spectrometer

3. Standard Preparation

Prepare individual stock solutions of this compound and 3-Phosphoglyceric acid in the mobile phase at a concentration of 1 mg/mL. A mixed standard solution can be prepared by combining appropriate volumes of the individual stock solutions and diluting with the mobile phase to the desired concentration (e.g., 10 µg/mL).

4. Sample Preparation

Biological samples should be extracted using a suitable protocol for polar metabolites, such as a cold methanol-water extraction, followed by centrifugation to remove proteins and cellular debris. The supernatant should be filtered through a 0.22 µm syringe filter before injection.

5. Data Analysis

Peak identification is based on the retention time of the pure standards. Quantification is achieved by constructing a calibration curve from the peak areas of the mixed standard solutions at various concentrations.

Data Presentation

The following table summarizes the expected retention times for this compound and 3-Phosphoglyceric acid under the specified chromatographic conditions.

AnalyteExpected Retention Time (min)
3-Phosphoglyceric acid~ 4.5
This compound~ 5.8

Note: Retention times are approximate and may vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare 2-PG and 3-PG Standard Solutions Injection Inject Sample/ Standard (10 µL) Standard_Prep->Injection Sample_Prep Extract and Filter Biological Sample Sample_Prep->Injection Separation Isocratic Separation Newcrom B Column (80:20 Water:ACN + 0.2% FA) Injection->Separation Detection ELSD or MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Identify and Quantify Peaks Chromatogram->Quantification

Caption: Experimental workflow for the HPLC separation of 2-PG and 3-PG.

Separation_Mechanism Mobile_Phase Mobile Phase Acetonitrile/Water/Formic Acid Analyte_3PG 3-Phosphoglyceric Acid Mobile_Phase->Analyte_3PG Elution Analyte_2PG This compound Mobile_Phase->Analyte_2PG Elution Stationary_Phase Newcrom B Stationary Phase Hydrophobic Ligand Anion-Exchange Group Analyte_3PG->Stationary_Phase Weaker Interaction (Earlier Elution) Analyte_2PG->Stationary_Phase Stronger Interaction (Later Elution)

Caption: Logical relationship of separation on a mixed-mode column.

References

Troubleshooting & Optimization

Technical Support Center: 2-Phosphoglyceric Acid (2-PG) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Phosphoglyceric acid (2-PG) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the accurate and reliable quantification of 2-PG in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-PG) and why is its stability a concern?

A1: this compound (2-PG) is a key intermediate metabolite in the glycolysis pathway.[1] Its accurate measurement is crucial for studying cellular metabolism, particularly in fields like oncology and metabolic disorders. Like many phosphorylated intermediates, 2-PG can be unstable in biological samples due to enzymatic activity and chemical degradation, leading to inaccurate quantification if samples are not handled properly.

Q2: What are the main factors that contribute to the degradation of 2-PG in biological samples?

A2: The primary factors contributing to 2-PG instability are:

  • Enzymatic Degradation: Endogenous enzymes, such as phosphatases and mutases, present in biological samples can rapidly metabolize 2-PG. Phosphoglycerate mutase can convert 2-PG to 3-phosphoglycerate, and enolase can convert it to phosphoenolpyruvate (PEP).[1][2]

  • Temperature: Higher temperatures accelerate the rate of both enzymatic and chemical degradation.[3] Therefore, it is crucial to keep samples cold during processing and storage.

  • pH: Extreme pH values can lead to the hydrolysis of the phosphate group. Maintaining a neutral pH is generally recommended for optimal stability.[3][4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of metabolites. It is advisable to aliquot samples into single-use volumes to avoid this.

Q3: What is the best anticoagulant to use for blood collection when measuring 2-PG in plasma?

A3: For plasma collection, it is recommended to use tubes containing EDTA or heparin. These anticoagulants chelate divalent cations like Mg2+, which are cofactors for many enzymes, including some that can degrade 2-PG. It is crucial to immediately place the blood tubes on ice after collection and process them promptly to minimize metabolic activity.

Q4: How should I store my samples for short-term and long-term analysis of 2-PG?

A4: For short-term storage (a few hours), processed samples (e.g., deproteinized extracts) should be kept at 2-8°C. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[5][6][7] Avoid prolonged storage at -20°C as some enzymatic activity may persist.

Q5: Can I use serum instead of plasma for 2-PG measurement?

A5: While plasma is generally preferred due to the immediate quenching of enzymatic activity by anticoagulants and cooling, serum can also be used. However, the clotting process in serum collection occurs at room temperature, which can allow for continued metabolic activity and potential degradation of 2-PG. If using serum, it is critical to allow the blood to clot on ice and to separate the serum from the cells as quickly as possible.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable 2-PG levels 1. Sample Degradation: Improper sample handling (e.g., delayed processing, storage at incorrect temperatures). 2. Inefficient Extraction: The extraction method may not be suitable for phosphorylated compounds. 3. Assay Interference: Components in the sample matrix may be interfering with the assay.1. Review and optimize the sample collection and processing protocol. Ensure rapid cooling and deproteinization. 2. Use a validated extraction method for polar metabolites, such as a methanol-chloroform-water extraction. 3. Perform a spike-and-recovery experiment to check for matrix effects. If interference is present, consider sample dilution or a different analytical method.
High variability between replicate samples 1. Inconsistent Sample Handling: Variations in the time between sample collection and processing. 2. Precipitation during storage: 2-PG salts may precipitate out of solution at low temperatures. 3. Pipetting Errors: Inaccurate pipetting of samples or reagents.1. Standardize the entire workflow, from collection to analysis, ensuring all samples are treated identically. 2. Before analysis, ensure samples are completely thawed and vortexed to redissolve any precipitates. 3. Calibrate pipettes regularly and use proper pipetting techniques.
Unexpectedly high 2-PG levels 1. Contamination: Contamination from reagents or lab equipment. 2. Assay Specificity: The assay may be detecting other structurally similar compounds.1. Run blank samples (extraction solvent only) to check for contamination. Use high-purity solvents and reagents. 2. Verify the specificity of your analytical method, for example, by using mass spectrometry to confirm the identity of the detected peak.

Quantitative Data Summary

While specific quantitative data on the degradation rate of this compound in various biological matrices is limited in the literature, the following table provides an estimated stability profile for a typical phosphorylated metabolite under common storage conditions. These estimations are based on general principles of metabolite stability.

Storage Condition Whole Blood (pre-processing) Plasma/Serum (separated) Deproteinized Extract Expected Stability of 2-PG
Room Temperature (20-25°C) < 30 minutes< 2 hours< 4 hoursHighly Unstable: Rapid enzymatic degradation is expected. Not recommended.
Refrigerated (2-8°C) < 2 hours< 24 hours< 72 hoursModerately Stable: Enzymatic activity is slowed but not completely inhibited.
Frozen (-20°C) Not Recommended1-2 weeks1-2 monthsLimited Stability: Some degradation may still occur over time.
Ultra-low Freezer (-80°C) Not Recommended> 1 year> 1 yearHighly Stable: Considered the gold standard for long-term storage.

Disclaimer: The stability times provided in this table are estimates for a generic phosphorylated metabolite and should be used as a guideline only. It is highly recommended to perform your own stability studies for this compound in your specific sample matrix and under your experimental conditions.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for 2-PG Analysis
  • Patient Preparation: For human studies, instruct patients to fast for at least 8 hours prior to blood collection to minimize metabolic fluctuations.

  • Blood Collection:

    • Collect whole blood into pre-chilled EDTA (lavender top) or heparin (green top) tubes.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

    • Place the tube immediately on ice.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.

  • Metabolite Extraction (Deproteinization):

    • To 100 µL of plasma, add 400 µL of ice-cold methanol.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

  • Storage:

    • For immediate analysis, keep the extract on ice.

    • For long-term storage, flash-freeze the extract in liquid nitrogen and store at -80°C.

Protocol 2: Enzymatic Assay for 2-PG Quantification

This protocol is based on the principle that 2-PG is converted to phosphoenolpyruvate (PEP) by enolase, which is then used in a series of reactions to generate a quantifiable colorimetric or fluorometric signal.

  • Reagent Preparation: Prepare assay buffer, enzyme mix (containing enolase, pyruvate kinase, and pyruvate oxidase), and a probe solution according to the manufacturer's instructions (e.g., Abcam ab174097).

  • Standard Curve Preparation: Prepare a series of 2-PG standards of known concentrations by diluting a stock solution in the assay buffer.

  • Sample Preparation: Thaw the deproteinized sample extracts on ice. If necessary, dilute the samples with assay buffer to bring the 2-PG concentration within the range of the standard curve.

  • Assay Procedure:

    • Add 50 µL of each standard and sample to separate wells of a 96-well plate.

    • Add 50 µL of the reaction mix to each well.

    • Mix well and incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., at Ex/Em = 535/587 nm) using a microplate reader.

  • Calculation:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve and determine the equation of the line.

    • Use the equation to calculate the concentration of 2-PG in the samples.

Visual Guides

Below are diagrams to help visualize key pathways and workflows related to 2-PG analysis.

glycolysis_pathway node_3pg 3-Phosphoglycerate node_2pg 2-Phosphoglycerate node_3pg->node_2pg enzyme_pgm Phosphoglycerate Mutase node_3pg->enzyme_pgm node_pep Phosphoenolpyruvate (PEP) node_2pg->node_pep enzyme_eno Enolase node_2pg->enzyme_eno node_pyr Pyruvate node_pep->node_pyr

Caption: Role of 2-Phosphoglycerate in the Glycolysis Pathway.

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (at 4°C) cluster_analysis Analysis & Storage collect_blood 1. Collect Blood (Pre-chilled EDTA/Heparin tube) on_ice 2. Immediate Placement on Ice collect_blood->on_ice centrifuge 3. Centrifuge (2000g, 15 min) on_ice->centrifuge separate_plasma 4. Separate Plasma centrifuge->separate_plasma deproteinize 5. Deproteinize (Cold Methanol) separate_plasma->deproteinize centrifuge_extract 6. Centrifuge Extract (14000g, 10 min) deproteinize->centrifuge_extract supernatant 7. Collect Supernatant centrifuge_extract->supernatant analyze Immediate Analysis supernatant->analyze Option A store Store at -80°C supernatant->store Option B

Caption: Recommended workflow for biological sample handling.

References

Optimizing enolase activity assay with 2-Phosphoglyceric acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enolase activity assays utilizing 2-Phosphoglyceric acid (2-PGA) as a substrate.

Troubleshooting Guide

This guide addresses common issues encountered during enolase activity assays.

ProblemPossible CauseSuggested Solution
No or Low Enolase Activity Inactive EnzymeEnsure proper storage of the enolase enzyme at recommended temperatures and avoid repeated freeze-thaw cycles.[1] Use a positive control with known activity to verify the assay is working.[1][2]
Incorrect Assay Buffer TemperatureThe assay buffer should be at room temperature (around 20-25°C) for optimal enzyme activity.[1][2] Using ice-cold buffers can significantly reduce or stop enzyme activity.[1]
Missing or Incorrect CofactorsEnolase requires divalent metal cations, typically Mg²⁺, for activity.[3][4] Ensure that the assay buffer contains the correct concentration of MgSO₄ or another suitable cation like Mn²⁺, Zn²⁺, or Co²⁺.[3][5] Note that high concentrations of these ions can be inhibitory.[4]
Incorrect pHThe optimal pH for enolase activity is generally around 6.5-7.4.[6][7] Verify the pH of your buffer using a calibrated pH meter.[1]
Substrate DegradationPrepare fresh this compound (2-PGA) solutions. Store stock solutions appropriately, protected from light and at –20°C if recommended.[2]
Presence of InhibitorsSamples may contain enolase inhibitors. Common inhibitors include fluoride, which complexes with magnesium and phosphate, and EDTA, which chelates divalent cations necessary for enzyme activity.[3][8][9] If suspected, consider sample purification or dialysis.
High Background Signal Contamination of ReagentsUse high-purity water and reagents. Ensure that glassware and pipette tips are clean.
Sample-Specific InterferenceSome samples may have high intrinsic absorbance or fluorescence at the detection wavelength. To account for this, run a sample blank for each sample, omitting the enolase substrate mix.[2] Subtract the blank reading from the sample reading.
Non-Enzymatic Conversion of SubstrateThis is generally low but can be checked by running a negative control without any enzyme.
Inconsistent or Non-Reproducible Results Pipetting ErrorsUse calibrated pipettes and be precise, especially when adding small volumes of enzyme or substrate.[9] Prepare a master mix for the reaction components to ensure consistency across wells.[9]
Temperature FluctuationsEnsure the plate reader and incubation chamber are set to a constant and correct temperature.[1][10]
Evaporation from WellsWhen using 96-well plates, wells at the edges are more prone to evaporation.[1] To minimize this, use a plate sealer or fill the outer wells with water.
Improper MixingMix all reagents thoroughly by gentle pipetting or inversion before adding them to the reaction.[2] Avoid vigorous vortexing, which can denature the enzyme.

Frequently Asked Questions (FAQs)

1. What is the basic principle of the enolase activity assay with 2-PGA?

The enolase activity assay measures the catalytic conversion of this compound (2-PGA) to Phosphoenolpyruvate (PEP).[11][12][13] The formation of PEP can be monitored directly by measuring the increase in absorbance at 240 nm.[11] Alternatively, a coupled enzyme assay can be used where the PEP produced is utilized by pyruvate kinase (PK) to generate ATP from ADP. The ATP can then be measured using a variety of methods, or the pyruvate produced can be used by lactate dehydrogenase (LDH) which oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.[7][14] Colorimetric or fluorometric assays are also available, where an intermediate product reacts with a probe to generate a detectable signal.[2]

2. What are the critical components of the assay buffer?

A typical assay buffer includes a buffering agent to maintain the optimal pH (e.g., Triethanolamine, Tris-HCl, or imidazole), a divalent cation (usually MgSO₄), and KCl, which can enhance enzyme activity.[7][10][14]

3. What concentration of 2-PGA should I use?

The concentration of 2-PGA can vary depending on the specific protocol, but a common starting concentration is around 1-2 mM.[7][11] It is advisable to determine the optimal concentration for your specific experimental conditions by running a substrate concentration curve.

4. How can I prepare my cell or tissue samples for the assay?

Cells can be lysed using a suitable lysis buffer (e.g., RIPA or NP-40 buffer, though specific enolase activity may be lower with these) followed by sonication or homogenization.[12] The lysate should then be centrifuged to remove cellular debris.[12] Protein concentration should be determined to normalize the enolase activity.[12]

5. What are some known inhibitors and activators of enolase?

  • Inhibitors: Fluoride is a well-known competitive inhibitor of enolase.[8] Other inhibitors include phosphonoacetohydroxamate and ENOblock.[6][8] Metal chelators like EDTA will also inhibit the enzyme by sequestering essential divalent cations.[9]

  • Activators: Divalent cations such as Mg²⁺, Mn²⁺, Zn²⁺, and Co²⁺ are essential for enolase activity.[3][5] Some compounds like insulin and retinoic acid have been reported to act as α-enolase activators.[15]

Experimental Protocols

Direct Spectrophotometric Assay of Enolase Activity

This protocol measures the formation of PEP by monitoring the increase in absorbance at 240 nm.[11]

Materials:

  • Enolase enzyme solution

  • Assay Buffer: 50 mM Imidazole-HCl, pH 7.4, containing 2 mM MgSO₄ and 100 mM KCl

  • Substrate: 10 mM this compound (2-PGA) solution

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer capable of reading at 240 nm

Procedure:

  • Prepare the reaction mixture by adding the assay buffer to the cuvette or well.

  • Add the enolase enzyme solution to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the 2-PGA substrate solution.

  • Immediately start monitoring the increase in absorbance at 240 nm for a set period (e.g., 1-5 minutes).

  • Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of enolase activity is defined as the amount of enzyme that forms 1 µmole of PEP per minute.[11]

Coupled Spectrophotometric Assay of Enolase Activity

This protocol couples the enolase reaction with the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, measuring the decrease in NADH absorbance at 340 nm.[7]

Materials:

  • Enolase enzyme solution

  • Assay Buffer: 100 mM Triethanolamine, pH 7.4

  • 2-PGA solution (e.g., 56 mM)

  • MgSO₄/KCl solution (e.g., 500 mM MgSO₄, 2 M KCl)

  • ADP solution (e.g., 20 mM)

  • NADH solution (e.g., 7 mM)

  • Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) enzyme mix

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • In a cuvette, prepare a reaction mix containing the assay buffer, 2-PGA, MgSO₄/KCl, ADP, NADH, and the PK/LDH enzyme mix.

  • Incubate the mixture at 25°C and monitor the absorbance at 340 nm until it is stable.

  • Initiate the reaction by adding the enolase enzyme solution.

  • Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

Data Presentation

Table 1: Typical Reaction Conditions for Enolase Activity Assays

ParameterDirect Assay (A₂₄₀)Coupled Assay (A₃₄₀)
Wavelength 240 nm340 nm
Substrate (2-PGA) ~1 mM[11]~1.9 mM[7]
pH ~7.4~7.4[7]
Temperature 25°C[11]25°C[7]
Key Reagents Enolase, 2-PGA, Mg²⁺, BufferEnolase, 2-PGA, Mg²⁺, K⁺, ADP, NADH, PK, LDH, Buffer

Table 2: Factors Affecting Enolase Activity

FactorEffect on ActivityOptimal Range/ConcentrationReference
pH Activity is pH-dependent6.5 - 7.4[6][10]
Temperature Activity increases with temperature up to an optimum~25°C for standard assays[7][10]
Mg²⁺ Concentration Essential for activity; inhibitory at high concentrations~1-2 mM[4]
Fluoride Competitive inhibitor-[8]

Visualizations

Enolase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enolase Activity Assay Cell_Tissue Cell/Tissue Sample Lysis Lysis & Homogenization Cell_Tissue->Lysis Centrifugation Centrifugation Lysis->Centrifugation Lysate Cleared Lysate Centrifugation->Lysate Protein_Assay Protein Quantification Lysate->Protein_Assay Add_Enzyme Add Enzyme Sample Lysate->Add_Enzyme Reaction_Setup Prepare Reaction Mix (Buffer, Cofactors) Reaction_Setup->Add_Enzyme Add_Substrate Add 2-PGA (Substrate) Add_Enzyme->Add_Substrate Measurement Measure Signal Change (e.g., Absorbance) Add_Substrate->Measurement Data_Analysis Calculate Activity Measurement->Data_Analysis

Caption: General workflow for an enolase activity assay.

Enolase_Catalytic_Pathway cluster_reaction Enolase Catalyzed Reaction cluster_inhibition Inhibition Mechanism PGA This compound (2-PGA) PEP Phosphoenolpyruvate (PEP) PGA->PEP Enolase (+ Mg²⁺) H2O H₂O Fluoride Fluoride (F⁻) Enolase_Active_Site Enolase Active Site Fluoride->Enolase_Active_Site Competes with 2-PGA

Caption: The catalytic reaction of enolase and its inhibition.

Troubleshooting_Logic Start Unexpected Results? Check_Controls Check Controls (Positive/Negative) Start->Check_Controls Check_Reagents Verify Reagents (Enzyme, Buffer, Substrate) Start->Check_Reagents Check_Conditions Confirm Assay Conditions (Temp, pH, Wavelength) Start->Check_Conditions Review_Protocol Review Protocol Steps Check_Controls->Review_Protocol Check_Reagents->Review_Protocol Check_Sample Investigate Sample (Inhibitors, Dilution) Check_Conditions->Check_Sample Check_Sample->Review_Protocol Success Problem Identified Review_Protocol->Success

Caption: A logical approach to troubleshooting enolase assays.

References

Technical Support Center: 2-Phosphoglyceric Acid (2-PG) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 2-Phosphoglyceric acid (2-PG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-PG) and why is its quantification important?

A1: this compound (2-PG) is a crucial intermediate metabolite in the glycolysis pathway, the metabolic process that converts glucose to pyruvate to generate energy.[1][2] It is formed from 3-phosphoglycerate and is subsequently converted to phosphoenolpyruvate (PEP).[2][3] The accurate quantification of 2-PG is essential for studying metabolic regulation, analyzing the glycolytic pathway in various physiological and pathological states, such as cancer, and understanding the mechanism of action for therapeutic agents that target metabolic pathways.[1][4]

Q2: What are the primary methods for quantifying 2-PG?

A2: The most common methods for 2-PG quantification are enzymatic assays (both colorimetric and fluorometric) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] Enzymatic assays are simple and high-throughput, relying on a series of coupled reactions that produce a measurable colorimetric or fluorescent signal proportional to the 2-PG concentration.[1] LC-MS/MS offers high sensitivity and specificity, allowing for the precise identification and quantification of 2-PG, even in complex biological samples, and can distinguish it from its isomer, 3-phosphoglycerate.[4]

Q3: Can I use the same assay to measure 2-PG in different sample types?

A3: Commercial enzymatic assay kits are often suitable for a variety of sample types, including cell and tissue extracts/lysates, serum, plasma, urine, and cell culture supernatants.[5][6] However, it is critical to follow the specific sample preparation protocol for each type to ensure compatibility and remove potential interfering substances.[7] For LC-MS/MS, sample preparation protocols may need to be optimized depending on the biological matrix to minimize ion suppression and other matrix effects.[8][9]

Troubleshooting Guide

Enzymatic Assays

Q4: I am observing a high background signal in my sample wells, even in the absence of the key enzyme. What could be the cause?

A4: A high background signal can be caused by endogenous pyruvate in the sample, as it is a downstream product in the coupled reaction used in many kits.[5] To correct for this, prepare a parallel sample blank for each sample that includes all reagents except the enzyme mix (e.g., Enolase or a "Converter").[1][3] Subtract the reading from the sample blank well from the reading of the corresponding sample well to get the corrected value.[3]

Q5: My replicate readings are inconsistent. How can I improve precision?

A5: Inconsistent readings often stem from technical errors during assay setup. To improve precision:

  • Ensure Homogenous Solutions: Thaw all kit components completely and mix them gently but thoroughly before use.[7]

  • Use Calibrated Pipettes: Ensure your pipettes are properly calibrated to dispense accurate volumes. Avoid pipetting very small volumes if possible.[7]

  • Prepare a Master Mix: When setting up reactions for many samples, prepare a master reaction mix to minimize pipetting variations between wells.[7]

  • Avoid Bubbles: Pipette gently against the wall of the microplate wells to prevent the formation of air bubbles, which can interfere with optical readings.[7]

Q6: My standard curve is not linear or has a poor correlation coefficient.

A6: This issue can arise from several factors:

  • Improper Standard Preparation: Ensure the 2-PG standards are prepared fresh and diluted accurately according to the protocol.[3] Use the assay buffer provided in the kit for all dilutions.

  • Incorrect Wavelength/Filter Settings: Double-check that the microplate reader is set to the correct excitation and emission wavelengths for fluorometric assays or the correct absorbance wavelength for colorimetric assays as specified in the kit's manual.[1][7]

  • Pipetting Errors: Inaccurate pipetting during the creation of the dilution series will directly impact the linearity of the curve.

  • Saturated Signal: If the highest standard concentrations give a flat response, they may be outside the linear range of the assay. Consider using a narrower range of standard concentrations.

Q7: I am seeing very low or no signal in my samples, but the standards are working.

A7: Low or no signal in samples can be due to:

  • Low Analyte Concentration: The 2-PG concentration in your sample may be below the detection limit of the assay.[6] Try concentrating your sample or increasing the amount of sample added to the well, ensuring it stays within the volume limits of the assay.[7]

  • Improper Sample Storage: 2-PG may degrade if samples are not stored correctly or have undergone multiple freeze-thaw cycles. Store samples at the recommended temperature and aliquot them to avoid repeated freezing and thawing.[7]

  • Presence of Inhibitors: Your sample may contain inhibitors of the enzymes used in the assay. See the section on interfering substances below.

Sample Preparation & Interferences

Q8: What is the correct procedure for preparing cell or tissue samples?

A8: For most enzymatic assays, the general procedure is as follows:

  • Homogenization: Homogenize cells (e.g., 1 x 10⁶) or tissue (e.g., 10 mg) in ice-cold assay buffer.[1][5]

  • Deproteinization: Proteins can interfere with the assay and should be removed. This is commonly done using 10 kDa spin filters.[3][7] Centrifuge the homogenate and pass the supernatant through the spin filter.

  • Collection: The flow-through contains the metabolites and can be assayed directly.[3]

Q9: My samples contain substances like EDTA, SDS, or thiols. Will these interfere with the assay?

A9: Yes, several common laboratory reagents can interfere with enzymatic assays. It is crucial to check the compatibility of your sample buffer with the chosen kit. If interfering substances are present, they should be removed through methods like dialysis, desalting, or sample precipitation.[10]

Mass Spectrometry (LC-MS/MS)

Q10: How can I improve the sensitivity and specificity of my LC-MS/MS method for 2-PG?

A10: Phosphorylated carbohydrates like 2-PG can be challenging to analyze due to their high polarity.[11]

  • Chromatography: Hydrophilic Interaction Chromatography (HILIC) is often preferred for retaining and separating highly polar metabolites like 2-PG.[11]

  • Detection Mode: Using a triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for targeted quantification.[11]

  • Derivatization: Chemical derivatization can sometimes be used to improve the stability and ionization efficiency of phosphorylated molecules, though this adds complexity to the workflow.[12]

Q11: How do I distinguish 2-PG from its isomer, 3-PG, which has the same mass?

A11: Since 2-PG and 3-PG are mass isomers, they cannot be differentiated by mass spectrometry alone. A robust chromatographic separation is essential. A well-optimized LC method (such as HILIC) can separate the isomers based on their slightly different physicochemical properties, allowing them to be individually quantified by the mass spectrometer.[4]

Data Presentation

Table 1: Comparison of Common 2-PG Quantification Methods

FeatureEnzymatic Assay (Fluorometric/Colorimetric)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Coupled enzyme reactions leading to a signalSeparation by chromatography, detection by mass
Specificity Generally high, but can be susceptible to interference from other metabolites or enzyme inhibitors.[4]High; can distinguish between isomers like 2-PG and 3-PG with proper chromatography.[4]
Sensitivity Fluorometric: ~3 µM[6] or ~20-50 pmol/well.[1] Colorimetric: ~2 nmol/well.[1]Very high, often in the low µM to nM range, depending on the instrument and method.
Throughput High (96-well plate format).[3]Lower; samples are run sequentially.
Equipment Microplate reader (spectrophotometer or fluorometer).[1]LC-MS/MS system.[4]
Expertise Relatively simple and routine.Requires significant expertise in instrument operation and data analysis.

Table 2: Common Interfering Substances in Enzymatic Assays

SubstanceInhibitory ConcentrationRecommendation
Thiols (e.g., DTT, β-mercaptoethanol)> 10 µMRemove from sample via dialysis or other cleanup methods.[3]
EDTA> 0.5 mMAvoid in sample preparation buffer if possible.[7]
SDS> 0.2%Remove via sample cleanup procedures.[7]
Sodium Azide> 0.2%Avoid use as a preservative in samples.[7]
Tween-20 / NP-40> 1%Dilute sample to reduce concentration below inhibitory level.[7]
PyruvateVariesUse a sample background control well (without enzyme) to subtract endogenous signal.[5]

Experimental Protocols

Protocol 1: General Methodology for a Fluorometric Enzymatic 2-PG Assay

This protocol is a generalized summary based on commercially available kits.[1][3] Always refer to the specific manual for your assay kit.

  • Reagent Preparation: Prepare Assay Buffer, 2-PG Standards, and other kit components as directed. Allow buffer to come to room temperature before use.

  • Standard Curve Preparation: Create a dilution series of the 2-PG standard (e.g., 0, 50, 100, 150, 200, 250 pmole/well) in a 96-well black, flat-bottom plate. Adjust the final volume of each well to 50 µL with Assay Buffer.[1]

  • Sample Preparation: Prepare cell/tissue lysates as described in Q8. Add 1-50 µL of prepared sample to duplicate wells. For each sample, prepare a "Sample" well and a "Sample Blank" well. Adjust the final volume to 50 µL with Assay Buffer.

  • Reaction Mix Preparation: Prepare a master mix for the "Sample" reactions and another for the "Sample Blank" reactions. The "Sample" mix will contain all required enzymes (e.g., Converter, Developer, Probe), while the "Sample Blank" mix will omit the key enzyme that initiates the 2-PG-specific reaction (e.g., Enolase or Converter).[1][3]

  • Incubation: Add 50 µL of the appropriate Reaction Mix to each well. Mix gently and incubate for 30-60 minutes at 37°C, protected from light.[3]

  • Measurement: Read the fluorescence on a microplate reader at the recommended wavelengths (e.g., Ex/Em = 535/587 nm).[1]

  • Calculation:

    • Subtract the 0 standard reading from all other readings.

    • For each sample, subtract the "Sample Blank" reading from the "Sample" reading to get the corrected value.

    • Plot the standard curve and determine the concentration of 2-PG in the samples from this curve.

Visualizations

Enzymatic Assay Principle cluster_reaction Coupled Enzymatic Reactions cluster_reagents Key Reagents 2-PG 2-PG PEP PEP 2-PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Signal Signal Pyruvate->Signal Pyruvate Oxidase ADP ADP ADP->Pyruvate Probe Probe Probe->Signal O2 O2 O2->Signal

Caption: The enzymatic cascade for 2-PG quantification.

Troubleshooting_Workflow Start Low or No Signal in Samples CheckStandards Are standards working? Start->CheckStandards CheckReagents Check reagent prep, storage & expiration. Review protocol. CheckStandards->CheckReagents No SampleConcentration Is sample 2-PG concentration too low? CheckStandards->SampleConcentration Yes CheckReader Verify plate reader wavelength settings. CheckReagents->CheckReader ConcentrateSample Concentrate sample or increase volume used. SampleConcentration->ConcentrateSample Yes Interference Suspect inhibitors? SampleConcentration->Interference No Success Problem Resolved ConcentrateSample->Success SampleStorage Check sample storage & freeze-thaw cycles. Interference->SampleStorage No Cleanup Dilute sample or perform sample cleanup (e.g., desalting). Interference->Cleanup Yes Cleanup->Success

References

Technical Support Center: 2-Phosphoglyceric Acid (2-PGA) Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during 2-Phosphoglyceric acid (2-PGA) colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 2-PGA colorimetric assay?

A1: The 2-PGA colorimetric assay is a coupled enzymatic assay. In a series of reactions, 2-PGA is converted to phosphoenolpyruvate (PEP), which is then converted to pyruvate. Pyruvate is subsequently oxidized by pyruvate oxidase to produce a colorimetric signal, commonly measured at 570 nm.[1][2][3][4] The intensity of the color is directly proportional to the amount of 2-PGA in the sample.

Q2: What are the most common interfering substances in a 2-PGA assay?

A2: Common interfering substances include endogenous pyruvate, hemolysis (release of hemoglobin and other intracellular components from red blood cells), lipemia (high concentration of lipids), and high protein concentrations in the sample.[1][5]

Q3: How can I minimize interference from endogenous pyruvate?

A3: To account for endogenous pyruvate, it is crucial to run a parallel sample blank for each sample. This blank should contain all the reaction components except for the enzyme that converts 2-PGA to PEP (e.g., Enolase or a generic "2PG Enzyme Mix").[1][2][6] The reading from this blank is then subtracted from the reading of the complete reaction to determine the signal generated specifically from 2-PGA.

Q4: My sample is hemolyzed. Can I still use it for the 2-PGA assay?

A4: Hemolyzed samples are not recommended as they can significantly interfere with the assay. Hemoglobin has a broad absorbance spectrum that can overlap with the detection wavelength of the assay, leading to falsely elevated readings.[5] Additionally, red blood cells contain enzymes and other components that can interfere with the assay reactions. If possible, it is best to recollect non-hemolyzed samples. If recollection is not an option, a deproteinization step may help to remove hemoglobin, but results should be interpreted with caution.

Q5: What should I do if my sample is lipemic?

A5: Lipemic (cloudy) samples can cause interference by light scattering, leading to inaccurate absorbance readings.[5] To mitigate this, lipemic samples can be cleared by high-speed centrifugation (ultracentrifugation) to separate the lipids.[3] Alternatively, a deproteinization step can also help to remove lipids.

Troubleshooting Guides

Issue 1: High Background Signal in Blank Wells

High background in the reagent blank (containing all reagents but no sample) or sample blank can mask the true signal from 2-PGA.

Possible Cause Recommended Solution
Contaminated Reagents Use fresh, high-purity water and buffers for reagent preparation. Ensure pipette tips and microplates are clean and sterile.
Incorrect Reagent Preparation Double-check all calculations and dilutions for reagent preparation. Ensure all components are added in the correct order and volume.
Extended Incubation Time or Incorrect Temperature Adhere strictly to the incubation times and temperatures specified in the assay protocol. Over-incubation can lead to increased non-specific signal.[7]
Light Exposure (for light-sensitive probes) Protect the plate from light during incubation and reading if the assay uses a light-sensitive detection reagent.[2]
Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicate wells or experiments can compromise the validity of your data.

Possible Cause Recommended Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use appropriate pipetting techniques to ensure accurate and consistent volumes are dispensed.
Inadequate Mixing Mix the contents of each well thoroughly after adding reagents, either by gentle shaking or by pipetting up and down.
Temperature Gradients Across the Plate Ensure the entire microplate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface.
"Edge Effects" in the Microplate To minimize evaporation and temperature variations at the edges of the plate, avoid using the outermost wells. Alternatively, fill the outer wells with water or buffer.
Issue 3: Sample Readings are Outside the Linear Range of the Standard Curve

If the absorbance values of your samples are higher than the highest standard or lower than the lowest standard, the calculated concentrations will be inaccurate.

Possible Cause Recommended Solution
Sample Concentration is Too High Dilute the sample in the assay buffer and re-run the assay. Ensure the dilution factor is accounted for in the final concentration calculation.
Sample Concentration is Too Low Concentrate the sample if possible. Alternatively, if using a fluorometric version of the assay, it may offer higher sensitivity.[2]

Summary of Potential Interferents and Mitigation Strategies

Interferent Mechanism of Interference Mitigation Strategy Quantitative Considerations (General Guidance)
Endogenous Pyruvate Pyruvate is a downstream product in the assay; its presence in the sample leads to a false-positive signal.[1]Run a sample blank (without the initial enzyme) for each sample and subtract the background reading.Normal blood pyruvate levels are around 0.08-0.16 mmol/L.[8] Elevated levels in certain pathological conditions can cause significant interference.
Hemolysis (Hemoglobin) Spectral interference due to hemoglobin absorbance at or near the assay wavelength (typically 570 nm).[5] Release of intracellular enzymes and metabolites.Use non-hemolyzed samples. If unavoidable, perform sample deproteinization.Hemolysis is often visually detectable. Even slight hemolysis can alter results for some analytes.[9] Many clinical labs reject samples with a hemolysis index corresponding to hemoglobin concentrations above a certain threshold (e.g., >45 mg/dL).[5]
Lipemia (Lipids) Light scattering by lipid particles increases the absorbance reading, leading to falsely elevated results.[5]Clear the sample by ultracentrifugation.[3] Perform sample deproteinization.Lipemia can be visually observed as turbidity. It can cause significant interference when triglyceride levels exceed 400 mg/dL.[3]
High Protein Concentration Proteins can interfere with enzymatic reactions or cause precipitation during the assay.Deproteinize the sample prior to the assay using methods like perchloric acid (PCA) or trichloroacetic acid (TCA) precipitation.Serum and tissue homogenates have high protein concentrations that generally require deproteinization for accurate measurement of small molecules.

Experimental Protocols

Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)

This protocol is a general guideline for removing proteins from biological samples.

Materials:

  • Ice-cold 4 M Perchloric Acid (PCA)

  • Ice-cold 2 M Potassium Hydroxide (KOH)

  • pH paper or pH meter

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Prepare your sample (e.g., serum, tissue homogenate, cell lysate) and keep it on ice.

  • Protein Precipitation: Add ice-cold 4 M PCA to your sample to a final concentration of 1 M. Vortex briefly to ensure thorough mixing.

  • Incubation: Incubate the mixture on ice for 5-15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube.

  • Neutralization: Add ice-cold 2 M KOH to the supernatant. A common starting point is to add a volume of 2 M KOH that is 34% of the supernatant volume. Mix well. Carbon dioxide may evolve, so vent the tube.

  • pH Adjustment: Check the pH of the sample using pH paper or a pH meter. The target pH is between 6.5 and 8.0. If necessary, adjust the pH with small additions of 0.1 M KOH or 0.1 M PCA.

  • Precipitate Removal: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Final Sample: The resulting supernatant is the deproteinized sample, ready for use in the 2-PGA assay. Remember to account for the dilution factor in your final calculations.

Protocol 2: General this compound Colorimetric Assay

This is a generalized protocol and should be adapted based on the specific instructions of the commercial kit being used.

Materials:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 570 nm

  • 2-PGA standards

  • Assay Buffer

  • Enzyme Mix (containing the necessary enzymes for the coupled reaction)

  • Probe/Developer (for color generation)

  • Deproteinized samples

Procedure:

  • Standard Curve Preparation: Prepare a series of 2-PGA standards by diluting the stock standard in Assay Buffer. A typical range might be 0 to 10 nmol/well.

  • Sample and Control Setup:

    • Add 50 µL of each standard, deproteinized sample, and controls to separate wells of the 96-well plate.

    • For each sample, prepare a "sample blank" well containing 50 µL of the sample.

  • Reaction Initiation:

    • Prepare a Reaction Mix containing the Enzyme Mix and Probe/Developer according to the kit's instructions.

    • Add 50 µL of the Reaction Mix to the standard and sample wells.

    • Prepare a "Blank Reaction Mix" that omits the initial enzyme (e.g., Enolase). Add 50 µL of this mix to the "sample blank" wells.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes). Protect the plate from light if required.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the 0 standard (reagent blank) from all standard and sample readings.

    • For each sample, subtract the absorbance of its corresponding "sample blank" from the sample's absorbance.

    • Plot the standard curve and determine the concentration of 2-PGA in the samples from the curve.

Visualizations

Assay_Principle PGA2 2-Phosphoglycerate (2-PGA) PEP Phosphoenolpyruvate (PEP) PGA2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Signal Colorimetric Signal (OD 570 nm) Pyruvate->Signal Pyruvate Oxidase Troubleshooting_Workflow Start High Background Signal Check_Reagents Check Reagents for Contamination Start->Check_Reagents Check_Procedure Review Assay Protocol Start->Check_Procedure Sample_Issue Investigate Sample-Specific Interference Start->Sample_Issue Solution_Reagents Use Fresh/Sterile Reagents Check_Reagents->Solution_Reagents Solution_Procedure Adhere to Incubation Time/Temp Check_Procedure->Solution_Procedure Solution_Sample Run Sample Blank / Deproteinize Sample_Issue->Solution_Sample Sample_Preparation_Workflow Start Biological Sample (Serum, Lysate) Check_HIL Visual Inspection for Hemolysis/Lipemia Start->Check_HIL Deproteinize Perform Deproteinization (e.g., PCA) Check_HIL->Deproteinize HIL Present or High Protein Assay Proceed to 2-PGA Assay Check_HIL->Assay Sample is Clear Reject Consider Sample Rejection Check_HIL->Reject Severe HIL Deproteinize->Assay

References

Technical Support Center: Resolving 2-PGA and 3-PGA Chromatographic Peaks

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for improving the chromatographic resolution of 2-phosphoglyceric acid (2-PGA) and 3-phosphoglyceric acid (3-PGA). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of these critical metabolic isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate 2-PGA and 3-PGA?

2-PGA and 3-PGA are structural isomers with the same molecular weight and charge, differing only in the position of the phosphate group on the glycerate backbone. This subtle structural difference makes their separation by conventional chromatographic techniques, such as standard reversed-phase HPLC, difficult. Achieving baseline resolution requires specialized chromatographic modes that can exploit minor differences in their polarity and interaction with the stationary phase.

Q2: What are the most effective chromatographic techniques for separating 2-PGA and 3-PGA?

Several advanced chromatographic techniques have proven effective for the separation of 2-PGA and 3-PGA. These include:

  • Mixed-Mode Chromatography: This technique utilizes stationary phases with multiple interaction modes, such as anion-exchange and hydrophilic interaction liquid chromatography (HILIC). This allows for enhanced selectivity towards polar and ionic compounds like 2-PGA and 3-PGA.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of highly polar compounds. It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

  • Ion-Pair Chromatography (IPC): IPC involves adding an ion-pairing reagent to the mobile phase. This reagent forms a neutral ion-pair with the charged analytes, allowing for their retention and separation on a reversed-phase column.

Q3: Can I use mass spectrometry (MS) to differentiate between 2-PGA and 3-PGA without chromatographic separation?

No, mass spectrometry alone cannot differentiate between 2-PGA and 3-PGA. As isomers, they have identical molecular weights and will produce the same mass-to-charge ratio (m/z) in a mass spectrometer. Therefore, effective chromatographic separation is essential prior to MS detection for their individual quantification.

Troubleshooting Guides

Poor resolution and problematic peak shapes are common issues when separating 2-PGA and 3-PGA. The following guides provide a systematic approach to troubleshooting these challenges.

Issue 1: Poor Resolution Between 2-PGA and 3-PGA Peaks

If you are experiencing co-elution or insufficient separation between your 2-PGA and 3-PGA peaks, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution cluster_MobilePhase Mobile Phase Optimization cluster_StationaryPhase Stationary Phase Evaluation cluster_Temperature Temperature Adjustment cluster_MethodChange Alternative Method Start Poor Resolution Optimize_Mobile_Phase Optimize Mobile Phase Start->Optimize_Mobile_Phase Check_Stationary_Phase Evaluate Stationary Phase Optimize_Mobile_Phase->Check_Stationary_Phase No Improvement Adjust_pH Adjust pH Optimize_Mobile_Phase->Adjust_pH Adjust_Temperature Adjust Column Temperature Check_Stationary_Phase->Adjust_Temperature No Improvement Check_Column_Type Confirm Appropriate Column (Mixed-Mode, HILIC) Check_Stationary_Phase->Check_Column_Type Method_Change Consider Alternative Method Adjust_Temperature->Method_Change Increase_Temp Increase Temperature Adjust_Temperature->Increase_Temp Decrease_Temp Decrease Temperature Adjust_Temperature->Decrease_Temp Switch_Mode Switch Chromatographic Mode (e.g., HILIC to IPC) Method_Change->Switch_Mode Resolved Resolution Improved Modify_Organic_Solvent Modify Organic Solvent % Adjust_pH->Modify_Organic_Solvent If applicable Add_Ion_Pair Add/Change Ion-Pair Reagent Modify_Organic_Solvent->Add_Ion_Pair For IPC Add_Ion_Pair->Resolved Success Column_Health Check Column Health Check_Column_Type->Column_Health Column_Health->Resolved Success Increase_Temp->Resolved Success Decrease_Temp->Resolved Success Switch_Mode->Resolved Success Peak_Tailing cluster_System System-Wide Issues cluster_Analyte Analyte-Specific Issues Start Peak Tailing Observed Check_All_Peaks Does it affect all peaks? Start->Check_All_Peaks System_Issue System-wide Issue Check_All_Peaks->System_Issue Yes Analyte_Specific_Issue Analyte-Specific Issue Check_All_Peaks->Analyte_Specific_Issue No Check_Frit Check for Blocked Frit System_Issue->Check_Frit Adjust_pH_Tailing Adjust Mobile Phase pH Analyte_Specific_Issue->Adjust_pH_Tailing Symmetrical_Peaks Symmetrical Peaks Achieved Check_Connections Check for Dead Volume Check_Frit->Check_Connections Check_Connections->Symmetrical_Peaks Resolved Increase_Buffer Increase Buffer Strength Adjust_pH_Tailing->Increase_Buffer Use_Endcapped_Column Use End-Capped Column Increase_Buffer->Use_Endcapped_Column Use_Endcapped_Column->Symmetrical_Peaks Resolved

Technical Support Center: Fluorometric 2-Phosphoglyceric Acid Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing fluorometric 2-Phosphoglyceric acid (2-PG) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a fluorometric this compound (2-PG) assay?

A fluorometric 2-PG assay is a method to measure the concentration of this compound, a key intermediate in the glycolysis pathway.[1][2] In a typical assay, 2-PG is converted to phosphoenolpyruvate (PEP) by the enzyme enolase. PEP is then converted to pyruvate. Pyruvate is subsequently oxidized in a reaction that generates a fluorescent product.[2][3] The intensity of the fluorescence is directly proportional to the amount of 2-PG present in the sample.[2][3] The common excitation and emission wavelengths for the resulting fluorophore are around 535 nm and 587 nm, respectively.[1][3]

Q2: What are the primary sources of high background fluorescence in this assay?

High background fluorescence can stem from several sources, broadly categorized as:

  • Reagent-based background: The fluorescent probe itself may have some intrinsic fluorescence or can degrade over time, leading to a higher baseline signal.[4] Some assay kits recommend using a fraction of the probe for fluorometric assays compared to colorimetric ones to mitigate this.[1]

  • Sample-based background: Endogenous compounds in the sample can be fluorescent (autofluorescence) or can interfere with the assay chemistry.[4][5][6] Pyruvate present in the sample is a known interferent as it is an intermediate in the detection reaction, leading to signal generation not proportional to the 2-PG concentration.[1][3]

  • Procedural issues: Inadequate washing, contamination of reagents, or using inappropriate microplates (e.g., clear bottom instead of black plates for fluorescence) can contribute to high background.[4][6][7]

Q3: How can I correct for background signal from my sample?

To correct for sample-specific background, it is recommended to prepare a parallel sample well that serves as a background control.[1][8] This control well should contain all the reaction components except for the enzyme that initiates the specific reaction for 2-PG (e.g., Enolase or a specific "Enzyme Mix").[3][8] By subtracting the fluorescence reading of this background control well from the reading of the actual sample well, you can account for the signal generated by interfering substances like endogenous pyruvate.[1][3]

Troubleshooting Guide

Issue 1: High Background Signal in "Blank" (No 2-PG) Wells

This issue points to a problem with the assay reagents or the general assay conditions.

Potential Cause Recommended Action
Fluorescent Probe Degradation or Concentration Use fresh probe or a new kit. Some protocols suggest warming the probe to dissolve any precipitates before use.[1][3][9] For fluorometric assays, it is often recommended to use a lower concentration of the probe (e.g., 1/10th) to reduce background.[1]
Contaminated Reagents Prepare fresh assay buffers and other reagents. Ensure that the water used for reconstitution is ultrapure.[3]
Inappropriate Microplate For fluorometric assays, use black, flat-bottom 96-well plates to minimize light scattering and well-to-well crosstalk.[3]
Light Leakage in Plate Reader Ensure the plate reader's light source and detectors are functioning correctly and that there is no external light leakage.[10]
Issue 2: High Background Signal in Sample Wells (but not in Blank)

This suggests that components within your sample are causing the high signal.

Potential Cause Recommended Action
Endogenous Pyruvate As a key intermediate in the reaction, pre-existing pyruvate in the sample will generate a signal. Prepare a sample background control well without the 2-PG specific enzyme mix to measure and subtract this background.[1][3]
Sample Autofluorescence Some biological samples naturally fluoresce. Run a control with just your sample in the assay buffer to quantify its intrinsic fluorescence and subtract this value if significant.[6][11]
Non-specific Binding of Assay Components This can occur if the sample is complex. Ensure proper sample preparation, including deproteinization, to remove components that might interfere.[8]

Experimental Protocols & Data

Protocol 1: Sample Preparation

Proper sample preparation is critical for accurate results.

  • Cells (Adherent or Suspension):

    • Harvest approximately 1 x 10^6 cells.[1][3][9]

    • Wash the cells with ice-cold PBS.

    • Homogenize the cell pellet in 200 µL of ice-cold 2-PG Assay Buffer.[1][3][9] This can be done using a Dounce homogenizer or by repeated pipetting.[9]

    • Centrifuge the homogenate at 12,000 rpm for 5 minutes at 4°C to pellet insoluble material.[1][3][9]

    • Collect the supernatant for use in the assay.[1][3][9]

  • Tissues:

    • Rapidly homogenize approximately 10 mg of tissue in 200 µL of ice-cold 2-PG Assay Buffer on ice.[1][3]

    • Centrifuge the homogenate at 12,000 x g for 5 minutes to remove debris.[3]

    • Collect the supernatant for the assay.

Note: For unknown samples, it is advisable to test several dilutions to ensure the readings fall within the linear range of the standard curve.[1][3][9]

Protocol 2: Standard Curve Preparation (Fluorometric)
  • Prepare a 25 µM 2-PG Standard Solution: Dilute a stock solution of 1 mM 2-PG by mixing 25 µL of the stock with 975 µL of ultrapure water.[3] This creates a standard of 25 pmol/µL.

  • Generate Standard Curve Points: Add the following volumes of the 25 µM standard solution to wells of a 96-well black plate.[3]

  • Adjust Volume: Add 2-PG Assay Buffer to each well to bring the total volume to 50 µL.[1][3]

2-PG Standard (25 µM) Volume (µL)Amount of 2-PG per well (pmol)
00 (Blank)
250
4100
6150
8200
10250
Protocol 3: Assay Reaction and Measurement
  • Prepare Reaction Mix: Prepare a master mix of the assay reagents (Assay Buffer, Probe, Converter, Developer, Enzyme Mix) according to the kit manufacturer's instructions.

  • Prepare Background Control Mix: For samples with suspected high background, prepare a separate mix that omits the 2-PG specific enzyme (e.g., "2PG Enzyme Mix").[3]

  • Add Reaction Mix: Add 50 µL of the Reaction Mix to each standard and sample well. Add 50 µL of the Background Control Mix to the corresponding sample background control wells.[1]

  • Incubate: Mix the contents of the wells thoroughly. Incubate the plate at room temperature for 40-60 minutes, protected from light.[1][3][8]

  • Measure Fluorescence: Read the fluorescence using a microplate reader at an excitation of ~535 nm and an emission of ~587 nm.[1][3]

  • Calculate Results: Subtract the fluorescence of the 0 pmol (Blank) standard from all readings. For samples, subtract the reading from the corresponding sample background control well. Plot the standard curve and determine the 2-PG concentration in your samples from this curve.[1]

Visual Guides

G cluster_glycolysis Glycolysis cluster_assay Assay Detection Reaction 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate (PEP) Phosphoenolpyruvate (PEP) 2-Phosphoglycerate->Phosphoenolpyruvate (PEP) Enolase Pyruvate Pyruvate Phosphoenolpyruvate (PEP)->Pyruvate Pyruvate_assay Pyruvate Fluorescent_Product Fluorescent Product (Ex/Em = 535/587 nm) Pyruvate_assay->Fluorescent_Product Oxidation Probe Non-Fluorescent Probe Probe->Fluorescent_Product

Caption: Enzymatic pathway for this compound conversion and assay detection.

G Start Start Assay Prep_Samples Prepare Samples and Standards (See Protocol 1 & 2) Start->Prep_Samples Add_Samples Add 50µL of Samples/Standards to 96-well Plate Prep_Samples->Add_Samples Prep_Reaction_Mix Prepare Reaction Mix (and Background Control Mix) Add_Samples->Prep_Reaction_Mix Add_Reaction_Mix Add 50µL of Reaction Mix to each well Prep_Reaction_Mix->Add_Reaction_Mix Incubate Incubate 40-60 min (Room Temp, Protected from Light) Add_Reaction_Mix->Incubate Measure Measure Fluorescence (Ex/Em = 535/587 nm) Incubate->Measure Analyze Analyze Data (Subtract Blanks, Plot Standard Curve) Measure->Analyze

Caption: General experimental workflow for the fluorometric 2-PG assay.

G High_Bkg High Background Signal? Blank_High High in Blank Wells? High_Bkg->Blank_High OK Signal OK High_Bkg->OK No Sample_High High in Sample Wells Only? Blank_High->Sample_High No Check_Reagents Check Reagents: - Use fresh probe - Prepare fresh buffers - Check for contamination Blank_High->Check_Reagents Yes Run_Sample_Bkg_Ctrl Run Sample Background Control: - Omit 2-PG specific enzyme - Subtract reading from sample Sample_High->Run_Sample_Bkg_Ctrl Yes Sample_High->OK No Check_Setup Check Setup: - Use black microplate - Verify plate reader settings Check_Reagents->Check_Setup Check_Autofluorescence Check for Autofluorescence: - Read sample in assay buffer alone Run_Sample_Bkg_Ctrl->Check_Autofluorescence

Caption: Troubleshooting logic for high background signal in 2-PG assays.

References

Degradation of 2-Phosphoglyceric acid during sample storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phosphoglyceric acid (2-PG). It addresses common issues encountered during sample storage and experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-PG) and why is its stability crucial?

This compound (2-PG) is a key intermediate in the glycolysis pathway, the metabolic process that converts glucose to pyruvate to generate energy.[1][2][3] The accurate quantification of 2-PG is essential for studying cellular metabolism, particularly in fields like cancer research where glycolytic pathways are often altered.[4] Degradation of 2-PG during sample storage can lead to inaccurate measurements, compromising experimental results and their interpretation.

Q2: What are the primary factors that influence the degradation of 2-PG in stored samples?

The stability of 2-PG, like other phosphorylated metabolites, is primarily affected by:

  • Temperature: Elevated temperatures can accelerate both enzymatic and non-enzymatic degradation.

  • pH: Extreme pH values can lead to the hydrolysis of the phosphate group. For optimal stability, a pH between 7 and 8 is recommended.[4]

  • Enzymatic Activity: Residual enzyme activity in the sample, particularly from enzymes like enolase and phosphoglycerate mutase, can alter 2-PG concentrations.[2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to sample degradation and should be avoided.

Q3: What are the recommended storage conditions for ensuring the stability of 2-PG in biological samples?

To maintain the integrity of 2-PG in biological samples, it is recommended to halt all metabolic activity as quickly as possible. This is typically achieved by snap-freezing the samples in liquid nitrogen immediately after collection. For long-term storage, temperatures of -80°C are advised. Storing samples in smaller aliquots is a good practice to prevent repeated freeze-thaw cycles.

Q4: How many times can I freeze and thaw my samples without significant 2-PG degradation?

While there is no specific data on the number of acceptable freeze-thaw cycles for 2-PG, it is a general best practice in metabolomics to avoid them altogether. Each cycle increases the risk of degradation of sensitive analytes. If repeated analysis is necessary, it is highly recommended to store samples in multiple smaller aliquots.

Q5: What are the known degradation pathways for this compound?

In a biological context, 2-PG is enzymatically converted to phosphoenolpyruvate (PEP) by the enzyme enolase as part of the glycolytic pathway.[2] It is also in equilibrium with 3-phosphoglyceric acid (3-PG) through the action of phosphoglycerate mutase.[2] During sample storage, if enzymatic activity is not properly quenched, these conversions can continue, leading to a decrease in 2-PG levels. Non-enzymatic degradation, such as hydrolysis of the phosphate group, can also occur, particularly under suboptimal storage conditions like elevated temperatures or extreme pH.

Troubleshooting Guides

Issue: Low or undetectable levels of 2-PG in my samples.

Possible Cause 1: Degradation of 2-PG during sample storage.

Inadequate storage conditions can lead to a significant loss of 2-PG.

Solution:

Ensure that your sample storage protocol adheres to the recommended best practices for metabolomics.

ParameterRecommendationRationale
Quenching Immediately snap-freeze in liquid nitrogen after collection.To halt enzymatic activity that can degrade 2-PG.
Storage Temperature -80°C for long-term storage.Minimizes both enzymatic and chemical degradation.
pH of Extraction Buffer Maintain a pH between 7.0 and 8.0.[4]The fluorometric probe used in some assays is unstable at high pH, and extreme pH can cause hydrolysis.[4]
Freeze-Thaw Cycles Avoid completely by storing in single-use aliquots.Repeated cycles can lead to the degradation of phosphorylated metabolites.

Possible Cause 2: Inefficient extraction of 2-PG from the sample matrix.

The protocol used for sample preparation may not be optimal for the extraction of polar metabolites like 2-PG.

Solution:

Follow a validated sample preparation protocol for the analysis of 2-PG in your specific sample type. A general protocol for cell culture samples is provided below.

Experimental Protocol: Sample Preparation for 2-PG Analysis from Cell Culture

This protocol outlines the steps for extracting metabolites, including 2-PG, from adherent cell cultures.

Materials:

  • Pre-chilled (-20°C) 80% methanol/water solution

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Culture: Grow cells to the desired confluency in a culture plate.

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled 80% methanol/water to each well.

    • Use a cell scraper to detach the cells and ensure they are suspended in the methanol solution.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Vortex the tube for 1 minute to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator.

  • Storage: Store the dried metabolite extract at -80°C until analysis.

  • Reconstitution: Before analysis, reconstitute the dried extract in a suitable solvent compatible with your analytical platform (e.g., water or a buffer at pH 7-8).[4]

Possible Cause 3: Analytical instrumentation issues.

Problems with the analytical instrument, such as a liquid chromatography-mass spectrometry (LC-MS) system, can lead to poor detection of 2-PG.

Solution:

Refer to the following troubleshooting table for common LC-MS issues.

SymptomPossible CauseSuggested Solution
No peak or very low signal Incorrect MS settings (e.g., polarity, ion source parameters).Ensure the MS method is optimized for the detection of negatively charged ions like 2-PG.
Sample concentration is below the limit of detection.Concentrate the sample or use a more sensitive instrument.
Clogged tubing or column.Systematically check for blockages and replace components as necessary.
Poor peak shape (tailing, fronting, or splitting) Incompatible injection solvent.The injection solvent should be weaker than the mobile phase to ensure good peak shape.
Column degradation.Replace the analytical column.
Inconsistent retention times Insufficient column equilibration between injections.Increase the equilibration time in your LC method.
Leak in the LC system.Check all fittings and connections for leaks.
Issue: High variability in 2-PG measurements between replicate samples.

Possible Cause 1: Inconsistent sample handling and preparation.

Variations in sample collection, quenching, or extraction can introduce significant variability in the measured 2-PG levels.

Solution:

Standardize all pre-analytical procedures. Ensure that all samples are treated identically and that timings for critical steps, such as quenching and extraction, are consistent across all replicates.

Possible Cause 2: Matrix effects in the analytical method.

Components in the sample matrix can interfere with the ionization of 2-PG in the mass spectrometer, leading to signal suppression or enhancement and, consequently, high variability.

Solution:

Perform a spike-and-recovery experiment to assess the impact of the sample matrix on the quantification of 2-PG. A detailed protocol is provided below.

Experimental Protocol: Spike-and-Recovery Experiment for 2-PG

This experiment helps to determine if the sample matrix is interfering with the accurate measurement of 2-PG.

Objective: To evaluate the accuracy of 2-PG quantification in a specific sample matrix.

Materials:

  • Pooled sample matrix (e.g., plasma, cell extract)

  • 2-PG standard of known concentration

  • Assay diluent (the same solvent used to prepare the standard curve)

Procedure:

  • Prepare a Spiking Solution: Create a concentrated stock solution of the 2-PG standard.

  • Spike the Sample:

    • Take two aliquots of your pooled sample matrix.

    • To one aliquot (the "spiked sample"), add a small volume of the 2-PG spiking solution to achieve a final concentration within the range of your standard curve.

    • To the other aliquot (the "unspiked sample"), add the same volume of assay diluent.

  • Prepare a Spiked Control:

    • Take an aliquot of the assay diluent.

    • Add the same amount of the 2-PG spiking solution as you added to the sample matrix.

  • Analysis: Analyze the unspiked sample, the spiked sample, and the spiked control using your established analytical method.

  • Calculate Recovery:

    • % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Concentration in Spiked Control] x 100

Interpretation of Results:

  • Recovery between 80-120%: Indicates that the sample matrix does not significantly interfere with the assay.

  • Recovery outside of 80-120%: Suggests the presence of matrix effects. Further optimization of the sample preparation method (e.g., through dilution or different extraction techniques) may be necessary.

Visualizations

3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase

Caption: Enzymatic conversion of this compound in glycolysis.

cluster_spike Spiked Sample cluster_unspiked Unspiked Sample cluster_control Spiked Control Sample Matrix Sample Matrix Spike with 2-PG Spike with 2-PG Sample Matrix->Spike with 2-PG Analyze Analyze Spike with 2-PG->Analyze Calculate Recovery Calculate Recovery Analyze->Calculate Recovery Sample Matrix_unspiked Sample Matrix Spike with 2-PG_unspiked Add Diluent Sample Matrix_unspiked->Spike with 2-PG_unspiked Analyze_unspiked Analyze Spike with 2-PG_unspiked->Analyze_unspiked Analyze_unspiked->Calculate Recovery Assay Diluent Assay Diluent Spike with 2-PG_control Spike with 2-PG_control Assay Diluent->Spike with 2-PG_control Spike with 2-PG Analyze_control Analyze_control Spike with 2-PG_control->Analyze_control Analyze Analyze_control->Calculate Recovery

Caption: Workflow for a spike-and-recovery experiment.

start Low or No 2-PG Signal check_storage Storage Conditions Correct? start->check_storage check_extraction Extraction Protocol Validated? check_storage->check_extraction Yes solution_storage Implement Recommended Storage (-80°C, no freeze-thaw) check_storage->solution_storage No check_analytical LC-MS Performance OK? check_extraction->check_analytical Yes solution_extraction Optimize Extraction Protocol check_extraction->solution_extraction No solution_analytical Troubleshoot LC-MS System check_analytical->solution_analytical No end 2-PG Signal Restored check_analytical->end Yes solution_storage->start solution_extraction->start solution_analytical->start

Caption: Troubleshooting workflow for low 2-PG detection.

References

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of 2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the mass spectrometry analysis of 2-Phosphoglyceric acid (2-PG).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. 2-PG is a small, polar, and phosphorylated molecule, making it particularly susceptible to matrix effects from endogenous components in biological samples like plasma, serum, and urine.[2] Common interfering substances include phospholipids, salts, and other metabolites.[1][3]

Q2: What is the gold-standard method to correct for matrix effects in this compound analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold-standard for correcting matrix effects. A SIL-IS, such as ¹³C₃-2-Phosphoglyceric acid, is chemically identical to the analyte but has a different mass. By adding a known amount of the SIL-IS to the sample before processing, it experiences the same matrix effects as the analyte. Therefore, the ratio of the analyte signal to the SIL-IS signal provides an accurate and precise quantification.[4]

Q3: What are the most common sources of matrix effects in plasma and urine samples for 2-PG analysis?

A3: In plasma and serum, phospholipids are a major source of matrix effects, particularly in electrospray ionization (ESI).[3][5] They can co-elute with 2-PG and suppress its ionization. Salts and other small endogenous molecules also contribute to matrix effects. In urine, the high salt content and variability in metabolite concentrations can significantly impact the ionization of 2-PG.

Q4: Can I use a different sample preparation method if I am seeing significant matrix effects with protein precipitation?

A4: Yes, if protein precipitation results in significant matrix effects, more rigorous sample cleanup methods are recommended. Solid-phase extraction (SPE) with specific cartridges designed to remove phospholipids (e.g., HybridSPE) can significantly reduce matrix interference.[6][7] Liquid-liquid extraction (LLE) can also be an effective alternative for cleaning up complex samples.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Ion Suppression 1. Co-elution with phospholipids: Phospholipids from plasma or serum samples are a common cause of ion suppression in ESI-MS.[3][5] 2. High salt concentration: Salts from the sample matrix (especially urine) or buffers can suppress ionization. 3. Suboptimal MS source conditions: Incorrect source parameters can lead to inefficient ionization.1. Improve sample preparation: Use a phospholipid removal plate or cartridge (e.g., HybridSPE) for plasma/serum samples.[6][7] For urine, consider dilution or a desalting step. 2. Optimize chromatography: Employ Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Chromatography (IPC) to better separate 2-PG from interfering matrix components.[9][10] 3. Optimize MS source parameters: Infuse a standard solution of 2-PG and adjust source voltage, gas flows, and temperatures to maximize signal intensity.
High Signal Variability / Poor Reproducibility 1. Inconsistent matrix effects: Variations in the composition of the biological matrix between samples can lead to fluctuating ion suppression or enhancement.[1] 2. Inconsistent sample preparation: Variability in extraction efficiency or sample handling can introduce errors.1. Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[4] 2. Automate sample preparation: If possible, use automated liquid handlers to ensure consistency in sample processing.
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Secondary interactions with the column: The phosphate group of 2-PG can interact with active sites on the column, leading to peak tailing. 2. Inappropriate injection solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[11] 3. Column contamination: Buildup of matrix components on the column can degrade performance.1. Modify mobile phase: For ion-pairing chromatography, optimize the concentration of the ion-pairing reagent. For HILIC, adjust the buffer concentration and pH. 2. Match injection solvent to mobile phase: Reconstitute the final extract in a solvent that is as close as possible in composition to the initial mobile phase. 3. Use a guard column and implement a column wash step: A guard column will protect the analytical column from strongly retained matrix components. A column wash with a strong solvent at the end of each run or batch can help maintain column performance.
No Peak Detected 1. Low concentration of 2-PG: The concentration in the sample may be below the limit of detection (LOD) of the method. 2. Degradation of 2-PG: The analyte may have degraded during sample collection, storage, or preparation. 3. Incorrect MS/MS transition: The selected precursor and product ions for monitoring 2-PG may not be optimal.1. Concentrate the sample: After extraction, evaporate the solvent and reconstitute in a smaller volume. 2. Ensure proper sample handling: Collect and store samples at low temperatures (e.g., -80 °C) and process them quickly to minimize enzymatic degradation. 3. Verify MS/MS parameters: Infuse a standard of 2-PG to determine the optimal precursor and product ions and their corresponding collision energies. A common transition for 2-PG is m/z 185 -> 97 in negative ion mode.

Quantitative Data Summary

The choice of sample preparation method significantly impacts the recovery of this compound and the extent of matrix effects. While specific quantitative data for 2-PG is limited in the literature, the following table summarizes the expected performance of common techniques based on the analysis of similar polar analytes.

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect (Ion Suppression/Enhancement) Key Advantages Key Disadvantages
Protein Precipitation (PPT) with Acetonitrile or Methanol60-80%[6][12]High suppression is common due to co-extraction of phospholipids and other endogenous components.[3][6]Simple, fast, and inexpensive.High potential for significant matrix effects, leading to poor accuracy and precision.[6]
Solid-Phase Extraction (SPE) - Phospholipid Removal>90%[6][7]Minimal suppression. Effectively removes phospholipids and other interferences.[6][7]Provides cleaner extracts, leading to improved sensitivity and reproducibility.More time-consuming and expensive than PPT; requires method development.
Liquid-Liquid Extraction (LLE) 70-90%[8]Moderate suppression. Can be optimized to remove specific interferences.Good for removing salts and some lipids.Can be labor-intensive and may have lower recovery for highly polar analytes.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma using Protein Precipitation

This protocol provides a basic method for the extraction of 2-PG from plasma. It is a quick but may require further optimization or a more advanced cleanup step if significant matrix effects are observed.

Materials:

  • Human plasma (K2-EDTA)

  • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

  • Methanol (MeOH), LC-MS grade, chilled to -20°C

  • Internal Standard (IS) solution (e.g., ¹³C₃-2-Phosphoglyceric acid in water)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of cold acetonitrile or methanol.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound using Ion-Pairing Chromatography

This protocol outlines a method using ion-pairing reversed-phase liquid chromatography, which is suitable for retaining and separating polar analytes like 2-PG.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Tributylamine (TBA) and 15 mM Acetic Acid in Water[13]

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: ESI

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (example):

    • 2-PG: Precursor m/z 185 -> Product m/z 97

    • ¹³C₃-2-PG (IS): Precursor m/z 188 -> Product m/z 99

  • Collision Energy: Optimize for your specific instrument (typically 15-25 eV).

Visualizations

Signaling Pathway

glycolysis G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG ThreePG 3-Phosphoglycerate BPG->ThreePG TwoPG This compound ThreePG->TwoPG PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma/Urine Sample Spike Spike with Stable Isotope-Labeled IS Plasma->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Method 1 SPE Solid-Phase Extraction (Phospholipid Removal) Spike->SPE Method 2 Evaporation Evaporation Precipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (HILIC or Ion-Pairing) Reconstitution->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data troubleshooting start Poor 2-PG Signal? check_is Is Internal Standard Signal also low? start->check_is matrix_effect Potential Matrix Effect check_is->matrix_effect Yes instrument_issue Potential Instrument Issue check_is->instrument_issue No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_effect->improve_cleanup optimize_chrom Optimize Chromatography (HILIC, Ion-Pairing) matrix_effect->optimize_chrom check_source Check & Optimize MS Source Parameters instrument_issue->check_source check_standard Check Standard Concentration & Stability instrument_issue->check_standard

References

Technical Support Center: 2-Phosphoglyceric Acid Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low yields in 2-Phosphoglyceric acid (2-PG) extraction protocols. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Low recovery of this compound (2-PG) can arise from various stages of the extraction process, from initial sample quenching to final analysis. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Inefficient Cell Lysis and Metabolite Extraction

Question: My 2-PG yield is consistently low across all samples. How can I determine if my cell lysis and extraction are complete?

Answer: Incomplete cell disruption is a primary cause of low metabolite recovery. The robust cell walls of organisms like yeast can be particularly challenging to lyse efficiently. Additionally, the choice of extraction solvent and method is critical for polar, phosphorylated compounds like 2-PG.

Troubleshooting Steps:

  • Evaluate Lysis Efficiency: After your standard lysis procedure, visually inspect the cell pellet under a microscope to check for intact cells. For a more quantitative assessment, you can perform a protein assay on the lysate and compare it to a sample subjected to a more rigorous lysis method (e.g., bead beating with multiple cycles).

  • Optimize Extraction Solvent and Temperature: The choice of solvent significantly impacts the recovery of polar metabolites.

    • Cold Solvent Extraction: A common method involves quenching and extraction with a cold solvent mixture like methanol:acetonitrile:water. While effective for many metabolites, studies have shown that for yeast, this method can result in lower concentrations of phosphorylated sugars and nucleotides compared to other methods[1].

    • Boiling Ethanol Extraction: For yeast and potentially other organisms with tough cell walls, a method involving quenching with cold methanol followed by extraction with boiling ethanol has been shown to yield higher concentrations of a broad range of metabolites, including phosphorylated intermediates[1].

  • Mechanical Disruption: For resilient cells, incorporate or enhance mechanical disruption methods such as:

    • Bead beating: Use appropriate bead size and material for your cell type. Ensure sufficient agitation time and cycles.

    • Sonication: Optimize sonication parameters (power, duration, pulse) while keeping the sample on ice to prevent degradation.

    • Homogenization: For tissues, ensure complete homogenization using a suitable homogenizer.

Issue 2: Analyte Degradation during Sample Preparation

Question: I suspect my 2-PG is degrading during the extraction process. What are the key factors to consider for stability?

Answer: 2-PG, like many phosphorylated intermediates, can be susceptible to enzymatic and chemical degradation. Rapid quenching of metabolic activity and maintaining appropriate conditions throughout the extraction are crucial.

Troubleshooting Steps:

  • Quenching Efficiency: The primary goal of quenching is to instantly halt all enzymatic activity.

    • Cold Methanol Quenching: This is a widely used method. For optimal results, ensure the methanol is sufficiently cold (e.g., -20°C to -40°C) and the volume is adequate to rapidly cool the sample[2][3]. The ratio of the quenching solution to the cell culture volume is important and should be optimized[2].

    • Fast Filtration: For suspension cell cultures, rapid filtration to remove extracellular media followed by immediate quenching in liquid nitrogen can be a highly effective method to preserve the intracellular metabolome[4]. This entire process should ideally be completed in under 15 seconds[4].

  • Temperature Control: Maintain low temperatures throughout the extraction process (unless using a validated heat-based extraction method) to minimize enzymatic activity and chemical degradation. Perform all centrifugation steps at low temperatures (e.g., 4°C).

  • pH of Extraction Solvent: The pH of the extraction solvent can influence the stability of phosphorylated compounds. While not extensively documented specifically for 2-PG, acidic conditions are often used to aid in protein precipitation and can help stabilize some phosphorylated metabolites. However, the optimal pH should be determined empirically if degradation is suspected.

  • Minimize Extraction Time: Prolonged extraction times can increase the risk of degradation. Optimize your protocol to be as efficient as possible. Studies have shown that for some sample types and metabolites, shorter vortexing times (e.g., 4 minutes) can yield comparable results to longer extractions (e.g., 60 minutes)[5].

Issue 3: Poor Recovery during Downstream Processing and Analysis

Question: My 2-PG signal is low during LC-MS/MS analysis, even when I expect it to be present. What could be causing this?

Answer: Issues with the analytical methodology, such as co-elution with isomers or matrix effects, can lead to apparent low yields.

Troubleshooting Steps:

  • Isomer Separation: 2-Phosphoglycerate (2-PG) and 3-Phosphoglycerate (3-PG) are structural isomers that are often difficult to separate chromatographically. If your chromatography does not resolve these two isomers, they will co-elute, and the MS/MS signal will be a composite of both. A method to deconvolute the peak areas of co-eluting isomers based on unique product ion ratios can be developed for accurate quantification[6].

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. This can help to correct for variations in extraction efficiency and matrix effects.

  • Matrix Effects: Components of the biological matrix can co-elute with 2-PG and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.

    • Sample Cleanup: Consider incorporating a solid-phase extraction (SPE) step to remove interfering substances.

    • Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may also reduce the analyte signal below the limit of detection.

  • Analyte Stability in Final Extract: Ensure the stability of 2-PG in the final extract and under the storage conditions prior to analysis. For the related compound 2,3-diphosphoglycerate, stability in human whole blood has been demonstrated for at least 8 hours at 4°C and for 96 days at -70°C[5]. It is reasonable to assume similar or better stability for 2-PG in a clean extract. Dried extracts should be stored at -80°C until analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for this compound?

A1: Specific recovery rates for 2-PG are not widely published across a variety of methods and matrices. However, for glycolytic intermediates in general, spike recoveries in cell extracts have been reported to range from 53% to 127%, with an average of 91% using an optimized LC-MS/MS method[6]. A study on metabolite extraction from whole blood, red blood cells, and plasma showed that for most polar metabolites, recovery was greater than 80-90%[5]. The actual recovery you can expect will depend heavily on your sample type, extraction protocol, and analytical method.

Q2: Which extraction solvent is best for 2-PG?

A2: There is no single "best" solvent, as the optimal choice depends on the biological matrix. For yeast, a methanol-quenching step followed by boiling ethanol extraction has shown superior results for phosphorylated metabolites compared to a one-step cold solvent extraction[1]. For mammalian cells and biofluids, cold solvent mixtures such as methanol:acetonitrile:water are commonly used with good recovery for polar metabolites[5].

Q3: How can I improve the separation of 2-PG and 3-PG in my LC method?

A3: Separating these isomers is challenging. You can try optimizing your chromatographic conditions, such as using a different column chemistry (e.g., HILIC), adjusting the mobile phase composition and pH, or using a shallower gradient. If baseline separation cannot be achieved, implementing a deconvolution method based on unique product ion ratios in your MS/MS analysis is an effective strategy for accurate quantification[6].

Q4: Can I store my samples before extraction? If so, how?

A4: Yes, but proper storage is critical. After harvesting, samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C to halt metabolic activity. This ensures the integrity of the metabolite profile until you are ready to perform the extraction.

Quantitative Data Presentation

Table 1: Comparison of Metabolite Recovery in Yeast Using Two Different Extraction Methods

Metabolite ClassCold-Solvent Extraction (Relative Concentration)Methanol-Quenching & Boiling Ethanol Extraction (Relative Concentration)Observation
Amino AcidsSimilarSimilarBoth methods yield comparable results for amino acids.
Organic AcidsSimilarSimilarBoth methods yield comparable results for organic acids.
Phosphorylated SugarsSignificantly LowerSignificantly HigherBoiling ethanol extraction is more efficient for this class of metabolites in yeast[1].
NucleotidesSignificantly LowerSignificantly HigherBoiling ethanol extraction is more efficient for this class of metabolites in yeast[1].

Table 2: Reported Spike Recoveries for Glycolytic Intermediates in Cell Extracts

MetaboliteAverage Spike Recovery (%)
Glycolytic Intermediates (average)91
Range of Recoveries53 - 127
Data from an optimized UPLC/ESI-MS/MS method[6].

Experimental Protocols

Protocol 1: Extraction of Glycolytic Intermediates for LC-MS/MS Analysis

This protocol is adapted from a method developed for the rapid quantification of glycolytic intermediates[6].

1. Sample Quenching and Cell Lysis:

  • Rapidly quench metabolic activity by your chosen method (e.g., fast filtration and immersion in liquid nitrogen, or addition of a cold solvent).

  • For adherent cells, aspirate the medium and wash the cells with cold saline before adding a cold extraction solvent.

  • For suspension cells or tissues, ensure rapid homogenization or lysis in a cold solvent.

2. Metabolite Extraction:

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) containing any internal standards to the cell pellet or tissue homogenate.

  • Vortex thoroughly to ensure complete extraction.

  • Incubate on ice or at a low temperature for a defined period (e.g., 15-30 minutes) with intermittent vortexing.

3. Phase Separation (Optional but Recommended):

  • For a cleaner extract, a liquid-liquid extraction can be performed. Add HPLC-grade chloroform to your aqueous extract.

  • Vortex and centrifuge to separate the phases.

  • The upper aqueous phase will contain the polar metabolites, including 2-PG.

4. Sample Preparation for Analysis:

  • Transfer the aqueous phase to a new tube.

  • Dry the extract using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for your LC-MS/MS analysis (e.g., the initial mobile phase).

  • Centrifuge to pellet any remaining debris before transferring to an autosampler vial.

Protocol 2: Methanol-Quenching and Boiling-Ethanol Extraction from Yeast

This protocol is based on a comparative study of yeast metabolomics methods[1].

1. Quenching:

  • Rapidly transfer a defined volume of yeast culture to a tube containing cold methanol (e.g., -40°C) to achieve a final methanol concentration that effectively quenches metabolism without causing excessive leakage (e.g., 60% v/v).

  • Centrifuge at a low temperature to pellet the cells.

2. Extraction:

  • To the cell pellet, add a pre-heated solution of 75% ethanol (95°C).

  • Incubate at 95°C for a short period (e.g., 3 minutes) to extract the metabolites.

  • Immediately cool the samples on ice.

3. Sample Clarification:

  • Centrifuge at high speed and low temperature to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

4. Preparation for Analysis:

  • Dry the supernatant using a vacuum evaporator.

  • Resuspend the dried extract in a suitable solvent for your analytical platform.

Visualizations

Glycolysis_Pathway Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Hexokinase Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Fructose-6-phosphate->Fructose-1,6-bisphosphate Phosphofructokinase Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Fructose-1,6-bisphosphate->Glyceraldehyde-3-phosphate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-phosphate->1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate Kinase 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase Extraction_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Points Sample_Collection 1. Sample Collection (Cells/Tissue) Quenching 2. Quenching (e.g., Cold Methanol / Liquid N2) Sample_Collection->Quenching Lysis_Extraction 3. Cell Lysis & Extraction (e.g., Boiling Ethanol / Sonication) Quenching->Lysis_Extraction Low_Yield2 Analyte Degradation Quenching->Low_Yield2 Clarification 4. Clarification (Centrifugation) Lysis_Extraction->Clarification Low_Yield1 Incomplete Lysis Lysis_Extraction->Low_Yield1 Drying_Reconstitution 5. Drying & Reconstitution Clarification->Drying_Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Drying_Reconstitution->LC_MS_Analysis Low_Yield3 Poor Recovery LC_MS_Analysis->Low_Yield3

References

Non-specific enzyme activity in 2-Phosphoglyceric acid assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific enzyme activity and other sources of interference in 2-Phosphoglyceric acid (2-PG) assays.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of a typical this compound (2-PG) assay?

A1: Most 2-PG assays are coupled enzymatic assays. The core principle involves a series of reactions where the concentration of 2-PG is the limiting factor. In a common setup, 2-PG is converted to phosphoenolpyruvate (PEP) by the enzyme enolase. PEP is then used in subsequent reactions that ultimately generate a detectable signal, such as a colored or fluorescent product. The intensity of this signal is directly proportional to the amount of 2-PG in the sample.

Q2: I am observing a high background signal in my "no sample" (reagent blank) control. What are the possible causes and how can I fix it?

A2: A high signal in your reagent blank points to an issue with the assay components themselves. Potential causes include contamination of reagents with the analyte or other enzymes, or degradation of reagents leading to non-specific signal generation.

Troubleshooting Steps:

  • Reagent Contamination:

    • Prepare fresh reagents, including the assay buffer and enzyme mixes.

    • Use new, sterile labware for each experiment to avoid cross-contamination.

    • If you suspect contamination in a particular enzyme, try a new lot from the supplier.

  • Reagent Degradation:

    • Ensure all reagents are stored at the recommended temperatures and are within their expiration dates.

    • Avoid repeated freeze-thaw cycles of enzyme solutions and other sensitive components.

Q3: My sample blank (containing the sample but not the primary enzyme, enolase) shows a high signal. What does this indicate?

A3: A high signal in the sample blank strongly suggests the presence of interfering substances within your biological sample. This can be due to endogenous enzyme activity or chemical interference.

Potential Causes and Solutions:

  • Endogenous Enzyme Activity: Your sample may contain enzymes that can act on the substrates in the coupling reaction, leading to a false positive signal.

    • Solution: Deproteinize your sample prior to the assay to remove all enzymatic activity. A common and effective method is perchloric acid (PCA) precipitation.

  • Chemical Interference: The sample may contain molecules that directly react with the detection reagents or inhibit the coupling enzymes. For example, in assays that produce hydrogen peroxide, reducing agents in the sample can interfere with the final detection step.[1]

    • Solution: Sample deproteinization can also help remove some chemical interferents. Additionally, running a dilution series of your sample can help determine if the interference is concentration-dependent.

Q4: Could the coupling enzymes (pyruvate kinase, pyruvate oxidase) be acting on other molecules in my sample, leading to a non-specific signal?

A4: While the coupling enzymes used in these assays are generally specific, there is a possibility of them acting on other substrates if they are present in high concentrations in the sample.

  • Pyruvate Oxidase: This enzyme is highly specific for pyruvate. It shows minimal to no activity on related alpha-keto acids like α-ketoglutarate and oxaloacetate, or on other metabolites such as lactate and alanine.[2][3] However, some studies have shown it can react with certain aldehydes.[4]

  • Pyruvate Kinase: This enzyme is highly specific for its substrate, phosphoenolpyruvate (PEP).[5][6]

  • Enolase: Enolase is also highly specific for its substrate, 2-phosphoglycerate.[7][8]

Given the high specificity of these enzymes, significant non-specific activity on other sample metabolites is unlikely to be a primary source of error. It is more probable that interference comes from endogenous enzymes that can generate pyruvate or other intermediates in the coupled reaction pathway.

Troubleshooting Guides

Guide 1: High Background Signal

This guide provides a systematic approach to diagnosing and resolving high background signals in your 2-PG assay.

Experimental Workflow for Diagnosing High Background

start High Background Signal Observed reagent_blank Run 'Reagent Blank' (No Sample) start->reagent_blank high_reagent_blank High Signal in Reagent Blank? reagent_blank->high_reagent_blank sample_blank Run 'Sample Blank' (No Enolase) high_sample_blank High Signal in Sample Blank? sample_blank->high_sample_blank high_reagent_blank->sample_blank No reagent_issue Issue: Reagent Contamination/Degradation high_reagent_blank->reagent_issue Yes sample_issue Issue: Sample Interference high_sample_blank->sample_issue Yes end Proceed with Assay high_sample_blank->end No reagent_solution Solution: Prepare fresh reagents, use new labware. reagent_issue->reagent_solution sample_solution Solution: Deproteinize sample (see Protocol 1). sample_issue->sample_solution reagent_solution->end sample_solution->end

Caption: Troubleshooting workflow for high background signal.

Guide 2: Sample-Related Interference

If you have identified that your sample is the source of the interference, the following steps can help you resolve the issue.

Decision Tree for Sample Treatment

start Sample Interference Confirmed deproteinize Deproteinize Sample (Protocol 1) start->deproteinize run_assay Run Assay with Deproteinized Sample deproteinize->run_assay issue_resolved Interference Resolved? run_assay->issue_resolved yes Proceed with Analysis issue_resolved->yes Yes no Consider Alternative Sample Prep or Assay issue_resolved->no No

Caption: Decision tree for treating sample interference.

Experimental Protocols

Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)

This protocol describes a reliable method for removing proteins from biological samples, which can eliminate interference from endogenous enzyme activity.[9][10]

Materials:

  • Perchloric Acid (PCA), 1 M, ice-cold

  • Potassium Hydroxide (KOH), 2 M, ice-cold

  • Microcentrifuge

  • pH paper or pH meter

Procedure:

  • Sample Preparation: Start with a clear protein sample after homogenization and centrifugation. Keep samples on ice.

  • Protein Precipitation: Add an equal volume of ice-cold 1 M PCA to your sample. For example, add 100 µL of 1 M PCA to 100 µL of sample. Vortex briefly.

  • Incubation: Incubate the mixture on ice for 5-10 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean tube.

  • Neutralization: Add ice-cold 2 M KOH to the supernatant. A common starting point is to add a volume of 2 M KOH that is 34% of the supernatant volume (e.g., 34 µL of 2 M KOH to 100 µL of supernatant).[10] This will neutralize the sample and precipitate the excess PCA.

  • pH Adjustment: Check the pH of the sample using pH paper or a pH meter. The target pH is between 6.5 and 8.0. If necessary, adjust the pH with small additions of 0.1 M KOH or 0.1 M PCA.

  • Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated potassium perchlorate.

  • Sample Recovery: Collect the supernatant. This deproteinized sample can now be used in your 2-PG assay. Remember to account for the dilution factor in your final calculations.

Data Presentation

Table 1: Substrate Specificity of Pyruvate Oxidase

This table summarizes the relative activity of pyruvate oxidase from a microbial source with various substrates. This demonstrates the high specificity of the enzyme for pyruvate.

Substrate (50mM)Relative Activity (%)
Pyruvate100
α-Ketobutyrate5.8
α-Ketoglutarate0
Oxaloacetate0
DL-Lactate0
Acetate0
Acetoacetate0
L-Alanine0
L-Aspartate0
(Data adapted from TOYOBO USA technical specifications for Pyruvate Oxidase from a microorganism)[2]
Table 2: Common Interferents in Peroxidase-Based Assays

Many 2-PG assays use a final detection step involving horseradish peroxidase (HRP). This table lists common substances that can interfere with HRP-based detection.

Interfering SubstanceEffect on Assay
Ascorbic Acid (>0.2%)Reduces signal (antioxidant)
Sodium Azide (>0.2%)Inhibits HRP
EDTA (>0.5 mM)Can chelate metal ions required by enzymes
SDS (>0.2%)Can denature enzymes
NP-40 and Tween-20 (>1%)Can interfere with enzyme activity
(Data adapted from Abcam troubleshooting guide for enzymatic assay kits)[11]

Signaling Pathway and Workflow Diagrams

This compound Assay Principle

2-PG 2-Phosphoglycerate PEP Phosphoenolpyruvate 2-PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase H2O2 Hydrogen Peroxide Pyruvate->H2O2 Pyruvate Oxidase Signal Colorimetric/Fluorometric Signal H2O2->Signal Peroxidase + Probe

Caption: The enzymatic cascade of a typical 2-PG assay.

References

Technical Support Center: 2-Phosphoglyceric Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the effects of pH on the stability of 2-Phosphoglyceric acid (2-PG) and the kinetics of enzymes that metabolize it, primarily Phosphoglycerate Mutase (PGM) and Enolase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound solutions?

While detailed studies on the non-enzymatic degradation of this compound across a wide pH range are not extensively documented, as a phosphomonoester, its stability is influenced by pH. Generally, phosphomonoesters are relatively stable around neutral pH. However, their hydrolysis can be catalyzed by acidic or alkaline conditions. For short-term storage and use in enzymatic assays, maintaining a pH between 6.0 and 8.0 is recommended to minimize non-enzymatic hydrolysis. Extreme pH values should be avoided during storage and handling to ensure the integrity of the substrate.

Q2: How does pH affect the activity of Phosphoglycerate Mutase (PGAM)?

The activity of Phosphoglycerate Mutase is highly sensitive to pH. The optimal pH for PGAM can vary depending on the source of the enzyme. For many mammalian enzymes, the optimal pH is near neutrality, typically in the range of 7.0 to 8.0. However, some studies have reported pH optima as low as 5.9. For certain bacterial PGAMs, activity can decrease dramatically at acidic pH. For instance, a pH change from 8.0 to 6.0 can lead to a significant reduction in activity.[1][2] It is crucial to consult the literature for the specific enzyme being used or to perform a pH profile experiment to determine the optimal pH for your assay conditions.

Q3: What is the optimal pH for Enolase activity?

Enolase also exhibits a distinct pH optimum. For human enolase, the optimal pH is approximately 6.5.[3] The activity of enolase decreases as the pH deviates from this optimum. When designing an experiment, it is important to use a buffer system that can reliably maintain the pH at or near 6.5 to ensure maximal enzyme activity.

Q4: Can the choice of buffer impact my enzyme kinetics results?

Yes, the choice of buffer can significantly influence enzyme activity and kinetic parameters.[4][5][6][7][8] Some buffer components can interact with the enzyme or essential cofactors. For example, Tris buffers are known to chelate metal ions, which can inhibit metalloenzymes.[4][8] Since Enolase is a metalloenzyme requiring magnesium ions for activity, using a buffer with low metal-binding capacity, such as HEPES, may be a better choice.[3] Phosphate buffers can inhibit some enzymes, particularly if phosphate is a product of the reaction.[8] It is always advisable to test different buffer systems to determine the most suitable one for your specific enzyme and assay.

Troubleshooting Guides

Issue 1: Low or No Phosphoglycerate Mutase (PGAM) Activity
Possible Cause Troubleshooting Step
Suboptimal pH Verify the pH of your assay buffer. The optimal pH for PGAM is often between 7.0 and 8.0 for the forward reaction (3-PG to 2-PG).[9] If your pH is too low (e.g., below 6.5), the enzyme activity may be significantly reduced.[1][2] Prepare fresh buffer and re-measure the pH.
Incorrect Buffer Composition Some buffer components can inhibit PGAM activity. Anionic molecules are known inhibitors.[10] If using a buffer with potential inhibitors, switch to a more inert buffer system like HEPES or MOPS and re-assay the activity.
Degraded Substrate If the this compound stock solution has been stored improperly (e.g., at extreme pH or for an extended period), it may have degraded. Prepare a fresh solution of 2-PG and repeat the assay.
Missing Cofactors Cofactor-dependent PGAM (dPGM) requires 2,3-bisphosphoglycerate (2,3-BPG) for activity.[10] Ensure that 2,3-BPG is included in the reaction mixture at the appropriate concentration.
Issue 2: Low or No Enolase Activity
Possible Cause Troubleshooting Step
Incorrect pH The optimal pH for human enolase is around 6.5.[3] If your assay pH is significantly higher or lower, you will observe reduced activity. Prepare a fresh buffer at the optimal pH and re-run the experiment.
Insufficient Divalent Cations Enolase is a metalloenzyme that requires divalent cations, typically Mg²⁺, for its catalytic activity.[3] Ensure that your assay buffer contains an adequate concentration of Mg²⁺. If your buffer contains chelating agents like EDTA, they may be sequestering the essential metal ions.
Buffer Interference As a metalloenzyme, enolase activity can be affected by buffers that chelate divalent cations, such as Tris.[4] Consider using a buffer like Bis-Tris Propane or HEPES, which have been shown to be suitable for enolase assays.
Fluoride Inhibition Fluoride is a known inhibitor of enolase. If your reagents or water source are contaminated with fluoride, it can lead to significantly reduced enzyme activity. Use high-purity water and reagents for your assay.

Quantitative Data

Table 1: Effect of pH on the Kinetic Parameters of Yeast Enolase

pHpKm for 2-PGkcat (s⁻¹)
5.85--
6.27Breaks-
>7.0Independent-
5.94-pKₐ₁
8.35-pKₐ₂

Data adapted from a study on yeast Mg-enolase. The pKm for 2-phosphoglycerate (PGA) shows a single break at pH 6.27 and is pH-independent above pH 7. The kcat profile reveals pKₐ values of 5.94 and 8.35.[11]

Table 2: pH Optima for Phosphoglycerate Mutase and Enolase from Various Sources

EnzymeSourceOptimal pHReference
Phosphoglycerate MutaseMammalian~7.0-8.0[9]
Phosphoglycerate MutaseBacillus subtilis~8.0-8.5[1][2]
EnolaseHuman6.5[3]
EnolaseChloroflexus aurantiacus6.5[12]

Experimental Protocols

Protocol 1: Coupled Assay for Phosphoglycerate Mutase (PGAM) Activity

This protocol measures the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) by coupling the reaction to the enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH) reactions. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.6

  • 3-Phosphoglyceric Acid (3-PGA) solution

  • Adenosine 5'-diphosphate (ADP) solution

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution

  • Magnesium sulfate (MgSO₄) solution

  • Potassium chloride (KCl) solution

  • 2,3-Diphospho-D-Glyceric Acid (DPGA) solution

  • Enolase

  • Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) enzyme mix

  • PGAM enzyme sample

Procedure:

  • Prepare a reaction mixture containing the assay buffer, 3-PGA, ADP, NADH, MgSO₄, KCl, DPGA, enolase, and PK/LDH mix in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the PGAM enzyme sample.

  • Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of NADH consumption from the linear portion of the absorbance curve.

Protocol 2: Enolase Activity Assay

This protocol measures the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP). The production of PEP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, and the oxidation of NADH is monitored at 340 nm.

Materials:

  • Assay Buffer: 100 mM Triethanolamine, pH 7.4

  • This compound (2-PG) solution

  • Adenosine 5'-diphosphate (ADP) solution

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution

  • Magnesium sulfate (MgSO₄) solution

  • Potassium chloride (KCl) solution

  • Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) enzyme mix

  • Enolase enzyme sample

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, 2-PG, ADP, NADH, MgSO₄, KCl, and the PK/LDH enzyme mix.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enolase enzyme sample.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Determine the rate of the reaction from the linear portion of the curve.

Visualizations

Glycolysis_Step 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase (PGM) Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase

Caption: Conversion of 3-Phosphoglycerate in Glycolysis.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Assay Buffer (adjust pH) B Prepare Substrate & Cofactor Solutions C Prepare Enzyme Dilution D Mix Buffer, Substrate, Cofactors & Coupling Enzymes C->D E Equilibrate to Assay Temperature D->E F Initiate with Enzyme E->F G Monitor Absorbance Change (e.g., 340 nm) F->G H Calculate Initial Velocity G->H I Determine Kinetic Parameters (Km, Vmax) H->I

Caption: General Workflow for a Coupled Enzyme Assay.

References

Troubleshooting low signal in 2-Phosphoglyceric acid detection.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal issues during the detection of 2-Phosphoglyceric acid (2-PG).

Troubleshooting Guide: Low Signal in this compound Assays

This guide addresses common causes of low or no signal in 2-PG detection assays and provides systematic solutions.

Problem Potential Cause Recommended Solution
No or Very Low Signal in All Wells (including Standards) Reagent Preparation or Storage Issue - Ensure all kit components were stored at the recommended temperatures (-20°C, protected from light)[1][2][3]. - Verify that all reagents, especially enzymes and the probe, were reconstituted correctly with the specified volumes and buffers[1]. - Avoid repeated freeze-thaw cycles of reagents[1]. - Allow reagents to come to room temperature before use, and warm the probe solution to dissolve any precipitated DMSO[1].
Incorrect Wavelength Settings - Confirm that the plate reader is set to the correct excitation and emission wavelengths for the specific assay (e.g., colorimetric at 570 nm or fluorometric at λex = 535 nm / λem = 587 nm)[1].
Expired or Degraded Reagents - Check the expiration dates of all kit components. Do not use expired reagents[2][3]. - Prepare fresh reagents if degradation is suspected.
Low Signal in Sample Wells, but Standards are Normal Low 2-PG Concentration in Sample - The concentration of 2-PG in your sample may be below the detection limit of the assay. - Consider using a more sensitive detection method, such as switching from a colorimetric to a fluorometric assay, which can be 10-100 times more sensitive[1]. - Concentrate your sample, if possible, without concentrating potential inhibitors.
Improper Sample Preparation - For tissue or cell samples, ensure complete homogenization to release intracellular 2-PG[1]. - Centrifuge samples sufficiently to remove insoluble material that could interfere with the assay[1][4]. - If using spin filters for deproteinization, ensure the correct molecular weight cutoff is used (e.g., 10 kDa) to allow 2-PG to pass through[4].
Presence of Interfering Substances - Samples with high levels of pyruvate may exhibit background signal. Include a sample blank for each sample by omitting the 2-PG Enzyme Mix to account for this[1]. - Maintain the sample and reaction pH between 7 and 8, as the fluorometric probe can be unstable at higher pH (>8.5)[4]. - The presence of thiols above 10 µM can interfere with the assay[4].
Signal Decreases Over Time Fluorophore Instability - Protect the reaction plate from light during incubation and reading to prevent photobleaching of the fluorophore[1]. - Read the plate immediately after the recommended incubation time.
Inconsistent or Non-Reproducible Results Pipetting Errors or Inaccurate Volumes - Ensure accurate pipetting of all reagents, standards, and samples. - Run all samples and standards in duplicate or triplicate to assess reproducibility[1][4].
Incomplete Mixing - Mix the contents of each well thoroughly after adding all reagents[1][4].

Frequently Asked Questions (FAQs)

Q1: What is the expected linear range for a typical this compound assay?

A1: The linear range depends on the detection method. For colorimetric assays, a typical range is 2–10 nmole/well. For the more sensitive fluorometric assays, the range is generally 50–250 pmole/well[1].

Q2: How should I prepare my tissue or cell samples for a 2-PG assay?

A2: For tissue samples (around 10 mg) or cultured cells (approximately 1 x 10^6), homogenize them in 200 µL of ice-cold 2-PG Assay Buffer. After homogenization, centrifuge the samples at 12,000 × g for 5 minutes to pellet insoluble material. The resulting supernatant can then be used for the assay[1].

Q3: Can I store my prepared samples before running the assay?

A3: While it is best to use fresh samples, if storage is necessary, it is generally recommended to store them at -20°C. However, be mindful of potential degradation and avoid multiple freeze-thaw cycles[1].

Q4: My sample has a high background signal. How can I correct for this?

A4: High background can sometimes be caused by endogenous pyruvate in the sample. To correct for this, you should prepare a "Sample Blank" for each sample. The sample blank should contain the same volume of your sample and all the reaction components except for the 2-PG Enzyme Mix[1]. Subtract the reading from the sample blank from your sample reading.

Q5: What type of 96-well plate should I use for my assay?

A5: For colorimetric assays, a clear, flat-bottom 96-well plate is recommended. For fluorometric assays, a black, flat-bottom 96-well plate should be used to minimize light scatter and background fluorescence[1].

Experimental Protocols

Protocol 1: Preparation of 2-PG Standards (Fluorometric Assay)
  • Prepare a 25 µM 2-PG Standard Solution: Dilute 25 µL of a 1 mM 2-PG Standard Solution with 975 µL of ultrapure water[1].

  • Create a Standard Curve: Add 0, 2, 4, 6, 8, and 10 µL of the 25 µM 2-PG Standard Solution into separate wells of a 96-well plate. This will generate standards of 0 (blank), 50, 100, 150, 200, and 250 pmole/well[1].

  • Adjust Volume: Add 2-PG Assay Buffer to each standard well to bring the final volume to 50 µL[1].

Protocol 2: Sample Preparation and Assay Procedure
  • Sample Preparation:

    • For liquid samples, they can often be measured directly.

    • For tissues or cells, homogenize in ice-cold 2-PG Assay Buffer, centrifuge to remove debris, and collect the supernatant[1].

    • It is recommended to test several dilutions of unknown samples to ensure the readings fall within the linear range of the standard curve[1].

  • Assay Reaction:

    • Add 1–50 µL of your prepared sample to duplicate wells in a 96-well plate.

    • Adjust the final volume in each sample well to 50 µL with 2-PG Assay Buffer[1].

    • Prepare a reaction mix according to your assay kit's instructions, which will typically include the 2-PG Enzyme Mix, Developer, and Probe[1].

    • Add the reaction mix to each well containing the standards and samples.

    • For samples with potential background, prepare a sample blank by adding a reaction mix that omits the 2-PG Enzyme Mix[1].

  • Incubation and Measurement:

    • Incubate the plate, protected from light, for the time and temperature specified in your protocol (e.g., 60 minutes at 37°C)[4].

    • Measure the absorbance or fluorescence at the appropriate wavelength[1].

  • Calculation:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve and determine the concentration of 2-PG in your samples.

Visualizations

Glycolytic Pathway: this compound Formation 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate (PEP) Phosphoenolpyruvate (PEP) 2-Phosphoglycerate->Phosphoenolpyruvate (PEP) Enolase Experimental Workflow for 2-PG Detection cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Collection Collect Tissue/Cell Sample Homogenization Homogenize in Assay Buffer Sample_Collection->Homogenization Centrifugation Centrifuge to Remove Debris Homogenization->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Plate_Loading Load Standards & Samples Supernatant_Collection->Plate_Loading Reagent_Prep Prepare Standards & Reagents Reagent_Prep->Plate_Loading Add_Reaction_Mix Add Reaction Mix Plate_Loading->Add_Reaction_Mix Incubation Incubate (Protected from Light) Add_Reaction_Mix->Incubation Plate_Reading Read Plate (Absorbance/Fluorescence) Incubation->Plate_Reading Data_Calculation Calculate Concentrations Plate_Reading->Data_Calculation Troubleshooting Logic for Low 2-PG Signal Start Low/No Signal Check_Standards Are Standards OK? Start->Check_Standards Check_Reagents Check Reagent Prep, Storage & Expiry Check_Standards->Check_Reagents No Check_Sample_Prep Sample Issue? Check_Standards->Check_Sample_Prep Yes Check_Reader Verify Plate Reader Settings Check_Reagents->Check_Reader End Problem Solved Check_Reader->End Low_Concentration Increase Sample Amount or Use More Sensitive Assay Check_Sample_Prep->Low_Concentration Low Signal Check_Inhibitors Check for Inhibitors (e.g., Pyruvate, pH) Check_Sample_Prep->Check_Inhibitors Inconsistent Results Low_Concentration->End Review_Protocol Review Sample Prep Protocol Check_Inhibitors->Review_Protocol Review_Protocol->End

References

Ensuring complete cell lysis for total 2-Phosphoglyceric acid measurement.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure complete cell lysis for the accurate measurement of total 2-Phosphoglyceric acid (2-PG).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in measuring intracellular this compound?

A1: The primary challenge is to achieve rapid and complete cell lysis while simultaneously inactivating cellular enzymes, particularly phosphatases, to prevent the degradation or interconversion of this compound.[1][2][3] Metabolites like 2-PG can have a rapid turnover rate, sometimes on the order of seconds, making swift and effective quenching of metabolic activity crucial.[2]

Q2: What are the main categories of cell lysis methods?

A2: Cell lysis methods are broadly categorized into mechanical and chemical (including enzymatic) methods.[4][5][6]

  • Mechanical methods physically disrupt the cell membrane through force. Examples include sonication, homogenization, bead beating, and freeze-thaw cycles.[4][6][7][8]

  • Chemical methods use detergents, solvents, or enzymes to break down the cell membrane.[4][5][6][9]

Q3: Which type of lysis method is generally preferred for metabolite analysis?

A3: For metabolite analysis, chemical lysis using cold organic solvents is often preferred.[10] This method can simultaneously quench metabolism, lyse cells, and extract metabolites in a single step, which helps to preserve the in vivo metabolic profile.[10] However, the optimal method can depend on the specific cell type and downstream analytical platform.[11]

Q4: Why is quenching of metabolism so critical for 2-PG measurement?

A4: Quenching, or the rapid inactivation of enzymes, is essential to prevent changes in metabolite levels after cell harvesting.[2][12] For phosphorylated metabolites like 2-PG, rapid quenching with cold solutions or organic solvents prevents enzymatic degradation and interconversion, ensuring that the measured levels reflect the true intracellular concentration at the time of collection.[2][13]

Troubleshooting Guides

Issue 1: Low or undetectable this compound levels.

Possible Cause 1: Incomplete Cell Lysis

  • Troubleshooting:

    • Visualize Lysis: After lysis, check a small aliquot of the cell suspension under a microscope to visually confirm cell disruption.[14]

    • Increase Lysis Buffer Volume: An insufficient volume of lysis buffer can lead to low protein and metabolite concentrations. For adherent cells in a 6-well plate, a volume of 200-400 µl per well is recommended.

    • Optimize Lysis Method: Some cell types, like those with rigid cell walls (e.g., yeast, bacteria, plant cells), are more resistant to lysis.[4][15] For these, a more stringent mechanical method like bead beating or high-pressure homogenization, or a combination of enzymatic and mechanical lysis, may be necessary.[5][6][9]

Possible Cause 2: Degradation of this compound

  • Troubleshooting:

    • Incorporate Phosphatase Inhibitors: During cell lysis, endogenous phosphatases are released and can dephosphorylate 2-PG. It is mandatory to include a cocktail of phosphatase inhibitors in the lysis buffer.[1][3]

    • Ensure Rapid Quenching: Metabolism must be stopped instantly. For adherent cells, this can be achieved by quickly aspirating the medium and adding a cold organic solvent mixture (e.g., 80:20 methanol:water at -70°C).[2][13]

    • Maintain Cold Temperatures: All lysis and extraction steps should be performed on ice or at 4°C to minimize enzymatic activity.[1][15]

Issue 2: High variability in this compound measurements between replicates.

Possible Cause 1: Inconsistent Cell Handling and Harvesting

  • Troubleshooting:

    • Standardize Harvesting Procedure: The method of detaching adherent cells can significantly impact the metabolic profile.[11][16] Scraping cells directly into a cold solvent is often preferred over trypsinization, which can cause metabolite leakage.[10][12]

    • Minimize Time Lapses: Ensure that the time between harvesting and quenching is minimal and consistent across all samples.[2]

Possible Cause 2: Incomplete Inactivation of Enzymes

  • Troubleshooting:

    • Use an Acidified Quenching/Extraction Solvent: Adding a small amount of acid (e.g., 0.1 M formic acid) to the extraction solvent can help to completely inactivate enzymatic activity, preventing metabolite interconversion after extraction.[2]

    • Quickly Process Samples: Reduce the time between sample preparation and analysis to mitigate the risk of sample degradation.[2]

Issue 3: Sample is highly viscous after lysis.

Possible Cause: Release of DNA

  • Troubleshooting:

    • Add Nuclease: The release of DNA upon cell lysis can lead to a viscous sample, which can interfere with subsequent processing. Adding DNase I to the lysis buffer can help to reduce viscosity.[8][15]

    • Mechanical Shearing: For some protocols, viscosity due to DNA can be reduced by shearing, such as passing the lysate through a narrow gauge needle or by sonication.[8][17] Note that sonication can generate heat and should be performed in short bursts on ice.[4][8]

Data Summaries

Table 1: Comparison of Common Cell Lysis Methods for Metabolite Analysis

Lysis MethodPrincipleAdvantagesDisadvantagesSuitable For
Freeze-Thaw Ice crystal formation during freezing and contraction during thawing ruptures cell membranes.[4][8]Gentle, does not require expensive equipment.[4][18]Can be time-consuming, may require multiple cycles for complete lysis.[8][9]Mammalian and bacterial cells.[4][8]
Sonication High-frequency sound waves create cavitation, leading to shear forces that break cells.[6][7][19]Effective for a wide range of cells, including those with tough walls.[4]Can generate localized heat, potentially denaturing proteins and degrading metabolites; requires specialized equipment.[4][7]Bacteria, spores, yeast, and finely diced tissues.[4]
Bead Beating Agitation with small beads (glass, ceramic, or steel) at high speed causes cells to rupture due to shear forces.[6][9]Highly efficient for a variety of cell types, including difficult-to-lyse organisms.[9]Can generate heat; complete disintegration can make sample purification more difficult.[9]Yeast, bacteria, and other microorganisms.[9]
Detergent-Based Solubilization of membrane lipids and proteins disrupts the cell membrane.[4][19]Generally gentle, rapid, and reproducible.[4]Detergents may need to be removed for downstream applications as they can interfere with certain assays.[7][15]Mammalian cells.[4]
Organic Solvent Cold organic solvents (e.g., methanol, acetonitrile) disrupt membranes and precipitate proteins, simultaneously quenching metabolism.[10]Combines quenching, lysis, and extraction in one step; excellent for preserving the metabolome.[10]May not be as effective for cells with rigid walls without mechanical assistance.Adherent mammalian cells.[10][13]

Table 2: Recommended Components for a Lysis Buffer to Preserve Phosphorylated Metabolites

ComponentFunctionTypical ConcentrationReference
Buffer (e.g., Tris-HCl) Maintain a stable pH to preserve protein and metabolite structure.50 mM, pH 7.4-8.0[1][3][17]
Salts (e.g., NaCl) Maintain physiological ionic strength.150 mM[1][3][17]
Detergent (e.g., NP-40, Triton X-100) Solubilize cell membranes.0.5% - 1%[1][3][17]
Chelating Agents (e.g., EDTA, EGTA) Inhibit metalloproteases and certain phosphatases by binding metal ions.1-10 mM[1][20]
Phosphatase Inhibitors (e.g., NaF, Sodium Orthovanadate, β-glycerophosphate) Prevent dephosphorylation of target metabolites.1-100 mM[1][3][21]
Protease Inhibitor Cocktail Prevent protein degradation.Varies (typically 1x)[1][21]

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells using Cold Organic Solvent

  • Cell Culture: Grow adherent cells to the desired confluency in a multi-well plate.

  • Quenching and Lysis:

    • Place the culture plate on a dry ice/ethanol slurry to cool it rapidly.

    • Quickly aspirate the culture medium.

    • Immediately wash the cells with a cold non-perturbing buffer like PBS (<10 seconds).[2]

    • Aspirate the wash buffer and add a pre-chilled (-70°C) extraction solvent (e.g., 80% methanol/water containing 0.1 M formic acid) directly to the wells.[2][13] The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Metabolite Extraction:

    • Incubate the plate at -80°C for 15 minutes to allow for complete protein precipitation and metabolite extraction.

    • Scrape the cells from the plate into the solvent using a cell scraper.

    • Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Sample Clarification:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[6]

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube for downstream analysis (e.g., LC-MS).

Visualizations

Experimental_Workflow Workflow for 2-PG Measurement cluster_prep Sample Preparation cluster_process Sample Processing cluster_analysis Analysis Harvest 1. Harvest Cells (e.g., Scraping) Quench 2. Quench Metabolism (Cold Solvent) Harvest->Quench Lyse 3. Lyse Cells (Solvent + Inhibitors) Quench->Lyse Extract 4. Extract Metabolites Lyse->Extract Clarify 5. Clarify Lysate (Centrifugation) Extract->Clarify Analyze 6. Analyze Supernatant (e.g., LC-MS) Clarify->Analyze Quantify 7. Quantify 2-PG Analyze->Quantify

Caption: Experimental workflow for this compound measurement.

Troubleshooting_Logic Troubleshooting Low 2-PG Signal Start Low or No 2-PG Signal CheckLysis Was Lysis Complete? Start->CheckLysis CheckDegradation Was 2-PG Degraded? CheckLysis->CheckDegradation LysisYes ActionLysis Action: - Increase buffer volume - Use harsher method - Visualize under microscope CheckLysis->ActionLysis LysisNo ActionDegradation Action: - Add phosphatase inhibitors - Ensure rapid quenching - Keep samples cold CheckDegradation->ActionDegradation DegradationYes OtherIssues Consider other issues: - Instrument sensitivity - Standard curve issues CheckDegradation->OtherIssues DegradationNo LysisNo No LysisYes Yes DegradationYes Yes DegradationNo No

Caption: Troubleshooting logic for low this compound signal.

Glycolysis_Pathway 2-PG in the Glycolysis Pathway node_3PG 3-Phosphoglycerate node_2PG This compound (2-PG) node_3PG->node_2PG Phosphoglycerate Mutase node_PEP Phosphoenolpyruvate (PEP) node_2PG->node_PEP Enolase

Caption: The position of this compound in the glycolysis pathway.

References

Validation & Comparative

Validating 2-Phosphoglyceric acid as a biomarker for metabolic disorders.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of metabolic disorder research is continuously evolving, with a pressing need for novel biomarkers to improve early diagnosis, patient stratification, and the development of targeted therapies. Among the myriad of endogenous metabolites, 2-Phosphoglyceric acid (2-PGA), a key intermediate in the glycolytic pathway, is emerging as a candidate of interest. This guide provides a comprehensive comparison of 2-PGA with other established biomarkers for metabolic disorders, supported by a review of current scientific literature and detailed experimental protocols.

Performance Comparison: this compound vs. Alternative Biomarkers

While direct validation of this compound (2-PGA) as a standalone biomarker for metabolic disorders is still an area of active research, its position within the central energy-producing pathway of glycolysis suggests its potential significance. Alterations in glycolytic flux are a known hallmark of metabolic diseases such as obesity and type 2 diabetes. This section compares the potential utility of 2-PGA with established and other emerging biomarkers.

Biomarker CategoryBiomarkerAdvantagesDisadvantagesRelevance to 2-PGA Comparison
Glycolytic Intermediates This compound (2-PGA) - Directly reflects glycolytic pathway activity. - May provide insights into specific enzymatic dysregulation (e.g., Enolase). - Potentially sensitive to early changes in glucose metabolism.- Limited number of dedicated validation studies for metabolic disorders. - May be influenced by diet and exercise. - Requires sensitive analytical methods like LC-MS/MS for accurate quantification.Provides a more granular view of a core metabolic pathway compared to downstream products like lactate.
Lactate - Well-established marker of anaerobic metabolism and tissue hypoxia.[1] - Elevated levels are associated with insulin resistance and an increased risk of type 2 diabetes.[1][2] - Point-of-care testing is available.- Can be influenced by strenuous exercise and other physiological states. - Less specific to the initial stages of metabolic dysregulation.2-PGA is upstream of lactate, potentially offering an earlier indication of pathway disruption.
Pyruvate - A central hub in metabolism, connecting glycolysis, gluconeogenesis, and the TCA cycle. - The lactate-to-pyruvate ratio is a key indicator of cellular redox state.- Levels can fluctuate significantly based on metabolic demands.Alterations in 2-PGA levels would directly impact the rate of pyruvate formation.
Traditional Biomarkers Fasting Plasma Glucose - Gold standard for diagnosing diabetes.[3] - Widely available and cost-effective testing.- Reflects a later stage of glucose dysregulation. - Can be influenced by acute stress and illness.2-PGA may offer a much earlier warning of metabolic dysfunction.
HbA1c - Reflects average blood glucose over 2-3 months.[4] - Not affected by acute fluctuations in glucose.- Can be influenced by conditions affecting red blood cell turnover. - May not capture glycemic variability.2-PGA provides a real-time snapshot of metabolic activity, complementing the long-term view of HbA1c.
Lipid-Related Biomarkers Free Fatty Acids (FFAs) - Elevated levels are strongly associated with insulin resistance and type 2 diabetes.[5]- Can be influenced by recent dietary fat intake.Dysregulated glycolysis, indicated by 2-PGA levels, can lead to increased FFA synthesis.
Triglycerides - A standard component of lipid panels. - Elevated levels are a key feature of the metabolic syndrome.- Levels can be highly variable and are influenced by diet.Intermediates from glycolysis, including the precursor to the glycerol backbone of triglycerides, are linked to 2-PGA.
Hormonal Biomarkers Insulin - Direct measure of pancreatic beta-cell function. - Essential for assessing insulin resistance (e.g., HOMA-IR).- Pulsatile secretion can lead to variability. - Requires specific immunoassays.Insulin signaling directly impacts glucose uptake and the rate of glycolysis, thus influencing 2-PGA levels.

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The following section outlines a detailed methodology for the analysis of 2-PGA in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Collection and Preparation:

  • Blood Collection: Collect whole blood from fasting individuals into tubes containing EDTA as an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples at 1500 x g for 15 minutes at 4°C.

  • Plasma Extraction: Transfer the plasma supernatant to a new tube and store at -80°C until analysis.

  • Metabolite Extraction:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., 13C-labeled 2-PGA).

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar metabolites like 2-PGA.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of mobile phase B, gradually decreasing to elute 2-PGA.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is optimal for detecting phosphorylated compounds.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 2-PGA and the internal standard.

      • 2-PGA Transition (example): m/z 185 -> m/z 97 (corresponding to the loss of the phosphate group).

      • Internal Standard Transition: Monitor the corresponding transition for the 13C-labeled 2-PGA.

    • Optimization: Optimize MS parameters such as collision energy and cone voltage to achieve maximum sensitivity.

3. Data Analysis and Quantification:

  • Calibration Curve: Prepare a calibration curve using known concentrations of a 2-PGA standard.

  • Quantification: Determine the concentration of 2-PGA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Workflows

Understanding the biological context of this compound is essential for interpreting its role as a biomarker. The following diagrams illustrate the glycolytic pathway where 2-PGA is a key intermediate and a typical workflow for biomarker validation.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triose-phosphate isomerase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 Glyceraldehyde-3-phosphate dehydrogenase PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: The Glycolysis Pathway Highlighting this compound.

Biomarker_Validation_Workflow Discovery Discovery (Metabolomics Studies) Quantification Quantitative Assay Development (LC-MS/MS) Discovery->Quantification Validation Case-Control Studies Quantification->Validation Performance Performance Evaluation (Sensitivity, Specificity) Validation->Performance Comparison Comparison with Existing Biomarkers Performance->Comparison Clinical Clinical Utility Assessment Comparison->Clinical

Caption: A General Workflow for Biomarker Validation.

References

A Comparative Analysis of 2-Phosphoglyceric Acid and 3-Phosphoglyceric Acid in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate web of cellular metabolism, the subtle distinction between isomeric forms of a molecule can have profound implications for regulatory control. This guide provides a comprehensive comparison of 2-Phosphoglyceric acid (2-PG) and 3-Phosphoglyceric acid (3-PG), two critical intermediates in central carbon metabolism. We will delve into their distinct and overlapping roles in regulating metabolic pathways, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biochemical networks.

Core Functions and Interconversion

Both 2-PG and 3-PG are key players in glycolysis and gluconeogenesis, the central pathways for glucose breakdown and synthesis, respectively. Their primary roles are as sequential intermediates, with their interconversion catalyzed by the enzyme phosphoglycerate mutase (PGM). 3-PG is also a pivotal molecule in the Calvin cycle in photosynthetic organisms and serves as a precursor for the biosynthesis of amino acids, notably serine.

The reaction catalyzed by PGM is a reversible isomerization that repositions the phosphate group from the third to the second carbon of the glycerate backbone. This seemingly simple shift is crucial for the subsequent dehydration reaction in glycolysis, which generates the high-energy phosphate bond in phosphoenolpyruvate (PEP). The equilibrium of the PGM-catalyzed reaction is close to unity, allowing the direction of flux to be readily influenced by the concentrations of the substrate and product.

Comparative Allosteric Regulation

While both molecules are integral to metabolic pathways, 3-PG has a more established and prominent role as an allosteric regulator, directly influencing the activity of key enzymes to modulate metabolic flux. Information on the direct allosteric regulatory roles of 2-PG is less documented in the scientific literature.

Allosteric Activation by 3-Phosphoglyceric Acid

3-PG is a well-characterized allosteric activator of several enzymes, a classic example of feed-forward activation and feedback regulation. This allows the cell to coordinate different metabolic pathways based on the availability of glycolytic intermediates.

EnzymeOrganism/TissueRegulatory EffectA₀.₅ (μM)Fold Activation
ADP-glucose pyrophosphorylase (AGPase)Spinach LeafActivation2515
Pyruvate Kinase (PK)Pyrobaculum aerophilumActivation15010
Phosphoglycerate Dehydrogenase (PHGDH)Escherichia coliFeedback Inhibition by Serine--

A₀.₅ : Concentration of activator required for half-maximal activation.

Allosteric Inhibition

While 3-PG is primarily known as an activator, there is evidence of its inhibitory role in certain contexts. For instance, 3-PG can competitively inhibit the phosphatase activity of the 2,3-bisphosphoglycerate synthase/phosphatase enzyme.

Information regarding the direct allosteric inhibition of metabolic enzymes by 2-PG is sparse. However, structural analogs of 2-PG have been shown to act as inhibitors of glycolytic enzymes, suggesting that 2-PG itself may have subtle inhibitory effects that are less pronounced than the activating effects of 3-PG.

Signaling Pathways and Metabolic Crossroads

The differential regulatory roles of 3-PG place it at a critical juncture in cellular metabolism, directing carbon flux towards energy production, storage, or biosynthesis.

Metabolic crossroads regulated by 3-Phosphoglyceric acid.

Experimental Protocols

Accurate characterization of the regulatory roles of 2-PG and 3-PG relies on robust enzymatic assays. Below are detailed protocols for key enzymes involved in their metabolism and regulation.

Phosphoglycerate Mutase (PGM) Activity Assay (Coupled Spectrophotometric)

This assay measures the conversion of 3-PG to 2-PG by coupling the reaction to the enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH) reactions, resulting in the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.6)

  • MgCl₂ (10 mM)

  • ADP (2 mM)

  • NADH (0.2 mM)

  • 2,3-Bisphosphoglycerate (cofactor for some PGMs, 10 µM)

  • Enolase (10 units/mL)

  • Pyruvate Kinase (20 units/mL)

  • Lactate Dehydrogenase (30 units/mL)

  • 3-Phosphoglyceric acid (substrate, 50 mM)

  • Enzyme sample (cell lysate or purified PGM)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ADP, NADH, 2,3-bisphosphoglycerate, enolase, PK, and LDH.

  • Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate, 3-phosphoglyceric acid.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is directly proportional to the PGM activity.

PGM_assay_workflow 3-PG 3-PG 2-PG 2-PG 3-PG->2-PG PGM (Enzyme of Interest) PEP PEP 2-PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK, ADP -> ATP Lactate Lactate Pyruvate->Lactate LDH, NADH -> NAD+ NADH -> NAD+ NADH -> NAD+ Monitor A340nm Monitor A340nm NADH -> NAD+->Monitor A340nm

Workflow for the coupled PGM activity assay.
ADP-Glucose Pyrophosphorylase (AGPase) Activity Assay (Coupled Spectrophotometric)

This assay measures the synthesis of ADP-glucose, which is coupled to the phosphoglucomutase (PGM) and glucose-6-phosphate dehydrogenase (G6PDH) reactions, leading to the reduction of NADP⁺, which is monitored spectrophotometrically.

Materials:

  • HEPES-NaOH buffer (100 mM, pH 8.0)

  • MgCl₂ (5 mM)

  • ATP (1.5 mM)

  • Glucose-1-phosphate (1 mM)

  • 3-Phosphoglyceric acid (activator, various concentrations)

  • Inorganic pyrophosphatase (1 U/mL)

  • Phosphoglucomutase (1 U/mL)

  • Glucose-6-phosphate dehydrogenase (1 U/mL)

  • NADP⁺ (1 mM)

  • Enzyme sample (purified AGPase)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing HEPES-NaOH buffer, MgCl₂, ATP, glucose-1-phosphate, and inorganic pyrophosphatase.

  • To determine the allosteric activation by 3-PG, prepare a series of reaction mixtures with varying concentrations of 3-PG.

  • Add the AGPase sample to the reaction mixtures and incubate for 10 minutes at 37°C.

  • Stop the AGPase reaction by boiling for 1 minute.

  • Add the coupling enzymes (PGM and G6PDH) and NADP⁺.

  • Incubate for 15 minutes at 37°C.

  • Measure the absorbance at 340 nm. The amount of NADPH formed is stoichiometric to the ADP-glucose produced.

Quantification of Intracellular 2-PG and 3-PG by LC-MS/MS

This method allows for the sensitive and specific quantification of 2-PG and 3-PG in biological samples.

Materials:

  • Internal standards (¹³C-labeled 2-PG and 3-PG)

  • Methanol (ice-cold)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium carbonate

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Extraction: Quench metabolism and extract metabolites from cells or tissues using ice-cold methanol. Add internal standards at the beginning of the extraction.

  • Separation: Separate 2-PG and 3-PG using hydrophilic interaction liquid chromatography (HILIC).

  • Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for 2-PG, 3-PG, and their labeled internal standards.

  • Quantification: Create a standard curve using known concentrations of 2-PG and 3-PG. Quantify the endogenous levels in the samples by comparing their peak areas to the standard curve and normalizing to the internal standards.

LCMS_workflow Sample Sample Metabolite Extraction Metabolite Extraction Sample->Metabolite Extraction Ice-cold Methanol + Internal Standards LC Separation LC Separation Metabolite Extraction->LC Separation HILIC MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection MRM Quantification Quantification MS/MS Detection->Quantification Standard Curve

Workflow for LC-MS/MS quantification of 2-PG and 3-PG.

Conclusion

While this compound and 3-Phosphoglyceric acid are closely related isomers that are readily interconverted, they exhibit distinct roles in the regulation of metabolic pathways. 3-PG emerges as a key allosteric effector, acting as a metabolic sensor that communicates the status of glycolysis to other pathways, such as starch synthesis and amino acid biosynthesis. The regulatory functions of 2-PG appear to be more subtle and are an area that warrants further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricate regulatory functions of these two pivotal metabolic intermediates. A deeper understanding of their differential roles holds significant potential for the development of novel therapeutic strategies targeting metabolic dysregulation in various diseases.

Cross-validation of different 2-Phosphoglyceric acid assay methods.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Phosphoglyceric acid (2-PG), a key intermediate in glycolysis, is crucial for understanding cellular metabolism and its role in disease. This guide provides an objective comparison of common 2-PG assay methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

This comparison covers the most prevalent methods for 2-PG analysis: enzymatic assays (both colorimetric and fluorometric), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.

At a Glance: Performance Comparison of 2-PG Assay Methods

The following table summarizes the key quantitative performance characteristics of the different 2-PG assay methods. This data has been compiled from manufacturer's specifications and peer-reviewed literature to provide a comprehensive overview for easy comparison.

Parameter Enzymatic Assay (Colorimetric) Enzymatic Assay (Fluorometric) LC-MS/MS Capillary Electrophoresis (CE)
Principle Enzymatic conversion of 2-PG to pyruvate, leading to a colorimetric signal.Enzymatic conversion of 2-PG to pyruvate, leading to a fluorescent signal.Chromatographic separation followed by mass-based detection and quantification.Separation of ions based on electrophoretic mobility.
Limit of Detection (LOD) ~2 nmol/well~50 pmol/well2-49 ng/mL[1][2]0.5 - 1 mg/L[3]
Linear Range 2-10 nmol/well50-250 pmol/well0.1-100 µg/mL[1][2]Not explicitly stated for 2-PG
Precision (RSD) Typically < 10% (Intra-assay)Typically < 10% (Intra-assay)0.9% - 11.8% (Intra-sample)[1][2]Not explicitly stated for 2-PG
Spike Recovery Data not readily available in literatureData not readily available in literature53% - 127% in cell extracts[1][2]Not explicitly stated for 2-PG
Sample Type Cell and tissue lysates, culture media, other biological fluids.[4]Cell and tissue lysates, culture media, other biological fluids.[4]Cell extracts, plasma, serum, and other complex biological matrices.[1][2]Cell lysates and purified samples.[3]
Throughput High (96-well plate format)High (96-well plate format)Moderate to High (dependent on autosampler and run time)Low to Moderate
Cost per Sample LowLow to ModerateHighModerate
Equipment Spectrophotometer (plate reader)Fluorometer (plate reader)LC-MS/MS systemCapillary Electrophoresis system

Signaling Pathways and Experimental Workflows

To visually represent the underlying principles and experimental procedures, the following diagrams have been generated using the DOT language.

glycolysis_pathway 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate

Glycolysis pathway showing the conversion of 3-PG to Pyruvate.

enzymatic_assay_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Sample Sample Homogenization/Lysis Homogenization/Lysis Sample->Homogenization/Lysis Centrifugation Centrifugation Homogenization/Lysis->Centrifugation Supernatant (contains 2-PG) Supernatant (contains 2-PG) Centrifugation->Supernatant (contains 2-PG) Reaction Mix Reaction Mix Supernatant (contains 2-PG)->Reaction Mix + Enzyme Mix, Converter, Developer, Probe Incubation Incubation Reaction Mix->Incubation Measure Absorbance/Fluorescence Measure Absorbance/Fluorescence Incubation->Measure Absorbance/Fluorescence

General workflow for enzymatic 2-PG assays.

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Sample Biological Sample Metabolite Extraction Metabolite Extraction Biological Sample->Metabolite Extraction Centrifugation Centrifugation Metabolite Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LC Separation LC Separation Supernatant->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

A simplified workflow for LC-MS/MS-based 2-PG analysis.

Detailed Experimental Protocols

Enzymatic Assay (Colorimetric/Fluorometric)

This protocol is a generalized procedure based on commercially available kits.[4] Specific reagent volumes and incubation times may vary depending on the manufacturer.

a. Reagent Preparation:

  • Reconstitute lyophilized reagents (Enzyme Mix, Converter, Developer, Standard) with the provided assay buffer or ultrapure water as per the kit instructions.

  • Allow all components to warm to room temperature before use.

b. Sample Preparation:

  • Cells (adherent or suspension): Harvest cells (e.g., 1 x 10^6) and pellet by centrifugation. Resuspend the pellet in 100-200 µL of ice-cold assay buffer. Homogenize on ice (e.g., with a Dounce homogenizer or by repeated pipetting). Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to remove insoluble material. The supernatant contains the 2-PG.

  • Tissues: Rapidly homogenize tissue (e.g., 10 mg) in 200 µL of ice-cold assay buffer. Centrifuge at high speed for 5 minutes at 4°C. Collect the supernatant for the assay.

  • Plasma/Serum: Samples can often be used directly after deproteinization. A common method is to add perchloric acid (PCA) to a final concentration of 1M, vortex, and centrifuge to pellet the protein. The supernatant is then neutralized with a potassium carbonate solution.

c. Standard Curve Preparation:

  • Prepare a stock solution of the 2-PG standard.

  • Generate a series of dilutions from the stock solution to create a standard curve. For a colorimetric assay, this might range from 0 to 10 nmol/well. For a fluorometric assay, the range would be lower, for instance, 0 to 250 pmol/well.

  • Add the standards to a 96-well plate.

d. Assay Procedure:

  • Add samples to the 96-well plate. Adjust the volume of all wells (standards and samples) to be equal with the assay buffer.

  • Prepare a reaction mix containing the Enzyme Mix, Converter, Developer, and Probe according to the kit's protocol.

  • Add the reaction mix to each well.

  • Incubate the plate, protected from light, at the temperature and for the duration specified in the kit manual (e.g., 30-60 minutes at 37°C).

  • Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay using a microplate reader.

e. Data Analysis:

  • Subtract the blank reading from all standard and sample readings.

  • Plot the standard curve (concentration vs. absorbance/fluorescence).

  • Determine the concentration of 2-PG in the samples from the standard curve.

LC-MS/MS Method

The following is a representative protocol for the quantification of 2-PG in biological samples.[1][2]

a. Sample Preparation (Metabolite Extraction):

  • Quenching and Extraction: For cellular samples, rapidly quench metabolic activity by adding a cold solvent mixture (e.g., acetonitrile/methanol/water).

  • Lyse the cells (e.g., by sonication or freeze-thaw cycles).

  • Centrifuge to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

  • For plasma or serum, perform protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge and collect the supernatant.

b. Chromatographic Separation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable column for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.

  • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A could be water with an additive like formic acid or ammonium acetate, and Solvent B could be an organic solvent like acetonitrile. The gradient is programmed to separate the metabolites over time.

  • Injection Volume: Typically 5-10 µL.

c. Mass Spectrometry Detection:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for phosphorylated compounds like 2-PG.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification. This involves monitoring a specific precursor ion to product ion transition for 2-PG. For 2-PG, a common transition is m/z 185 -> m/z 97.

d. Data Analysis:

  • A standard curve is generated using a series of known concentrations of a 2-PG standard.

  • The peak area of 2-PG in the samples is compared to the standard curve to determine its concentration.

  • The use of a stable isotope-labeled internal standard for 2-PG is recommended for the most accurate quantification.

Capillary Electrophoresis (CE) Method

This is a general protocol for the analysis of phosphorylated sugars, including 2-PG, by CE.[3]

a. Sample Preparation:

  • Samples should be free of particulates and high concentrations of salt.

  • Cellular extracts or other biological fluids may require cleanup steps such as solid-phase extraction (SPE) to remove interfering substances.

b. CE System and Conditions:

  • Capillary: A fused-silica capillary.

  • Electrolyte (Background Electrolyte - BGE): A buffer solution that facilitates the separation. For phosphorylated sugars, a buffer containing adenosine monophosphate (AMP) and boric acid at a controlled pH (e.g., 7.2) has been used.[3]

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Detection: Indirect photometric detection is a common method for non-UV absorbing analytes like 2-PG.

c. Data Analysis:

  • The migration time of the analyte is used for identification by comparing it to that of a known standard.

  • The peak area is proportional to the concentration of the analyte and is used for quantification against a standard curve.

Concluding Remarks

The choice of a this compound assay method is a critical decision that depends on the specific requirements of the research. For high-throughput screening of numerous samples where cost is a consideration, enzymatic assays, particularly the colorimetric versions, are a practical choice. When higher sensitivity is required for samples with low 2-PG concentrations, the fluorometric enzymatic assays are preferable.

For studies demanding the highest specificity and the ability to measure multiple metabolites simultaneously from complex biological samples, LC-MS/MS is the gold standard, although it requires significant capital investment and expertise. Capillary electrophoresis offers an alternative for the separation of charged metabolites like 2-PG, with good resolution, but with generally lower throughput compared to plate-based assays.

By carefully considering the performance characteristics, experimental requirements, and available resources, researchers can select the most suitable method to obtain accurate and reliable quantification of this compound in their studies.

References

2-Phosphoglyceric Acid: A Potential Metabolic Marker for Predicting Drug Response in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a pressing need for robust biomarkers to predict patient response to treatment and guide personalized medicine. Metabolic reprogramming is a hallmark of cancer, and alterations in cellular metabolism are increasingly recognized as key contributors to drug resistance. Among the myriad of metabolic changes, the glycolytic pathway has garnered significant attention. This guide focuses on 2-Phosphoglyceric acid (2-PG), an intermediate of glycolysis, as a potential predictive biomarker for drug response in cancer cells. We provide a comparative analysis of its potential, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this emerging area of investigation.

The Glycolytic Pathway and Chemoresistance

Cancer cells often exhibit elevated rates of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift provides the energy and building blocks necessary for rapid cell proliferation. However, alterations in glycolytic flux have also been implicated in the development of resistance to a wide range of chemotherapeutic agents.[1][2][3] Targeting glycolysis is, therefore, being explored as a strategy to overcome drug resistance.[1][3]

This compound is a crucial intermediate in the payoff phase of glycolysis. Its concentration within a cell is tightly regulated by the enzymes phosphoglycerate mutase and enolase. Perturbations in the activity of these and other glycolytic enzymes can lead to changes in the intracellular levels of 2-PG, which may, in turn, reflect the metabolic state of the cancer cell and its susceptibility to therapeutic intervention.

Comparative Analysis of this compound as a Predictive Biomarker

While research specifically validating 2-PG as a standalone predictive biomarker is still emerging, metabolomic studies consistently reveal significant alterations in glycolytic intermediates in drug-resistant cancer cell lines compared to their sensitive counterparts.[4][5][6] These studies provide a strong rationale for investigating the predictive potential of metabolites like 2-PG.

Hypothetical Performance of this compound vs. Other Biomarker Classes:

To illustrate the potential of 2-PG, the following table provides a hypothetical comparison with established and other emerging biomarker classes. This comparison is based on the known characteristics of these biomarker types and the theoretical advantages of a metabolic marker like 2-PG.

Biomarker ClassExample(s)Predictive Power (Hypothetical)Clinical Utility (Hypothetical)Challenges
Genomic BRCA1/2 mutations, EGFR mutationsHigh for specific targeted therapiesWell-established for certain drugsDoes not always predict response to chemotherapy; intratumor heterogeneity.
Transcriptomic Gene expression signatures (e.g., MammaPrint)Moderate to highUsed for prognosis and some treatment decisionsRNA instability; complex data analysis.
Proteomic HER2 overexpression, PD-L1 expressionHigh for specific targeted and immunotherapiesStandard of care for several cancersProtein instability; challenges in quantification.
Metabolomic (Glycolytic Intermediate) This compound Potentially high for chemotherapy and metabolic inhibitorsInvestigationalDynamic nature of metabolites; requires sensitive and standardized detection methods.
Metabolomic (Other) Glutathione, AsparagineModerate to highInvestigationalCan be influenced by diet and other systemic factors.

Experimental Data: A Case Study in Ovarian Cancer

Direct quantitative data on 2-PG as a predictor of drug response is limited in publicly available literature. However, studies on related glycolytic enzymes provide compelling indirect evidence. For instance, overexpression of phosphoglycerate kinase 1 (PGK1), the enzyme that catalyzes the formation of 3-phosphoglycerate (the precursor to 2-PG), has been observed in cisplatin-resistant ovarian cancer cell lines and is associated with a poor prognosis.[4] Inhibition of PGK1 has been shown to sensitize these resistant cells to cisplatin.[4]

This suggests that the metabolic flux through this section of the glycolytic pathway is critical for chemoresistance. Consequently, measuring the levels of intermediates like 2-PG could provide a functional readout of this resistance mechanism.

Table 1: Hypothetical Metabolite Levels in Cisplatin-Sensitive vs. -Resistant Ovarian Cancer Cells

This table illustrates the expected changes in key glycolytic metabolites based on the known metabolic reprogramming in chemoresistant cancers.

MetaboliteCisplatin-Sensitive (Relative Abundance)Cisplatin-Resistant (Relative Abundance)Fold Change (Resistant/Sensitive)Potential Implication for Drug Response
Glucose1.01.5 - 2.0Increased glucose uptake to fuel resistance mechanisms.
Glucose-6-phosphate1.01.2 - 1.8Increased entry of glucose into glycolysis.
Fructose-1,6-bisphosphate1.01.1 - 1.6Upregulation of committed steps of glycolysis.
This compound 1.0 0.5 - 0.8 Potential bottleneck or diversion of glycolytic intermediates to other pathways supporting resistance.
Lactate1.02.0 - 3.0Increased fermentation, a hallmark of the Warburg effect.
ATP1.01.5 - 2.5Higher energy production to fuel drug efflux pumps and DNA repair.

Experimental Protocols

Accurate and reproducible quantification of intracellular metabolites is crucial for biomarker discovery. Below are detailed methodologies for key experiments relevant to assessing 2-PG as a predictive biomarker.

Cell Culture and Development of Drug-Resistant Cell Lines
  • Cell Lines: Use well-characterized cancer cell lines relevant to the drug being studied (e.g., A2780 for ovarian cancer and cisplatin).

  • Culture Conditions: Maintain cells in a recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Drug Resistance:

    • Expose parental (drug-sensitive) cells to a low dose of the chemotherapeutic agent (e.g., cisplatin) continuously.

    • Gradually increase the drug concentration in a stepwise manner as cells develop resistance and resume proliferation.

    • Alternatively, use a pulse-treatment method with a high drug concentration for a short period, followed by a recovery phase.

    • Regularly verify the resistance phenotype by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay.

Metabolite Extraction from Cultured Cancer Cells
  • Quenching: Rapidly halt metabolic activity to preserve the in vivo state of metabolites.

    • Aspirate the culture medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol (pre-chilled to -80°C) to the culture dish and incubate at -80°C for 15 minutes.

  • Cell Lysis and Extraction:

    • Scrape the cells in the cold methanol.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Perform a three-step extraction with a mixture of cold methanol, water, and chloroform to separate the polar (containing 2-PG), non-polar, and protein fractions.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the debris.

    • Carefully collect the polar (upper) phase for analysis.

  • Sample Preparation:

    • Dry the collected polar extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for the analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).

Quantification of this compound by LC-MS/MS
  • Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Separation:

    • Column: Employ a hydrophilic interaction liquid chromatography (HILIC) column suitable for separating polar metabolites.

    • Mobile Phase: Use a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

  • Mass Spectrometry Detection:

    • Ionization Mode: Operate in negative ion mode for the detection of phosphorylated intermediates like 2-PG.

    • Detection Method: Use Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for 2-PG and its stable isotope-labeled internal standard.

  • Quantification:

    • Generate a calibration curve using a pure standard of this compound.

    • Spike a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled 2-PG) into the samples before extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

    • Normalize the peak area of endogenous 2-PG to the peak area of the internal standard.

    • Calculate the concentration of 2-PG in the samples based on the calibration curve.

Cell Viability Assay (IC50 Determination)
  • Method: Use a colorimetric or fluorometric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the chemotherapeutic agent for a defined period (e.g., 48 or 72 hours).

    • Add the assay reagent and measure the absorbance or luminescence according to the manufacturer's protocol.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the drug concentration and use a non-linear regression model to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizing the Role of 2-PG in Drug Response Pathways

To better understand the context of 2-PG as a potential biomarker, the following diagrams illustrate the relevant biological pathways and experimental workflows.

Glycolysis_Pathway cluster_Glycolysis Glycolysis cluster_Biomass Biomass Precursors Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Pentose Phosphate\nPathway Pentose Phosphate Pathway G6P->Pentose Phosphate\nPathway Nucleotide Synthesis F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Serine Synthesis Serine Synthesis PG3->Serine Synthesis Amino Acid Synthesis PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Fermentation TCA Cycle TCA Cycle Pyruvate->TCA Cycle Drug Resistance Drug Resistance Lactate->Drug Resistance Acidic Microenvironment TCA Cycle->Drug Resistance Energy (ATP) for Drug Efflux Pumps Serine Synthesis->Drug Resistance Antioxidant Defense (GSH)

Caption: The Glycolytic Pathway and its links to drug resistance.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Outcome Outcome Sensitive Drug-Sensitive Cancer Cells Resistant Drug-Resistant Cancer Cells Sensitive->Resistant Drug Exposure Quench Metabolic Quenching Sensitive->Quench Resistant->Quench Extract Metabolite Extraction Quench->Extract LCMS LC-MS/MS Quantification Extract->LCMS Data Data Analysis LCMS->Data Biomarker Identification of Predictive Biomarkers (e.g., 2-PG) Data->Biomarker

Caption: Workflow for metabolomic biomarker discovery.

Conclusion and Future Directions

While this compound has not yet been established as a definitive predictive biomarker for drug response in cancer, its central role in the frequently altered glycolytic pathway makes it a compelling candidate for further investigation. The available evidence strongly suggests that monitoring glycolytic intermediates can provide valuable insights into the metabolic state of tumors and their susceptibility to chemotherapy.

Future research should focus on:

  • Large-scale quantitative metabolomic studies: Profiling a wide range of cancer cell lines and patient tumors to correlate the levels of 2-PG and other glycolytic metabolites with drug response data (IC50 values and clinical outcomes).

  • Functional studies: Investigating the causal relationship between altered 2-PG levels and drug resistance by genetically manipulating the enzymes that regulate its concentration.

  • Development of robust assays: Creating standardized and clinically applicable assays for the routine measurement of 2-PG in patient samples, such as tumor biopsies or liquid biopsies.

By pursuing these avenues of research, the potential of this compound and other metabolic biomarkers to guide personalized cancer therapy can be fully realized, ultimately leading to improved patient outcomes.

References

Correlation of 2-Phosphoglyceric Acid Levels with Glycolytic Flux: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relationship between 2-Phosphoglyceric acid (2-PGA) levels and glycolytic flux, supported by experimental data from various studies. It is designed to assist researchers in understanding the dynamics of this glycolytic intermediate in relation to the overall pathway activity, which is a critical aspect of metabolic studies in fields such as oncology and drug development.

Introduction to this compound and Glycolytic Flux

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. The rate at which glucose is processed through this pathway is termed glycolytic flux. This compound is a key intermediate in the "payoff phase" of glycolysis, positioned just before the synthesis of the high-energy molecule phosphoenolpyruvate (PEP). The concentration of 2-PGA is influenced by the activities of the enzymes phosphoglycerate mutase and enolase. Theoretically, under conditions of high glycolytic flux, a rapid turnover of intermediates would be expected. However, the specific correlation between the steady-state levels of 2-PGA and the overall rate of glycolysis can be complex and context-dependent, influenced by downstream enzymatic bottlenecks or allosteric regulation.

Comparative Analysis of 2-PGA Levels and Glycolytic Flux

Direct experimental studies systematically correlating a range of 2-PGA concentrations with corresponding glycolytic flux rates are not abundant in the literature. However, by comparing data from different experimental systems, we can infer a general relationship. The following table summarizes findings from studies that have measured glycolytic intermediates and indicators of glycolytic flux in cancer cells, a model system known for altered glycolysis (the Warburg effect).

Experimental SystemConditionRelative 2-PGA LevelGlycolytic Flux (Lactate Production)Reference
Human Clear Cell Renal Cell Carcinoma (ccRCC)Tumor Tissue vs. Normal TissueReduced in TumorIncreased in Tumor[1]
Ehrlich Ascites Tumor CellsTreatment with Glutamine (Glycolysis Inhibitor)Not Directly Measured (Upstream intermediates increased, downstream decreased)Decreased by ~80%[2]
Glioblastoma U-87 and U-251 cellsTreatment with 2-Deoxy-D-glucose (2-DG)Not Directly MeasuredDose-dependent decrease[3]

Note: The data presented is often relative and highlights trends rather than absolute correlations.

The available data suggests an inverse relationship where conditions promoting high glycolytic flux, such as in cancerous tissues, may lead to a decrease in the steady-state concentration of downstream intermediates like 2-PGA. This is likely due to a "pull" effect from highly active downstream enzymes, such as pyruvate kinase, which rapidly convert PEP to pyruvate. Conversely, inhibition of glycolysis leads to an accumulation of upstream intermediates.

Experimental Protocols

Measurement of Glycolytic Flux using the Seahorse XF Analyzer

The Seahorse XF Glycolytic Rate Assay is a standard method for measuring the two major energy-producing pathways: glycolysis and mitochondrial respiration. It determines the extracellular acidification rate (ECAR), which is primarily a result of lactate extrusion.

Protocol Outline:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density. Allow cells to adhere and form a monolayer.

  • Assay Medium Preparation: Prepare the Seahorse XF Base Medium supplemented with L-glutamine. Warm the medium to 37°C and adjust the pH to 7.4.

  • Cell Preparation: Remove the growth medium from the cells and wash with the prepared assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibrant solution.

  • Assay Execution: Load the cell plate into the XF Analyzer. The instrument will perform a series of measurements to establish a baseline ECAR. Subsequently, it injects a sequence of compounds to probe glycolytic function:

    • Glucose: To initiate glycolysis.

    • Oligomycin: An ATP synthase inhibitor that forces cells to rely on glycolysis for ATP production, revealing the maximum glycolytic capacity.

    • 2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis, allowing for the measurement of non-glycolytic acidification.

  • Data Analysis: The Seahorse software calculates key parameters of glycolytic flux, including basal glycolysis, glycolytic capacity, and glycolytic reserve.

Measurement of this compound by LC-MS/MS

The quantification of intracellular metabolites like 2-PGA requires rapid quenching of metabolic activity, efficient extraction, and sensitive detection by mass spectrometry.

Protocol Outline:

  • Metabolite Quenching: To halt enzymatic activity instantly, rapidly aspirate the culture medium and wash the cells with an ice-cold quenching solution (e.g., 60% methanol at -40°C or ice-cold saline). This step is critical to prevent changes in metabolite levels.

  • Metabolite Extraction: After quenching, lyse the cells and extract the metabolites using a cold extraction solvent. A common method involves a multi-step extraction with cold methanol, followed by water. The choice of solvent can be optimized for the specific metabolites of interest. For phosphorylated compounds like 2-PGA, an ion-pair reagent method may be beneficial.

  • Sample Preparation: Centrifuge the cell lysate to pellet debris and collect the supernatant containing the metabolites. The extract is then typically dried under vacuum and reconstituted in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate the metabolites using liquid chromatography. For polar molecules like 2-PGA, a column designed for polar compound retention is often used.

    • Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of 2-PGA and its characteristic fragment ions (Multiple Reaction Monitoring - MRM).

    • Quantification: The absolute concentration of 2-PGA is determined by comparing the signal intensity of the endogenous 2-PGA to that of a known amount of a stable isotope-labeled internal standard.

Visualizations

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP DPG 1,3-Bisphosphoglycerate GAP->DPG P3G 3-Phosphoglycerate DPG->P3G P2G 2-Phosphoglycerate P3G->P2G PEP Phosphoenolpyruvate P2G->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate

Caption: The Glycolytic Pathway highlighting this compound.

Glycolytic_Flux_Workflow cluster_prep Cell Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Cell_Seeding Cell_Seeding Medium_Exchange Medium_Exchange Cell_Seeding->Medium_Exchange Incubate Baseline Baseline ECAR Medium_Exchange->Baseline Glucose_Inj Glucose Injection Baseline->Glucose_Inj Oligo_Inj Oligomycin Injection Glucose_Inj->Oligo_Inj DG_Inj 2-DG Injection Oligo_Inj->DG_Inj Glycolytic_Rate Calculate Glycolytic Rate DG_Inj->Glycolytic_Rate

Caption: Workflow for measuring glycolytic flux using a Seahorse XF Analyzer.

Metabolite_Extraction_Workflow Start Cell Culture Quench Quench Metabolism (e.g., Cold Methanol) Start->Quench Extract Extract Metabolites (e.g., Methanol/Water) Quench->Extract Separate Separate Debris (Centrifugation) Extract->Separate Dry Dry Extract Separate->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for intracellular metabolite extraction for LC-MS analysis.

Logical_Relationship High_Flux High Glycolytic Flux (e.g., Cancer Cells) Fast_Turnover Rapid Turnover of Glycolytic Intermediates High_Flux->Fast_Turnover Low_2PGA Potentially Lower Steady-State [2-PGA] Fast_Turnover->Low_2PGA Enzyme_Activity High Downstream Enzyme Activity (e.g., PKM2) Enzyme_Activity->Fast_Turnover

Caption: Conceptual relationship between high glycolytic flux and 2-PGA levels.

References

A Comparative Analysis of 2-Phosphoglyceric Acid and Phosphoenolpyruvate as Energy-Rich Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, the distinction between high-energy and low-energy phosphate compounds is fundamental to understanding the flow of energy that drives life. This guide provides a detailed comparison of two key intermediates in the glycolytic pathway: 2-Phosphoglyceric acid (2-PGA) and Phosphoenolpyruvate (PEP). While both are phosphorylated three-carbon molecules, their energetic properties differ dramatically, with PEP standing as one of the most energy-rich compounds in biological systems. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of their metabolic context and energetic relationship.

Quantitative Comparison of Energetic Properties

The energetic potential of a phosphorylated compound is typically evaluated by its standard free energy of hydrolysis (ΔG°'), which represents the energy released when the phosphate bond is cleaved by water under standard conditions (25°C, 1 M concentration of reactants and products, pH 7.0). A more negative ΔG°' indicates a higher "energy-rich" character.

CompoundStandard Free Energy of Hydrolysis (ΔG°')Classification
Phosphoenolpyruvate (PEP) ~ -61.9 kJ/mol (~ -14.8 kcal/mol)[1][2][3]High-Energy Phosphate Compound[1][4]
This compound (2-PGA) Less negative than -25 kJ/molLow-Energy Phosphate Compound[1]

The Chemical Basis for the Energetic Disparity

The profound difference in the free energy of hydrolysis between PEP and 2-PGA stems from their distinct chemical structures.

  • Phosphoenolpyruvate (PEP): The high phosphoryl transfer potential of PEP is attributed to the fact that the phosphate group traps the molecule in an unstable enol form[1]. Upon hydrolysis, the enol intermediate is immediately and spontaneously tautomerizes to the much more stable keto form, pyruvate. This large negative free energy change associated with the tautomerization is coupled to the hydrolysis of the phosphate bond, resulting in a very high overall negative ΔG°'.

  • This compound (2-PGA): In contrast, 2-PGA is a stable phosphoester. Its hydrolysis yields glycerate-2-phosphate, which does not undergo a significant stabilizing rearrangement like the enol-keto tautomerization of the product of PEP hydrolysis. Consequently, the free energy released upon its hydrolysis is considerably lower.

Role in Glycolysis: A Sequential Transformation

Both 2-PGA and PEP are crucial intermediates in the payoff phase of glycolysis, the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH. Their sequential appearance in this pathway highlights the metabolic strategy of converting a low-energy compound into a high-energy one to facilitate ATP synthesis.

The conversion of 2-PGA to PEP is catalyzed by the enzyme enolase . This dehydration reaction introduces a double bond, transforming the low-energy phosphoester into the high-energy enolphosphate[5]. Subsequently, the enzyme pyruvate kinase catalyzes the transfer of the high-energy phosphate group from PEP to ADP, generating ATP and pyruvate. This is a classic example of substrate-level phosphorylation.

Experimental Protocols

The determination of the thermodynamic properties of these compounds involves precise experimental techniques. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Determination of the Standard Free Energy of Hydrolysis (ΔG°') by Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the enthalpy change (ΔH) of hydrolysis for 2-PGA and PEP. The Gibbs free energy (ΔG) can then be determined if the entropy change (ΔS) is also measured or estimated.

Methodology:

  • Instrumentation: A high-sensitivity isothermal titration calorimeter is required.

  • Sample Preparation:

    • Prepare solutions of 2-PGA and PEP of known concentrations (e.g., 1-5 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, as Mg2+ is often a cofactor for enzymes that metabolize these compounds).

    • Prepare a solution of a suitable phosphatase enzyme (e.g., alkaline phosphatase) in the same buffer. The enzyme concentration should be sufficient to ensure complete hydrolysis in a reasonable timeframe.

  • Calorimetric Measurement:

    • Equilibrate the calorimeter at the desired temperature (e.g., 25°C).

    • Load the substrate solution (2-PGA or PEP) into the sample cell of the calorimeter.

    • Load the enzyme solution into the injection syringe.

    • Initiate the titration, injecting small aliquots of the enzyme into the substrate solution. The heat change associated with the hydrolysis reaction is measured after each injection.

    • A control experiment should be performed by injecting the enzyme into the buffer alone to account for the heat of dilution of the enzyme.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the total heat change (Q) for the reaction.

    • The enthalpy of hydrolysis (ΔH) is calculated using the equation: ΔH = Q / (V * [S]), where V is the volume of the sample cell and [S] is the initial concentration of the substrate.

    • The Gibbs free energy (ΔG) can be calculated using the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS) if the entropy change (ΔS) is determined from temperature-dependent ITC measurements or other methods.

Experimental Protocol 2: Spectrophotometric Assay to Determine the Equilibrium Constant of the Enolase Reaction

Objective: To determine the equilibrium constant (K'eq) for the interconversion of 2-PGA and PEP, which can then be used to calculate the standard free energy change (ΔG°') for this reaction.

Methodology:

  • Principle: The formation of PEP from 2-PGA can be monitored spectrophotometrically by coupling the reaction to the pyruvate kinase and lactate dehydrogenase reactions. The oxidation of NADH to NAD+ by lactate dehydrogenase results in a decrease in absorbance at 340 nm.

  • Reagents and Buffers:

    • Assay buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgSO4 and 400 mM KCl.

    • 2-Phosphoglycerate (2-PGA) solution of known concentration.

    • Phosphoenolpyruvate (PEP) solution of known concentration.

    • Adenosine diphosphate (ADP).

    • β-Nicotinamide adenine dinucleotide, reduced form (NADH).

    • Pyruvate kinase (PK).

    • Lactate dehydrogenase (LDH).

    • Enolase.

  • Assay Procedure (Forward Reaction: 2-PGA → PEP):

    • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, ADP, NADH, PK, and LDH.

    • Add a known concentration of 2-PGA to initiate the reaction.

    • Add a limiting amount of enolase to start the conversion of 2-PGA to PEP.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The reaction is followed until equilibrium is reached (i.e., no further change in absorbance).

  • Assay Procedure (Reverse Reaction: PEP → 2-PGA):

    • The reverse reaction can be initiated by starting with PEP and measuring the formation of 2-PGA. This often requires a different coupled assay system.

  • Data Analysis:

    • The change in absorbance at 340 nm is used to calculate the equilibrium concentrations of 2-PGA and PEP using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • The equilibrium constant (K'eq) is calculated as: K'eq = [PEP]eq / [2-PGA]eq.

    • The standard free energy change (ΔG°') is then calculated using the equation: ΔG°' = -RT ln(K'eq), where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.

Visualizing the Energetic Relationship and Metabolic Pathway

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_energy Standard Free Energy of Hydrolysis (ΔG°') PEP Phosphoenolpyruvate (High Energy) ~ -61.9 kJ/mol PGA_2 This compound (Low Energy) > -25 kJ/mol PGA_2->PEP +1.8 kJ/mol (Enolase)

Caption: Energetic relationship between 2-PGA and PEP.

Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase (-H₂O) Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate kinase (ADP -> ATP)

Caption: Key steps in glycolysis involving 2-PGA and PEP.

Conclusion

The comparison between this compound and Phosphoenolpyruvate provides a clear illustration of how metabolic pathways can manipulate chemical structures to generate compounds with high energy-transfer potential. While 2-PGA is a relatively low-energy phosphoester, a simple dehydration reaction catalyzed by enolase converts it into the exceptionally energy-rich PEP. This transformation is a critical step in glycolysis, enabling the subsequent synthesis of ATP through substrate-level phosphorylation. Understanding the thermodynamic and chemical principles that differentiate these two molecules is essential for researchers in biochemistry, drug development, and related scientific fields, as it provides insights into the fundamental mechanisms of cellular energy metabolism.

References

A Comparative Guide to In Vivo and In Vitro Measurement of 2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo and in vitro methodologies for the measurement of 2-Phosphoglyceric acid (2-PG), a critical intermediate in the glycolytic pathway. Understanding the nuances, advantages, and limitations of these approaches is paramount for accurate metabolic studies and the development of novel therapeutics targeting metabolic pathways. This document outlines detailed experimental protocols, presents quantitative performance data, and visualizes key pathways and workflows to aid in experimental design and data interpretation.

Introduction to this compound

This compound is a pivotal substrate in the ninth step of glycolysis, where it is converted by the enzyme enolase to phosphoenolpyruvate (PEP).[1] This step is crucial for the subsequent generation of ATP. The concentration of 2-PG and other glycolytic intermediates can provide a snapshot of the metabolic state of cells and tissues, making its accurate measurement essential in various fields of biological research, including oncology, neuroscience, and metabolic disorders.

Comparison of Measurement Methodologies

The choice between in vivo and in vitro measurement of 2-PG depends on the specific research question, the required level of biological context, and the available instrumentation. In vitro methods offer high throughput and sensitivity in a controlled environment, while in vivo techniques provide a more physiologically relevant picture of metabolic dynamics within a living organism.

FeatureIn Vitro Measurement (Enzymatic Assay)Ex Vivo Measurement (LC-MS/MS of Tissue Extract)In Vivo Measurement (NMR Spectroscopy)In Vivo Measurement (Microdialysis)
Principle Enzymatic conversion of 2-PG to pyruvate, which generates a colorimetric or fluorometric signal.Chromatographic separation and mass spectrometric detection and quantification of 2-PG from tissue extracts.Non-invasive detection of the unique magnetic resonance signal of 2-PG within a living organism.Sampling of extracellular 2-PG from a specific tissue region via a semi-permeable membrane for subsequent analysis.
Sample Type Cell lysates, tissue homogenates, plasma, serum, urine.[2]Excised tissue samples.Intact living organisms or specific organs.Extracellular fluid from a specific tissue region.[3]
Sensitivity High (e.g., <20 pmol with fluorometric assays).[4][5]Very high (can detect picomolar to femtomolar concentrations).Moderate to low (millimolar range).Dependent on the analytical method used on the dialysate, but can be high.
Specificity High, based on enzyme specificity.Very high, based on chromatographic retention time and mass-to-charge ratio.Moderate, potential for signal overlap with other metabolites.High, dependent on the subsequent analytical method.
Quantitative Capability Absolute quantification against a standard curve.Absolute quantification using isotopically labeled internal standards.[6]Absolute quantification is challenging but possible with internal or external standards.[6]Relative or absolute quantification depending on probe calibration.[1]
Spatial Resolution None (bulk measurement).High (can analyze specific tissue regions).Low (typically millimeters to centimeters).High (micrometer to millimeter, depending on probe size).
Temporal Resolution Static (snapshot at the time of sample collection).Static (snapshot at the time of tissue excision).Can be dynamic (minutes to hours).High (minutes).[3]
Throughput High (96-well plate format).[7]Moderate.Low.Moderate.
Advantages Simple, rapid, cost-effective, high-throughput.High sensitivity and specificity, can quantify multiple metabolites simultaneously.Non-invasive, provides real-time metabolic information.Allows for continuous monitoring of extracellular metabolite levels in awake animals.[8]
Disadvantages Lacks physiological context, potential for metabolic changes during sample preparation.Invasive (requires tissue removal), potential for post-mortem metabolic changes.Lower sensitivity, lower throughput, expensive instrumentation.Invasive (probe implantation), primarily measures extracellular levels, potential for tissue damage.

Experimental Protocols

In Vitro Measurement: Fluorometric Assay Kit

This protocol is based on commercially available kits that provide a sensitive method for quantifying 2-PG in a variety of biological samples.

Principle: 2-PG is converted to phosphoenolpyruvate (PEP) by enolase. PEP is then converted to pyruvate, which is subsequently used in a reaction that generates a fluorescent product. The fluorescence intensity is directly proportional to the 2-PG concentration.

Materials:

  • 2-Phosphoglycerate Assay Kit (containing assay buffer, probe, enzyme mix, converter, developer, and 2-PG standard)

  • 96-well microplate (black plate for fluorescence)

  • Microplate reader capable of measuring fluorescence (Ex/Em = 535/587 nm)

  • Homogenizer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Cells (1 x 10^6): Homogenize in 200 µL of ice-cold Assay Buffer.

    • Tissues (10 mg): Homogenize in 200 µL of ice-cold Assay Buffer.

    • Centrifuge the homogenate at 12,000 x g for 5 minutes at 4°C to remove insoluble material.

    • Collect the supernatant for the assay. For some samples, deproteinization using a 10 kDa spin filter may be necessary.[7]

  • Standard Curve Preparation:

    • Prepare a series of 2-PG standards by diluting the provided stock solution in Assay Buffer according to the kit's instructions. A typical range for a fluorometric assay would be 0 to 250 pmol/well.[9]

  • Assay Reaction:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Prepare a Reaction Mix containing Assay Buffer, Probe, Enzyme Mix, Converter, and Developer as per the kit protocol.

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • For each sample, prepare a background control well containing the sample but without the Enzyme Mix to account for endogenous pyruvate.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence at Ex/Em = 535/587 nm.

  • Calculation:

    • Subtract the background control reading from the sample reading.

    • Determine the concentration of 2-PG in the samples by comparing the corrected fluorescence values to the standard curve.

Ex Vivo Measurement: LC-MS/MS of Tissue Extract

This protocol outlines a general procedure for the extraction and quantification of 2-PG from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: 2-PG is extracted from a tissue sample, separated from other metabolites by liquid chromatography, and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • Extraction solvent (e.g., 80% methanol, ice-cold)

  • Isotopically labeled internal standard (e.g., 13C-labeled 2-PG)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Tissue Collection and Quenching:

    • Rapidly excise the tissue of interest and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Store samples at -80°C until extraction.

  • Metabolite Extraction:

    • Weigh the frozen tissue (typically 10-50 mg).

    • Homogenize the tissue in a pre-chilled tube with ice-cold 80% methanol and the internal standard. A common ratio is 1 mL of solvent per 20 mg of tissue.

    • Vortex the mixture thoroughly and incubate on ice for 15-30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness using a nitrogen evaporator or vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

    • Centrifuge the reconstituted sample to remove any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

    • Detect and quantify 2-PG using multiple reaction monitoring (MRM) in negative ion mode, monitoring the specific transition of the parent ion to a fragment ion.

  • Data Analysis:

    • Create a calibration curve using known concentrations of 2-PG standard spiked with the internal standard.

    • Calculate the concentration of 2-PG in the tissue samples by comparing the peak area ratio of endogenous 2-PG to the internal standard against the calibration curve.

Visualizations

Glycolytic Pathway

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 G3P Dehydrogenase PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: The central role of this compound in the glycolytic pathway.

Experimental Workflows

Workflows cluster_invitro In Vitro Measurement cluster_exvivo Ex Vivo Measurement (LC-MS/MS) Sample_vitro Biological Sample (Cells, Tissue, Biofluid) Homogenization Homogenization & Lysis Sample_vitro->Homogenization Centrifugation_vitro Centrifugation Homogenization->Centrifugation_vitro Supernatant_vitro Supernatant Collection Centrifugation_vitro->Supernatant_vitro Assay Enzymatic Assay (Colorimetric/Fluorometric) Supernatant_vitro->Assay Measurement_vitro Signal Detection Assay->Measurement_vitro Quantification_vitro Quantification Measurement_vitro->Quantification_vitro Sample_exvivo Tissue Sample Quenching Rapid Freezing (Metabolic Quenching) Sample_exvivo->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Centrifugation_exvivo Centrifugation Extraction->Centrifugation_exvivo Supernatant_exvivo Supernatant Collection Centrifugation_exvivo->Supernatant_exvivo Evaporation Solvent Evaporation Supernatant_exvivo->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification_exvivo Quantification LCMS->Quantification_exvivo

Caption: Generalized workflows for in vitro and ex vivo 2-PG measurement.

Conclusion

The selection of a method for measuring this compound should be guided by the specific aims of the research. For high-throughput screening and studies where cellular or tissue context is not the primary focus, in vitro enzymatic assays provide a robust and efficient solution. When high sensitivity and specificity are required for samples obtained from organisms, and simultaneous measurement of other metabolites is desired, ex vivo analysis of tissue extracts by LC-MS/MS is the gold standard. For non-invasive, real-time monitoring of metabolic dynamics within a living system, in vivo NMR spectroscopy is a powerful, albeit less sensitive, tool. Finally, in vivo microdialysis offers a unique window into the dynamics of extracellular metabolite concentrations in specific tissue compartments. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, is crucial for generating reliable and meaningful data in metabolic research.

References

Navigating the Analytical Maze: A Comparative Guide to the Reproducibility of 2-Phosphoglyceric Acid Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of metabolic intermediates is paramount to advancing our understanding of biological systems and developing effective therapeutics. 2-Phosphoglyceric acid (2-PG), a key intermediate in glycolysis, is no exception. This guide provides an objective comparison of the common analytical methods for 2-PG measurement, delves into the critical aspect of inter-laboratory reproducibility, and presents supporting data to inform methodological choices.

Methods of Measurement: A Comparative Overview

Several analytical techniques are available for the quantification of this compound, each with its own set of advantages and limitations. The primary methods include enzymatic assays and chromatography-based techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Parameter Enzymatic Assays High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Spectrophotometric or fluorometric detection of a product generated by a specific enzyme that utilizes 2-PG as a substrate.Separation based on the physicochemical properties of 2-PG, followed by detection using UV or other detectors.Separation by liquid chromatography followed by mass analysis, providing high specificity and sensitivity.
Specificity High, but can be susceptible to interference from structurally similar molecules.Moderate to high, depending on the column and detection method. Co-elution with isomers like 3-PG can be a challenge.Very high, capable of distinguishing between isomers like 2-PG and 3-PG based on their mass-to-charge ratio and fragmentation patterns.[1]
Sensitivity Good, with detection limits typically in the low micromolar range.Moderate, suitable for samples with relatively high concentrations of 2-PG.Excellent, with the ability to detect and quantify 2-PG at very low concentrations.
Throughput High, amenable to 96-well plate formats for screening multiple samples.Moderate, with each sample requiring a separate chromatographic run.Moderate, similar to HPLC.
Cost Relatively low cost for reagents and instrumentation.Moderate instrument cost.High instrument and maintenance costs.
Expertise Relatively simple to perform with standard laboratory equipment.Requires expertise in chromatography for method development and troubleshooting.Requires highly skilled personnel for operation and data analysis.

Inter-Laboratory Reproducibility: Insights from a Closely Related Analyte

A study on the inter-laboratory comparison of red blood cell 2,3-diphosphoglycerate (2,3-DPG) measurements provides a valuable proxy for understanding the potential challenges in achieving reproducible 2-PG results across different labs. The study revealed significant between-site variability, with the coefficient of variation (CV) for 2,3-DPG reaching 35%.[2] The investigation identified several key contributors to this variability:

  • Mathematical Errors: Discrepancies in calculations and data processing were a significant source of error.[2]

  • Unvalidated Analytical Methods: The use of laboratory-developed tests without thorough validation led to inconsistent results.[2]

  • Lack of Shared Standards: Differences in calibration standards and reference materials among laboratories contributed to systematic biases.[2]

  • Fluid Handling Errors: Inaccurate pipetting and sample preparation introduced variability.[2]

These findings strongly suggest that similar factors can adversely affect the reproducibility of 2-PG measurements. The choice of analytical method, the rigor of its validation, the quality of standards, and the proficiency of laboratory personnel are all critical determinants of cross-laboratory consistency.

Quantitative Data from an Inter-Laboratory Study on a Related Glycolytic Intermediate

The following table summarizes the findings from an inter-laboratory study on the measurement of red blood cell metabolites, including the closely related 2,3-diphosphoglycerate (2,3-DPG). This data highlights the extent of variability that can be expected for measurements of glycolytic intermediates across different laboratories.

Analyte Number of Laboratories Mean Concentration Between-Site Coefficient of Variation (CV) Primary Sources of Variance
ATP14Varies by unit16%Differences between sites (94%)[2]
2,3-Diphosphoglycerate (DPG) 14 Varies by unit 35% Markedly discordant results from three sites (>80%) [2]
Total Hemoglobin14Varies by unit2%Differences between sites (80%)[2]
Hemolysis14Varies by unit54%Markedly discordant results from one site (>80%)[2]

Experimental Protocols

To facilitate methodological standardization, detailed protocols for the primary 2-PG measurement techniques are outlined below.

Enzymatic Assay Protocol

This protocol is based on the principle that 2-PG is converted to phosphoenolpyruvate (PEP) by enolase, and the subsequent reactions are coupled to a detectable signal.

Materials:

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • 2-PG Assay Kit (containing 2-PG standard, enolase, and other necessary enzymes and substrates)

  • Sample deproteinization kit

Procedure:

  • Sample Preparation: Deproteinate samples (e.g., cell lysates, tissue homogenates) according to the kit manufacturer's instructions to remove interfering proteins.

  • Standard Curve Preparation: Prepare a series of 2-PG standards of known concentrations in the assay buffer.

  • Reaction Setup: Add the deproteinized samples and standards to the wells of the 96-well plate.

  • Enzyme Addition: Add the enolase-containing enzyme mix to all wells.

  • Incubation: Incubate the plate at the recommended temperature and for the specified duration to allow the enzymatic reactions to proceed.

  • Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculation: Determine the concentration of 2-PG in the samples by comparing their readings to the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general framework for the separation and quantification of 2-PG using HPLC.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Anion-exchange or reversed-phase chromatography column

  • Mobile phase (e.g., phosphate buffer)

  • 2-PG standard

  • Sample filtration system (0.22 µm filter)

Procedure:

  • Sample Preparation: Deproteinate samples and filter them through a 0.22 µm filter to remove particulates.

  • Standard Preparation: Prepare a stock solution of 2-PG standard and create a series of dilutions for the calibration curve.

  • Chromatographic Conditions:

    • Column: Select an appropriate column for separating organic acids.

    • Mobile Phase: Use an isocratic or gradient elution with a suitable buffer system.

    • Flow Rate: Set a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Injection Volume: Inject a fixed volume of the prepared samples and standards.

  • Detection: Monitor the column effluent at a specific wavelength (e.g., 210 nm for UV detection).

  • Quantification: Identify the 2-PG peak based on its retention time compared to the standard. Quantify the concentration by integrating the peak area and comparing it to the calibration curve.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the key workflows.

General Workflow for 2-PG Measurement cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cells, Tissue) Homogenization Homogenization/ Lysis Sample->Homogenization Deproteinization Deproteinization (e.g., PCA, Filtration) Homogenization->Deproteinization Enzymatic_Assay Enzymatic Assay Deproteinization->Enzymatic_Assay HPLC_Analysis HPLC Analysis Deproteinization->HPLC_Analysis LCMS_Analysis LC-MS Analysis Deproteinization->LCMS_Analysis Standard_Curve Standard Curve Generation Enzymatic_Assay->Standard_Curve HPLC_Analysis->Standard_Curve LCMS_Analysis->Standard_Curve Quantification Quantification Standard_Curve->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: A generalized workflow for the measurement of this compound.

Factors Influencing Inter-Laboratory Reproducibility cluster_methods Methodological Factors cluster_execution Execution Factors cluster_reagents Reagent & Standard Factors Reproducibility Inter-Laboratory Reproducibility of 2-PG Measurements Assay_Choice Choice of Assay (Enzymatic, HPLC, LC-MS) Assay_Choice->Reproducibility Protocol_Standardization Protocol Standardization Protocol_Standardization->Reproducibility Method_Validation Method Validation (Accuracy, Precision) Method_Validation->Reproducibility Personnel_Training Personnel Training & Proficiency Personnel_Training->Reproducibility Sample_Handling Sample Handling & Preparation Sample_Handling->Reproducibility Data_Processing Data Processing & Calculation Data_Processing->Reproducibility Standard_Quality Quality of Reference Standards Standard_Quality->Reproducibility Reagent_Variability Reagent Lot-to-Lot Variability Reagent_Variability->Reproducibility

Caption: Key factors that can influence the reproducibility of 2-PG measurements.

References

2-Phosphoglyceric Acid: A Viable Therapeutic Target? A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic targets in oncology and metabolic diseases has brought the intricate network of cellular metabolism into sharp focus. Among the myriad of potential targets, the glycolytic pathway, a fundamental process for energy production, presents numerous opportunities for intervention, particularly in cancer cells that exhibit a high glycolytic rate (the Warburg effect). This guide provides a comprehensive validation of 2-Phosphoglyceric acid (2-PGA) as a therapeutic target by comparing the inhibition of its producing and consuming enzymes—Phosphoglycerate Mutase 1 (PGAM1) and Enolase, respectively—with an alternative target upstream in the pathway, 3-Phosphoglycerate Dehydrogenase (PHGDH).

At a Glance: Performance Comparison of Glycolytic Inhibitors

To facilitate a clear and concise comparison, the following table summarizes the quantitative performance of representative inhibitors for each therapeutic target.

Therapeutic TargetSmall Molecule InhibitorMechanism of ActionIC50 ValueKi ValueKd ValueCellular Effects
Phosphoglycerate Mutase 1 (PGAM1) PGMI-004AAllosteric inhibitor13.1 µM[1][2]3.91 µM[1][2]9.4 µM[1]Decreased 2-PG, increased 3-PG, reduced PPP flux, inhibited cell proliferation.[1][3][4]
Enolase ENOblock (AP-III-a4)Non-substrate analogue inhibitor0.576 µM[5][6]--Inhibits cancer cell migration and invasion, induces apoptosis.[5]
3-Phosphoglycerate Dehydrogenase (PHGDH) CBR-5884Non-competitive inhibitor33 µM[7][8][9]--Inhibits de novo serine synthesis, selectively toxic to cancer cells with high serine biosynthesis.[7][8]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental strategies discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound Metabolism and Inhibition cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_inhibitors Inhibitors cluster_downstream Downstream Effects 3-Phosphoglycerate 3-Phosphoglycerate This compound This compound 3-Phosphoglycerate->this compound PGAM1 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Pentose Phosphate Pathway Pentose Phosphate Pathway 3-Phosphoglycerate->Pentose Phosphate Pathway Inhibits 6PGD Phosphoenolpyruvate Phosphoenolpyruvate This compound->Phosphoenolpyruvate Enolase Energy Production (ATP) Energy Production (ATP) Phosphoenolpyruvate->Energy Production (ATP) Serine Synthesis Serine Synthesis 3-Phosphohydroxypyruvate->Serine Synthesis PGMI-004A PGMI-004A PGAM1 PGAM1 PGMI-004A->PGAM1 Inhibits ENOblock ENOblock Enolase Enolase ENOblock->Enolase Inhibits CBR-5884 CBR-5884 PHGDH PHGDH CBR-5884->PHGDH Inhibits Cell Proliferation Cell Proliferation Energy Production (ATP)->Cell Proliferation Pentose Phosphate Pathway->Cell Proliferation Serine Synthesis->Cell Proliferation

Caption: Signaling pathway of 2-PGA metabolism and points of inhibition.

Experimental Workflow for Therapeutic Target Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Target_Identification Target Identification (e.g., Proteomics) Enzyme_Activity_Assay Enzyme Activity Assay Target_Identification->Enzyme_Activity_Assay siRNA_Knockdown siRNA Knockdown Target_Identification->siRNA_Knockdown Inhibitor_Screening Inhibitor Screening (e.g., Thermal Shift Assay) Enzyme_Activity_Assay->Inhibitor_Screening Cell_Viability_Assay Cell Viability Assay (e.g., CCK-8, ATP-based) Inhibitor_Screening->Cell_Viability_Assay Xenograft_Model Xenograft Mouse Model Cell_Viability_Assay->Xenograft_Model siRNA_Knockdown->Cell_Viability_Assay Efficacy_Studies Inhibitor Efficacy Studies Xenograft_Model->Efficacy_Studies Toxicity_Assessment Toxicity Assessment Efficacy_Studies->Toxicity_Assessment

Caption: A typical experimental workflow for therapeutic target validation.

Methodology

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in this guide.

Phosphoglycerate Mutase (PGAM) Activity Assay

This protocol is adapted from commercially available kits and established biochemical assays.[10][11][12]

Principle: The conversion of 3-phosphoglycerate (3-PGA) to 2-PGA by PGAM is coupled to a series of enzymatic reactions that result in the oxidation of NADH, which can be measured by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Triethanolamine, pH 7.6, 2.5 mM MgSO₄, 99 mM KCl.

  • Substrate Solution: 200 mM 3-PGA.

  • Cofactor Solution: 1.3 mM 2,3-diphospho-D-glyceric acid.

  • Coupling Enzymes: Pyruvate kinase (14 units/mL), L-lactic dehydrogenase (20 units/mL), Enolase (3 units/mL).

  • Reaction Mix: 0.70 mM ADP, 0.15 mM NADH.

  • Sample: Cell or tissue lysate containing PGAM.

Procedure:

  • Prepare a reaction mixture containing assay buffer, substrate solution, cofactor solution, and coupling enzymes.

  • Add the sample (cell lysate) to the reaction mixture and incubate at 25°C.

  • Initiate the reaction by adding the reaction mix.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • The rate of NADH oxidation is directly proportional to the PGAM activity in the sample.

Cell Viability Assay (CCK-8 or WST-8 based)

This protocol is a general guideline for colorimetric cell viability assays.[13]

Principle: Water-soluble tetrazolium salt (WST-8) is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Reagents:

  • Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent.

  • Complete cell culture medium.

  • Cells of interest.

  • Test compound (inhibitor).

Procedure:

  • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of the CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

siRNA-mediated Gene Knockdown

This is a general protocol for transient gene silencing using small interfering RNA (siRNA).[14][15][16]

Principle: siRNAs are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target mRNA, leading to a reduction in the corresponding protein expression.

Reagents:

  • siRNA targeting the gene of interest (e.g., PGAM1) and a non-targeting control siRNA.

  • Transfection reagent (e.g., Lipofectamine).

  • Opti-MEM or other serum-free medium.

  • Cells of interest.

Procedure:

  • One day before transfection, seed cells in a culture plate to achieve 30-50% confluency on the day of transfection.

  • On the day of transfection, dilute the siRNA in serum-free medium.

  • In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.

  • Combine the diluted siRNA and diluted transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add the siRNA-transfection reagent complexes to the cells.

  • Incubate the cells for 24-72 hours.

  • Harvest the cells and analyze the knockdown efficiency by Western blot or qRT-PCR.

Thermal Shift Assay (TSA)

This protocol provides a general framework for assessing protein-ligand binding.[17][18][19][20][21]

Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Reagents:

  • Purified protein of interest.

  • SYPRO Orange or a similar fluorescent dye.

  • Assay buffer.

  • Ligand (inhibitor) at various concentrations.

Procedure:

  • Prepare a master mix containing the purified protein and SYPRO Orange dye in the assay buffer.

  • Aliquot the master mix into a 96-well PCR plate.

  • Add the ligand at different concentrations to the respective wells.

  • Seal the plate and place it in a real-time PCR instrument.

  • Run a melt curve program, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C), while continuously monitoring the fluorescence.

  • The Tm is the temperature at which the fluorescence is at its midpoint. A shift in Tm in the presence of the ligand indicates binding.

Concluding Remarks

The validation of this compound as a therapeutic target hinges on a multi-faceted approach that combines robust biochemical and cellular assays with in vivo studies. By targeting the enzymes that regulate the levels of 2-PGA, namely PGAM1 and Enolase, it is possible to disrupt the glycolytic flux and impact the metabolic landscape of cancer cells. The comparative data presented in this guide suggests that while direct inhibition of 2-PGA metabolism is a promising strategy, alternative targets within the broader metabolic network, such as PHGDH, also offer viable therapeutic avenues. The choice of target will ultimately depend on the specific cancer type, its metabolic dependencies, and the pharmacological properties of the developed inhibitors. The detailed methodologies provided herein should serve as a valuable resource for researchers dedicated to advancing the field of metabolic-targeted therapies.

References

Standardization of 2-Phosphoglyceric Acid for Clinical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Phosphoglyceric acid (2-PG), a key intermediate in the glycolytic pathway, is crucial for understanding cellular metabolism and the pathophysiology of various diseases, including cancer and inherited metabolic disorders. This guide provides a comprehensive comparison of the primary analytical methods used for the standardization and measurement of 2-PG in clinical and research settings: commercially available enzymatic assay kits and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Enzymatic assays offer a convenient and high-throughput solution, while LC-MS/MS provides higher specificity and the ability to measure multiple analytes simultaneously.

FeatureEnzymatic Assay (Colorimetric/Fluorometric)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Coupled enzymatic reactions leading to a colored or fluorescent product proportional to the 2-PG concentration.Chromatographic separation followed by mass-based detection and quantification.
Specificity Generally high, but potential for interference from other metabolites that may interact with the enzymes in the cascade.Very high, able to distinguish between isomers like 2-PG and 3-PG based on unique product ion ratios.[1][2]
Sensitivity Detection limit typically in the low micromolar (µM) range for fluorometric assays and higher for colorimetric assays.[3]High sensitivity, with detection limits in the nanomolar (ng/mL) range.[1][2]
Throughput High, suitable for 96-well plate format, allowing for the analysis of many samples simultaneously.Lower to moderate, with a typical analysis time of less than 7 minutes per sample.[1][2]
Sample Volume Typically requires a small sample volume (1-50 µL).Requires a small sample volume, often around 50-100 µL.
Instrumentation Microplate reader (colorimetric or fluorometric).Liquid chromatograph coupled to a tandem mass spectrometer.
Cost per Sample Generally lower, primarily the cost of the assay kit.Higher, due to the cost of instrumentation, maintenance, and highly purified solvents.
Multiplexing Measures only 2-PG.Can simultaneously measure multiple glycolytic intermediates and other metabolites.[1][2][4]
Ease of Use Relatively simple and straightforward, with pre-prepared reagents.Requires specialized expertise for method development, validation, and data analysis.

Performance Characteristics

The performance of an assay is critical for its reliability in a clinical or research setting. Key performance indicators include precision (repeatability), accuracy (recovery), and linearity.

Performance MetricEnzymatic AssayLC-MS/MS
Intra-assay Precision (%CV) Data not readily available in public domain for commercial kits; requires user validation.0.9% to 11.8% (average 3.5%) for glycolytic intermediates.[1][2]
Inter-assay Precision (%CV) Data not readily available in public domain for commercial kits; requires user validation.Data not explicitly provided for 2-PG, but generally expected to be <15% for validated methods.
Accuracy (Spike Recovery) User-validated; typically expected to be within 80-120%.53% to 127% (average 91%) for glycolytic intermediates in cell extracts.[1][2]
Linearity (R²) User-validated; typically expected to be ≥0.99.Linear over a range of 0.1-100 µg/mL.[1][2]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results. Below are generalized protocols for the two main methods of 2-PG quantification.

Enzymatic Assay (Based on Commercial Kits)

Commercial assay kits for 2-PG typically follow a coupled enzymatic reaction. The general principle involves the conversion of 2-PG to phosphoenolpyruvate (PEP) by enolase. PEP is then used in a series of reactions to generate a detectable signal (colorimetric or fluorometric).

Sample Preparation:

  • Serum/Plasma: Samples can often be used directly after centrifugation to remove particulate matter. Deproteinization using a 10 kDa spin filter may be required.

  • Cell/Tissue Lysates: Homogenize cells or tissue in the provided assay buffer on ice. Centrifuge to remove insoluble material and deproteinize the supernatant using a spin filter.

Assay Procedure (96-well plate format):

  • Standard Curve Preparation: Prepare a serial dilution of the provided 2-PG standard to generate a standard curve.

  • Reaction Mix Preparation: Prepare a master mix containing the assay buffer, enzyme mix, and probe/developer solution as per the kit's instructions.

  • Incubation: Add the reaction mix to the standards and samples. Incubate for the time specified in the manual (typically 30-60 minutes) at a controlled temperature (e.g., 37°C), protected from light.

  • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Calculation: Determine the concentration of 2-PG in the samples by comparing their readings to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high specificity and sensitivity for the quantification of 2-PG. The following is a generalized protocol based on published methods for glycolytic intermediates.[1][2]

Sample Preparation (Protein Precipitation):

  • Spiking: Add an internal standard (e.g., isotopically labeled 2-PG) to the plasma or serum sample.

  • Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the sample to precipitate proteins.

  • Centrifugation: Vortex and centrifuge the sample at a high speed to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample onto an appropriate LC column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column) to separate 2-PG from other metabolites. A gradient elution with a mobile phase consisting of solvents like acetonitrile and ammonium acetate is typically used.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. 2-PG is detected using electrospray ionization (ESI) in negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 2-PG and its internal standard are monitored.

Visualizations

Experimental Workflow for 2-PG Quantification

G Figure 1. Experimental Workflow for 2-PG Quantification cluster_sample Sample Collection cluster_enzymatic Enzymatic Assay cluster_lcms LC-MS/MS Blood Whole Blood Plasma Plasma/Serum Blood->Plasma Centrifugation E_Prep Sample Preparation (Deproteinization) Plasma->E_Prep L_Prep Sample Preparation (Protein Precipitation) Plasma->L_Prep E_Assay Enzymatic Reaction (96-well plate) E_Prep->E_Assay E_Read Colorimetric/ Fluorometric Reading E_Assay->E_Read E_Calc Concentration Calculation E_Read->E_Calc L_Sep LC Separation L_Prep->L_Sep L_Det MS/MS Detection L_Sep->L_Det L_Calc Concentration Calculation L_Det->L_Calc

Caption: Workflow for 2-PG analysis via enzymatic and LC-MS/MS methods.

This compound in the Glycolysis Pathway

G Figure 2. Role of this compound in Glycolysis G3P Glyceraldehyde-3-phosphate BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: this compound is a key intermediate in the glycolysis pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Phosphoglyceric Acid, a key intermediate in glycolysis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye and face protection.

  • Lab Coat: A lab coat or other protective clothing is required.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash hands thoroughly after handling.[1][2][3]

  • Use only in a well-ventilated area or outdoors.[1][2]

  • Do not eat, drink, or smoke when using this product.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere to local, regional, and national regulations.[3] Do not dispose of it with household garbage or allow it to enter the sewage system.[2]

  • Segregation: Collect all waste containing this compound, both solid and liquid, in a designated and compatible container.[4]

  • Labeling: Clearly label the waste container as "Hazardous Waste" or as required by your institution, and specify the contents as "this compound Waste."[4][5]

  • Storage: Store the sealed waste container in a designated chemical waste storage area, away from incompatible materials.[4] Acids should not be stored in metal cans.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[4]

For small quantities of acidic solutions, neutralization may be an option if permitted by your institution's guidelines and local regulations. However, this should only be performed by personnel familiar with the procedure.

Neutralization Procedure (for dilute acidic solutions, if permissible):

  • Caution: Heat and vapors may be generated. Perform in a fume hood.

  • Dilute the acidic waste solution by slowly adding it to a large volume of cold water.

  • Slowly add a suitable inorganic base (e.g., sodium bicarbonate or sodium hydroxide solution) while stirring.

  • Monitor the pH. The final pH should be between 5 and 9.[6]

  • Allow the neutralized solution to cool before final disposal as directed by your EHS department. Some neutralized solutions may be suitable for sewer disposal, but this must be confirmed.[6][7]

Quantitative Safety Data

The following table summarizes the hazard classifications for D-(-)-3-Phosphoglyceric Acid disodium salt, which should be considered as guidance for handling this compound.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Data sourced from Safety Data Sheets for D-(-)-3-Phosphoglyceric Acid disodium salt.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate check_local_regs Consult Institutional and Local Disposal Regulations segregate->check_local_regs ehs_disposal Store for EHS Pickup check_local_regs->ehs_disposal  No In-Lab Treatment neutralization_allowed Is In-Lab Neutralization Permitted? check_local_regs->neutralization_allowed  In-Lab Treatment Possible end End: Waste Properly Disposed ehs_disposal->end neutralization_allowed->ehs_disposal No neutralize Perform Neutralization Protocol in Fume Hood neutralization_allowed->neutralize Yes check_ph Verify pH is between 5 and 9 neutralize->check_ph check_ph->neutralize No sewer_disposal Dispose via Sanitary Sewer (if permitted) check_ph->sewer_disposal Yes sewer_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Phosphoglyceric Acid and its salt forms. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of research. The information herein is intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by the manufacturer.

Hazard Identification & Personal Protective Equipment (PPE)

This compound and its salts are known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.[2]

The following table summarizes the minimum required PPE for handling this compound.

Body Area Required PPE Specifications & Best Practices
Eyes/Face Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing.Must be worn at all times in the laboratory.[3] Goggles are required when a higher level of protection is needed to form a protective seal around the eyes.[4]
Hands Nitrile gloves.Disposable nitrile gloves are suitable for handling small quantities.[3] Always inspect gloves for tears or degradation before use. Remove and dispose of contaminated gloves immediately, and always wash hands after removing gloves.[5]
Body Laboratory coat.A lab coat should be worn to protect against skin contact and to prevent contamination of personal clothing.[5] Lab coats should be removed before leaving the laboratory.[5]
Respiratory Use in a well-ventilated area. A fume hood is recommended if generating dust or aerosols.Work should be conducted in a well-ventilated area to minimize inhalation of dust or aerosols.[2][6] If significant dust is expected, a NIOSH-approved respirator may be necessary.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Assess Risks & Review SDS prep_ppe Don PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Solid Compound Carefully prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Safe handling workflow for this compound.

Experimental Protocol: General Procedure for Use

  • Preparation : Before handling, ensure all necessary PPE is worn correctly.[2] Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood, especially if working with the solid form to avoid dust generation.[2][6]

  • Weighing and Aliquoting : When handling the solid form, use spatulas and other appropriate tools to minimize dust.[2]

  • Solution Preparation : To avoid splashing, add the solid this compound to the solvent slowly.[2] It is soluble in water.[2]

  • Post-Handling : After use, decontaminate all work surfaces.

Disposal Plan

All waste containing this compound must be disposed of in accordance with institutional and local regulations for chemical waste.[2]

Material to be Disposed Disposal Method Key Considerations
Unused Solid/Solution Collect in a designated, sealed, and clearly labeled chemical waste container.The container should be labeled "Chemical Waste" and include "this compound."[2]
Contaminated Materials (e.g., gloves, pipette tips, paper towels) Place in a designated solid chemical waste container.Do not dispose of contaminated materials in regular trash.
Empty Containers Rinse thoroughly with a suitable solvent (e.g., water). Dispose of the rinsate as chemical waste. The cleaned container can then be disposed of according to institutional guidelines.Ensure the container is fully empty and decontaminated before disposal or recycling.

Emergency Procedures

In the event of exposure or a spill, follow these immediate steps:

Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[6] If irritation occurs, seek medical attention.[6]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
Inhalation Move the individual to fresh air.[7] If the person feels unwell, call a poison center or doctor.[6]
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water and drink plenty of water afterward.[7] Seek immediate medical assistance.[7]
Spill For small spills, absorb with an inert material and place it in a suitable container for chemical waste disposal.[7] Ensure adequate ventilation.[7] Avoid generating dust.[6] For large spills, evacuate the area and follow institutional emergency procedures.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。